molecular formula C13H10O3 B1677678 Phenyl Salicylate CAS No. 118-55-8

Phenyl Salicylate

Cat. No.: B1677678
CAS No.: 118-55-8
M. Wt: 214.22 g/mol
InChI Key: ZQBAKBUEJOMQEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl salicylate is a benzoate ester that is the phenyl ester of salicylic acid. Also known as salol, it can be formed by heating salicylic acid with phenol and is used in the manufacture of some polymers, lacquers, adhesives, waxes and polishes. It has a role as an ultraviolet filter. It is a benzoate ester, a member of phenols and a member of salicylates. It is functionally related to a salicylic acid.
This compound is a 2-hydroxybenzoic acid phenyl ester. It is utilized in some manufacturing processes of polymers, lacquers, adhesives, waxes, as well as polishes. It is an active ingredient in some pharmaceutical products as a mild analgesic for pain relief by releasing salicylate (found in [DB00945] ). This compound may also be found in some antiseptic agents. It is synthesized by heating salicylic acid with phenol, [MSDS]. this compound is used as a food additive in the USA. This compound belongs to the class of organic compounds known as depsides and depsidones. These are polycyclic compounds that is either a polyphenolic compound composed of two or more monocyclic aromatic units linked by an ester bond (depside), or a compound containing the depsidone structure (depsidone).
This compound is used as a food additive [EAFUS] ("EAFUS: Everything Added to Food in the United States. [http://www.eafus.com/]"). this compound belongs to the family of Hydroxybenzoic Acid Derivatives. These are compounds containing an hydroxybenzoic acid (or a derivative), which is a benzene ring bearing a carboxylic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBAKBUEJOMQEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6021957
Record name Phenyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, White solid with a pleasant odor; [Merck Index] White crystals; [Sigma-Aldrich MSDS], Solid, White crystalline solid
Record name Benzoic acid, 2-hydroxy-, phenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenyl salicylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16552
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Phenyl salicylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032018
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Phenyl salicylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/607/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

172-173, 172.00 to 173.00 °C. @ 12.00 mm Hg
Record name Phenyl salicylate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11071
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenyl salicylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032018
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble, 0.15 mg/mL at 25 °C, insoluble in water; soluble in 50% Heptane, moderately soluble (in ethanol)
Record name Phenyl salicylate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11071
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenyl salicylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032018
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Phenyl salicylate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/607/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

0.00000817 [mmHg]
Record name Phenyl salicylate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/16552
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

118-55-8
Record name Phenyl salicylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl salicylate [NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenyl salicylate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11071
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenyl salicylate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33406
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-hydroxy-, phenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenyl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6021957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyl salicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.873
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYL SALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28A37T47QO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Phenyl salicylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032018
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

41-43, 43 °C
Record name Phenyl salicylate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11071
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Phenyl salicylate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032018
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Phenyl Salicylate: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of phenyl salicylate, a compound with diverse applications in pharmaceuticals, cosmetics, and polymer science. This document outlines its fundamental chemical properties, synthesis, and key applications, with a focus on data presentation and experimental methodologies relevant to research and development.

Core Chemical Identifiers and Properties

This compound, also known commercially as Salol, is an organic compound with significant historical and current applications.[1][2] Its primary identifiers and key physicochemical properties are summarized below for easy reference.

IdentifierValueReference
CAS Number 118-55-8[3][4][5][6][7]
IUPAC Name phenyl 2-hydroxybenzoate[2][6][7][8]
Molecular Formula C₁₃H₁₀O₃[3]
Molecular Weight 214.22 g/mol [2][5][7]
Appearance White crystalline solid with a balsamic odor[1][2][4]
Melting Point 41-43 °C[5]
Boiling Point 172-173 °C at 12 mmHg[5]
Solubility Insoluble in water; soluble in alcohol, ether, chloroform, and benzene[1][6]

Synthesis of this compound

The primary industrial synthesis of this compound involves the esterification of salicylic acid with phenol.[4] This reaction is typically catalyzed by agents such as phosphoryl chloride or sulfuric acid.[1][4]

Experimental Protocol: Laboratory-Scale Synthesis

A common laboratory-scale synthesis protocol is detailed below:

  • Reactant Preparation : Equimolar amounts of salicylic acid and phenol are mixed in a round-bottom flask.

  • Catalyst Addition : A catalytic amount of concentrated sulfuric acid or phosphoryl chloride is carefully added to the mixture.[1]

  • Heating : The mixture is heated under reflux for several hours to drive the esterification reaction to completion.

  • Neutralization and Washing : After cooling, the reaction mixture is neutralized with a weak base, such as a sodium bicarbonate solution, to remove unreacted salicylic acid and the acid catalyst. The organic layer is then washed with water.

  • Purification : The crude this compound is purified by recrystallization from a suitable solvent, such as ethanol, to yield a pure crystalline product.

  • Drying : The purified crystals are dried in a vacuum oven to remove any residual solvent.

The logical workflow for the synthesis and purification of this compound can be visualized as follows:

G Synthesis and Purification of this compound A Mixing Salicylic Acid and Phenol B Addition of Catalyst (e.g., H2SO4) A->B C Heating under Reflux B->C D Neutralization and Washing C->D E Recrystallization D->E F Drying E->F G Pure this compound F->G

A flowchart illustrating the synthesis and purification process of this compound.

Applications and Mechanisms of Action

This compound has a range of applications stemming from its chemical properties.

Pharmaceutical Applications

Historically, this compound was used as an intestinal antiseptic.[1][4] Upon oral administration, it passes through the stomach unchanged and is hydrolyzed in the alkaline environment of the small intestine into salicylic acid and phenol, both of which have antiseptic properties. It has also been used as a mild analgesic and antipyretic.[1][4]

The mechanism of its antiseptic action can be depicted as a simple hydrolysis pathway:

G Hydrolysis of this compound in the Small Intestine A This compound B Hydrolysis (Alkaline Environment) A->B C Salicylic Acid (Antiseptic) B->C yields D Phenol (Antiseptic) B->D yields

The hydrolysis pathway of this compound into its active antiseptic components.
Ultraviolet (UV) Filter

This compound is an effective UV absorber, particularly in the UVB range (290-320 nm), and has been used in sunscreens and other cosmetic formulations to protect the skin from sun damage.[4] It is also utilized in the manufacturing of polymers, lacquers, adhesives, and waxes to prevent degradation from UV light.[1][8]

Safety and Handling

This compound is generally considered to have low toxicity. However, it is a skin and eye irritant, and sensitization has been reported.[5] Standard laboratory safety precautions, including the use of gloves and eye protection, should be observed when handling this compound. For detailed safety information, refer to the material safety data sheet (MSDS).

References

Phenyl salicylate solubility in different organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of phenyl salicylate in various organic solvents. This compound, also known as salol, is a chemical compound with applications in pharmaceuticals, polymers, and cosmetics. A thorough understanding of its solubility is crucial for its formulation, synthesis, and purification. This document compiles quantitative solubility data, details experimental methodologies for solubility determination, and presents a visual workflow for these procedures.

Quantitative Solubility Data of this compound

The solubility of this compound has been determined in a range of organic solvents. The following tables summarize the available quantitative data, presenting solubility in various units at different temperatures.

Table 1: Solubility of this compound in Various Organic Solvents at 25°C (298.15 K)

SolventSolubility ( g/100 g)
Absolute Ethanol53
Ethyl Acetate470
Methyl Ethyl Ketone620
Toluene460
Stoddard Solvent88

Table 2: Mole Fraction Solubility of this compound in Alcohols at Various Temperatures [1]

Temperature (K)MethanolEthanol1-Propanol2-Propanol1-Butanol2-Butanol2-Methyl-1-propanol
283.150.02150.02430.02720.02210.02980.03260.0232
288.150.03450.03890.04300.03530.04710.05150.0368
293.150.06020.06810.07560.06210.08250.09020.0645
298.150.11800.13400.15200.12400.16500.18100.1290
303.150.25100.28500.32980.26900.35800.39200.2800
308.150.54800.62100.71800.58600.77900.85300.6100

Qualitative solubility information indicates that this compound is also soluble in ether, chloroform, benzene, and turpentine.[2][3] It is sparingly soluble in chloroform-benzene mixtures and practically insoluble in water and glycerol.[2][3]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid compound like this compound in an organic solvent. The most common and reliable method is the equilibrium shake-flask method, followed by a quantitative analysis of the saturated solution.

Equilibrium Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility.[1]

a. Materials:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Conical flasks or vials with airtight stoppers

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Pipettes and volumetric flasks

b. Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume or mass of the solvent in a conical flask. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

  • Equilibration: Seal the flasks tightly and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the flasks for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and temperature. It is advisable to perform preliminary experiments to determine the necessary equilibration time.

  • Phase Separation: Once equilibrium is achieved, cease agitation and allow the excess solid to settle. It is critical to maintain the temperature of the solution during this step.

  • Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to match the equilibration temperature. This prevents precipitation or further dissolution of the solute during sampling.

  • Filtration: Immediately filter the collected sample using a syringe filter into a pre-weighed volumetric flask. The filter membrane should be compatible with the solvent and have a pore size small enough to remove all undissolved solid particles (e.g., 0.45 µm).

c. Quantitative Analysis: The concentration of this compound in the filtered saturated solution can be determined using various techniques, with gravimetric analysis and UV-Vis spectroscopy being common choices.

Gravimetric Analysis

a. Procedure:

  • Accurately weigh the volumetric flask containing the filtered saturated solution.

  • Evaporate the solvent from the flask under reduced pressure or in a fume hood. Gentle heating may be applied to expedite the process, but care must be taken to avoid decomposition of the this compound.

  • Once the solvent is completely removed, place the flask in a desiccator to cool to room temperature and then weigh it again.

  • The mass of the dissolved this compound is the difference between the final and initial weights of the flask.

  • The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent or moles of solute per liter of solution.

UV-Vis Spectrophotometry

This method is suitable when the solute has a chromophore that absorbs ultraviolet or visible light.

a. Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations.

  • Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample at the same λmax.

  • Use the calibration curve to determine the concentration of this compound in the diluted sample and then calculate the concentration in the original saturated solution, accounting for the dilution factor.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of this compound using the shake-flask method followed by quantitative analysis.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Quantitative Analysis start Start add_excess Add excess this compound to a known amount of solvent start->add_excess seal_flask Seal the flask add_excess->seal_flask agitate Agitate at a constant temperature for 24-72h seal_flask->agitate settle Allow excess solid to settle agitate->settle withdraw_supernatant Withdraw a known volume of the supernatant settle->withdraw_supernatant filter_solution Filter the solution to remove undissolved solids withdraw_supernatant->filter_solution analysis_choice Choose Analysis Method filter_solution->analysis_choice gravimetric Gravimetric Analysis analysis_choice->gravimetric Gravimetric uv_vis UV-Vis Spectroscopy analysis_choice->uv_vis Spectroscopic evaporate Evaporate solvent gravimetric->evaporate calibrate Prepare standards & create calibration curve uv_vis->calibrate weigh_residue Weigh the residue evaporate->weigh_residue calculate_solubility Calculate Solubility weigh_residue->calculate_solubility measure_absorbance Measure absorbance of the (diluted) sample calibrate->measure_absorbance measure_absorbance->calculate_solubility end End calculate_solubility->end

Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Determination of Phenyl Salicylate's Melting and Boiling Points

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical properties and experimental determination of the melting and boiling points of phenyl salicylate. Intended for researchers, scientists, and professionals in drug development, this document outlines detailed methodologies and presents key data in a structured format.

Physicochemical Properties of this compound

This compound, also known as salol, is a benzoate ester derived from salicylic acid and phenol. It presents as a white crystalline solid with a pleasant, aromatic odor. Due to its physical and chemical characteristics, it has applications as an analgesic, antipyretic, and anti-inflammatory agent, and is also used in the manufacturing of polymers, lacquers, adhesives, and as a light absorber in sunscreens.

The melting and boiling points are critical physical constants used for the identification and purity assessment of this compound.

Table 1: Physical Constants of this compound

PropertyValueConditions
Melting Point 41-43 °C-
41.5 °C-
40.4 - 44.3 °C-
Boiling Point 172-173 °Cat 12 mmHg
304 - 306 °Cat 760 mmHg

Sources:

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range. The most common laboratory methods for determining the melting point of a solid like this compound are the capillary method using either a melting point apparatus or a Thiele tube.

The Thiele tube is designed to provide uniform heating of a sample through the convection of a heating oil.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Thermometer (-10 to 200 °C range)

  • Thiele tube

  • Heating oil (mineral oil or silicone oil)

  • Bunsen burner or other heat source

  • Clamp and stand

  • Small rubber band or wire

Procedure:

  • Sample Preparation: A small amount of dry, powdered this compound is introduced into the open end of a capillary tube. The tube is then tapped gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Assembly: The Thiele tube is filled with heating oil to a level just above the top of the side arm.

  • The capillary tube is attached to the thermometer using a small rubber band. The sample in the capillary tube should be positioned adjacent to the thermometer bulb.

  • The thermometer and attached capillary tube are inserted into the Thiele tube, ensuring the thermometer bulb and sample are immersed in the oil and positioned midway in the main tube.

  • Heating: The side arm of the Thiele tube is heated gently and slowly with a small flame. The convection currents in the oil will ensure the entire sample is heated uniformly.

  • Observation and Measurement: The sample is observed carefully through the transparent oil bath. The temperature is recorded at two points:

    • The temperature at which the first drop of liquid appears.

    • The temperature at which the entire sample has completely melted into a clear liquid.

  • The recorded temperature range is the melting point of the sample. For accurate results, the heating rate should be very slow (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

MeltingPointWorkflow start Start prep Sample Preparation: Pack 2-3 mm of this compound into a capillary tube. start->prep attach Attach capillary tube to thermometer. prep->attach assemble Assemble Thiele Tube: Insert thermometer/capillary into oil-filled tube. attach->assemble heat Heat side arm of Thiele tube slowly. assemble->heat observe Observe Sample heat->observe record_start Record T1: First liquid drop appears. observe->record_start Melting begins record_end Record T2: Sample is completely liquid. observe->record_end Melting complete record_start->observe calculate Determine Melting Range (T1 - T2) record_end->calculate end_node End calculate->end_node

Workflow for Melting Point Determination using a Thiele Tube.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. Distillation is the most common and accurate method for determining the boiling point of a liquid. Since this compound is a solid at room temperature, it must first be melted to determine its boiling point.

This method is suitable when a sufficient quantity of the substance (at least 5 mL) is available.

Materials:

  • This compound sample

  • Distillation flask (round-bottom flask)

  • Condenser

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle or oil bath

  • Boiling chips or a magnetic stirrer

  • Clamps and stand

Procedure:

  • Apparatus Assembly: The distillation apparatus is set up as per standard laboratory practice.

  • The this compound sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

  • The thermometer is positioned in the neck of the distillation flask using an adapter. The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser. This ensures that the thermometer measures the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Heating: The flask is heated gently. As the this compound melts and then boils, its vapor will rise and surround the thermometer bulb.

  • Observation and Measurement: The temperature will rise and then stabilize as the vapor condenses on the thermometer bulb and drips into the condenser. This stable temperature, observed during the distillation of the bulk of the liquid, is the boiling point.

  • Pressure Correction: The atmospheric pressure should be recorded at the time of the experiment, as the boiling point is dependent on the external pressure. Literature values are often reported at standard pressure (760 mmHg) or a reduced pressure.

BoilingPointWorkflow start Start setup Apparatus Setup: Place sample and boiling chips in distillation flask. start->setup thermometer Position Thermometer: Bulb level with condenser arm. setup->thermometer heat Heat the flask gently to melt and then boil the sample. thermometer->heat vapor Vapor rises and surrounds thermometer bulb. heat->vapor stabilize Temperature Stabilizes vapor->stabilize stabilize->heat No record_temp Record the stable temperature as the boiling point. stabilize->record_temp Yes record_pressure Record atmospheric pressure. record_temp->record_pressure end_node End record_pressure->end_node

Workflow for Boiling Point Determination via Simple Distillation.

A Technical Guide to the Historical Synthesis and Discovery of Phenyl Salicylate (Salol)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical synthesis and discovery of phenyl salicylate, an organic compound of significant historical importance in pharmacology. Marketed under the trade name Salol, it was a pioneering enteric antiseptic and analgesic. This document details the key figures behind its discovery, the chemical reactions underpinning its synthesis, including the foundational Kolbe-Schmitt reaction for its precursor, and the experimental protocols of the era. Quantitative physicochemical data is presented for reference, and critical historical and chemical pathways are illustrated using diagrams to provide a clear and in-depth understanding of this compound's journey from laboratory synthesis to clinical application.

Discovery and Development: A Collaborative Pursuit

The discovery of this compound, commercially known as Salol, was driven by a clinical need for a safer alternative to sodium salicylate, which was used for treating conditions like rheumatoid arthritis but often caused gastric irritation.

The key figures in its development were:

  • Dr. Hermann Sahli (1856–1933): A Swiss physician who sought a salicylate compound that would bypass the stomach and release its therapeutic agents in the intestine, thus avoiding the common side effects.

  • Dr. Marceli Nencki (1847–1901): A Polish chemist and doctor whom Sahli consulted. Nencki had synthesized this compound around 1883 and, understanding its chemical nature, proposed it as a solution. He had investigated its physiological behavior but had not published his findings.

  • Richard Seifert (1861–1919): A German chemist working at the Heyden chemical corporation, a major producer of salicylic acid. Seifert independently synthesized this compound in 1885 and published his findings.

This confluence of clinical need and chemical innovation led to the patenting and commercialization of the compound. The Heyden company marketed it as "Salol," a name derived from SAL icylate of phenOL . Its primary application was as an orally administered intestinal antiseptic. The genius of its design lay in its stability in the acidic environment of the stomach and its subsequent hydrolysis in the alkaline conditions of the small intestine to release its active components: salicylic acid and phenol.

A timeline of these key events is illustrated below.

G cluster_0 Clinical Need & Initial Synthesis cluster_1 Independent Discovery & Commercialization a c. 1883 Marceli Nencki first synthesizes this compound c Nencki recommends his compound to Sahli b Dr. Hermann Sahli seeks a less irritating alternative to Sodium Salicylate b->c consults d 1885 Richard Seifert independently synthesizes this compound at Heyden Corp. c->d leads to e Patents are granted in the US and Germany d->e f Heyden Corp. markets the drug as 'Salol' e->f

Caption: Timeline of the discovery and commercialization of Salol.

The Foundational Precursor: Synthesis of Salicylic Acid

The synthesis of this compound is critically dependent on the availability of its precursor, salicylic acid. The industrial production of salicylic acid was made possible by the Kolbe-Schmitt reaction , a pivotal process in organic chemistry.

First developed by Hermann Kolbe in 1860, the reaction involves the carboxylation of phenol. In the industrial process, sodium phenoxide (the sodium salt of phenol) is heated with carbon dioxide under high pressure (e.g., 100 atm) and temperature (e.g., 125°C). Subsequent acidification of the resulting sodium salicylate product with a strong acid, like sulfuric acid, yields salicylic acid.

The overall workflow is depicted below.

G cluster_kolbe Kolbe-Schmitt Reaction Phenol Phenol Phenoxide Sodium Phenoxide Phenol->Phenoxide + NaOH Sodium Hydroxide (NaOH) NaOH->Phenoxide Salicylate Sodium Salicylate Phenoxide->Salicylate + CO2 Carbon Dioxide (CO2) (High Pressure, 125°C) CO2->Salicylate Salicylic_Acid Salicylic Acid Salicylate->Salicylic_Acid Protonation Acid Acid (e.g., H2SO4) Acid->Salicylic_Acid

Caption: Workflow for the Kolbe-Schmitt synthesis of salicylic acid.

Historical Synthesis of this compound

The primary historical method for synthesizing this compound is the direct esterification of salicylic acid with phenol. This reaction requires a dehydrating agent to facilitate the formation of the ester bond and remove the water molecule that is produced.

Two common reagents used for this purpose were phosphoryl chloride (POCl₃) and concentrated sulfuric acid (H₂SO₄). The reaction involves heating a mixture of salicylic acid and phenol with the catalyst.

The general synthesis pathway is shown below.

G Salicylic_Acid Salicylic Acid Catalyst Catalyst / Dehydrating Agent (e.g., POCl₃ or H₂SO₄) + Heat Salicylic_Acid->Catalyst Phenol Phenol Phenol->Catalyst Phenyl_Salicylate This compound (Salol) Catalyst->Phenyl_Salicylate Water H₂O Catalyst->Water byproduct

Caption: General pathway for the esterification synthesis of this compound.
Detailed Experimental Protocol (Phosphoryl Chloride Method)

While precise historical records of laboratory preparations can be scarce, the synthesis can be reconstructed based on common organic chemistry practices of the late 19th century and descriptions from reference materials.

Objective: To synthesize this compound via the esterification of salicylic acid and phenol using phosphoryl chloride as a dehydrating agent.

Reactants:

  • Salicylic Acid (C₇H₆O₃)

  • Phenol (C₆H₅OH)

  • Phosphoryl Chloride (POCl₃)

Procedure:

  • Mixing Reactants: In a reaction vessel suitable for heating, combine equimolar amounts of salicylic acid and phenol. The solids should be gently heated until a molten mixture is formed.

  • Addition of Catalyst: Slowly and cautiously, add phosphoryl chloride dropwise to the molten mixture. This reaction is exothermic and will release hydrogen chloride (HCl) gas, requiring proper ventilation (fume hood). The POCl₃ serves as the dehydrating agent.

  • Heating: Heat the reaction mixture. The temperature would typically be maintained in the range of 120-140°C. The mixture is heated for several hours until the evolution of HCl gas ceases, indicating the reaction is nearing completion.

  • Purification:

    • Neutralization: After cooling, the crude product is washed with a dilute solution of sodium carbonate or sodium bicarbonate to neutralize any remaining acidic impurities, including unreacted salicylic acid and phosphoric acid formed from the POCl₃.

    • Washing: The product is then washed with water to remove any remaining salts.

    • Isolation: this compound, being a solid at room temperature and poorly soluble in water, can be isolated by filtration.

    • Recrystallization: For higher purity, the crude solid is recrystallized from a suitable solvent, such as ethanol. The purified product is a white crystalline solid.

Quantitative and Physicochemical Data

The physical and chemical properties of this compound are well-documented. A summary of this quantitative data is provided in the table below.

PropertyValueReference(s)
Chemical Formula C₁₃H₁₀O₃
Molar Mass 214.22 g/mol
Appearance White crystalline solid
Melting Point 41-43 °C (approx. 41.5 °C)
Boiling Point 173 °C at 12 mmHg
Density 1.25 g/cm³
Solubility in Water Very low (1 g / 6670 mL)
Solubility (Organic) Soluble in ether, benzene, chloroform, ethanol
Flash Point 137.3 °C

Mechanism of Action and Historical Application

The therapeutic value of Salol was based on its chemical stability and predictable hydrolysis. It was designed to be an enteric-coated medication before such coatings were common.

  • In the Stomach: The acidic environment of the stomach does not provide the necessary conditions to hydrolyze the ester bond of this compound, allowing it to pass through intact.

  • In the Small Intestine: Upon entering the alkaline environment of the small intestine, the ester is hydrolyzed back into its constituent molecules: salicylic acid and phenol.

This targeted release was the key to its function. Salicylic acid provided analgesic (pain-relieving) and antipyretic (fever-reducing) effects, while both salicylic acid and phenol exerted antiseptic (antibacterial) actions

A Technical Guide to the Applications of Phenyl Salicylate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl salicylate, also known as salol, is a versatile aromatic compound with a long history of use in various industrial and pharmaceutical applications. In polymer chemistry, it serves as a valuable additive and monomer, primarily recognized for its ability to enhance the properties and functionality of a wide range of polymeric materials. This technical guide provides an in-depth review of the applications of this compound in polymer chemistry, with a focus on its role as a UV stabilizer and a monomer for the synthesis of functional polymers. This guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key processes to support researchers and professionals in the field.

This compound as a UV Stabilizer in Polymers

This compound is widely employed as a UV absorber to protect polymers from the detrimental effects of ultraviolet radiation, which can lead to degradation, discoloration, and loss of mechanical integrity. Its efficacy stems from its chemical structure, which allows for the absorption of UV radiation and its dissipation as thermal energy.

Mechanism of UV Absorption

The UV-stabilizing effect of this compound is attributed to its ability to undergo a reversible keto-enol tautomerism upon absorbing UV radiation. The phenolic hydroxyl group and the ester carbonyl group are key to this process. The molecule absorbs UV energy and transitions to an excited state. It then undergoes an internal rearrangement to a more stable keto form, releasing the absorbed energy as heat before returning to its original enol form. This cycle can be repeated, providing long-term protection to the polymer matrix.

Quantitative Performance Data

The incorporation of this compound into polymer matrices has been shown to significantly improve their UV resistance and mechanical properties. The following tables summarize key quantitative data from studies on polymer films containing this compound.

**Table 1: UV-Blocking Performance of Polylactic Acid (PLA)/

Methodological & Application

Application Note: Quantitative Analysis of Phenyl Salicylate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantitative analysis of phenyl salicylate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, also known as salol, is utilized in the manufacturing of polymers, lacquers, adhesives, and waxes and also finds application as a mild analgesic. This method is designed for researchers, scientists, and drug development professionals requiring a robust and reliable technique for the determination of this compound in various sample matrices. The protocol covers sample preparation, instrument parameters, and data analysis.

Introduction

Gas chromatography-mass spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This makes it an ideal method for the identification and quantification of volatile and semi-volatile compounds like this compound. The methodology detailed herein provides a selective and sensitive approach for the analysis of this compound.

Experimental Protocols

Sample Preparation

A critical step in GC-MS analysis is the proper preparation of the sample to ensure it is in a form suitable for injection into the instrument.

Materials:

  • This compound standard

  • Volatile organic solvent (e.g., Dichloromethane, Hexane, or Methanol)

  • Glass autosampler vials (1.5 mL) with inserts

  • Micropipettes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent. From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • For solid samples, accurately weigh a known amount of the homogenized sample and extract with a suitable volume of the chosen solvent. Vortex thoroughly and centrifuge to pellet any particulates.

    • For liquid samples, a direct dilution or liquid-liquid extraction may be employed. Ensure the final sample is dissolved in a solvent compatible with the GC-MS system.

  • Final Dilution: Dilute the extracted sample or standard solutions to a final concentration suitable for GC-MS analysis, typically in the range of 10 µg/mL.

  • Vialing: Transfer the final solutions to 1.5 mL glass autosampler vials. A minimum volume of 50 µL is recommended.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrument and laboratory conditions.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent)

  • Autosampler

GC Conditions:

ParameterValue
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl methyl siloxane column
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temperature of 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min

MS Conditions:

ParameterValue
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan
Scan Range (Full Scan) m/z 40-300
SIM Ions m/z 214, 121, 93, 65

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of this compound.

ParameterValue
Compound This compound
Molecular Formula C₁₃H₁₀O₃
Molecular Weight 214.22 g/mol
Retention Time (tR) Approximately 8-10 minutes (dependent on specific column and conditions)
Quantifier Ion (m/z) 121
Qualifier Ions (m/z) 214 (

Application Note & Protocol: Studying the Cooling Curve of Phenyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenyl salicylate, also known as salol, is a white crystalline solid with a melting point of approximately 41-43°C. It is commonly used in educational and research settings to demonstrate the principles of phase transitions, specifically solidification and the phenomenon of supercooling. This application note provides a detailed protocol for studying the cooling curve of this compound, a graphical representation of temperature as a function of time as the substance cools from a liquid to a solid. Understanding the cooling behavior of a substance is crucial in various fields, including materials science and drug development, as it provides insights into crystallization kinetics, purity, and physical stability.

Data Presentation

The quantitative data obtained from this experiment can be summarized in the following table. This structured format allows for easy comparison of results from different experimental runs or with varying cooling conditions.

Time (minutes)Temperature (°C) - Run 1 (Without Seeding)Temperature (°C) - Run 2 (With Seeding)Observations
065.065.0This compound is a clear, colorless liquid.
160.260.5Liquid continues to cool.
255.856.1
351.551.9
447.347.8
543.143.5
639.0 (Supercooling)41.5Run 1 shows supercooling below the freezing point.
741.5 (Recalescence)41.5In Run 1, rapid crystallization occurs, and the temperature rises to the freezing point. In Run 2, solidification begins at the freezing point.
841.541.5The temperature remains constant as the liquid solidifies (latent heat of fusion is released).
941.541.5
1041.541.5
1140.840.7All this compound has solidified.
1238.238.0The solid begins to cool down.
1335.935.7
1433.833.5
1531.931.6

Experimental Protocols

This section details the methodology for determining the cooling curve of this compound. The protocol includes considerations for observing supercooling and methods to induce crystallization.

Materials:

  • This compound (Salol)

  • Boiling tube

  • Beaker (400 mL)

  • Water bath (or a beaker with water on a hot plate)

  • Thermometer or digital temperature probe (-10°C to 110°C)

  • Stirring rod or wire stirrer

  • Clamp stand, boss, and clamp

  • Stopwatch or data logger

  • Safety goggles

Safety Precautions:

  • Always wear safety goggles to protect your eyes.

  • This compound is a skin and eye irritant. In case of contact, wash the affected area with soap and water.

  • Handle hot glassware with appropriate tongs or heat-resistant gloves.

Procedure:

  • Melting the this compound:

    • Place a sufficient amount of this compound into a clean, dry boiling tube to fill it to a depth of about 3-4 cm.

    • Prepare a water bath by filling a 400 mL beaker with water and heating it on a hot plate to approximately 65-70°C.

    • Clamp the boiling tube containing the this compound and immerse it in the hot water bath.

    • Gently stir the this compound with a stirring rod until it has completely melted and the temperature reaches about 65°C.

  • Data Collection for Cooling Curve (Natural Cooling):

    • Remove the boiling tube from the water bath and clamp it in the air to allow it to cool.

    • Place a thermometer or temperature probe into the molten this compound, ensuring the bulb is fully submerged but not touching the bottom of the tube.

    • Start the stopwatch and record the temperature at regular intervals (e.g., every 30 or 60 seconds).

    • Continue recording the temperature until the this compound has completely solidified and the temperature has dropped several degrees below the freezing point.

    • Note any observations, such as the onset of crystallization and the phenomenon of supercooling, where the temperature drops below the freezing point before rising back up as crystallization occurs.

  • Data Collection for Cooling Curve (with Seeding to Mitigate Supercooling):

    • Repeat the melting procedure as described in step 1.

    • Allow the molten this compound to cool while recording the temperature as in step 2.

    • As the temperature approaches the known freezing point (around 42°C), add a tiny crystal of solid this compound (a "seed crystal") to the liquid. This provides a nucleation site and can prevent significant supercooling.

    • Observe the initiation of crystallization and continue to record the temperature until the substance has fully solidified and cooled further.

Data Analysis:

  • Plot a graph of temperature (y-axis) versus time (x-axis) for both experimental runs.

  • The freezing point is the temperature at which the curve becomes horizontal (plateau), indicating the phase change from liquid to solid.

Phenyl Salicylate: A Versatile Precursor in the Synthesis of Novel Organic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl salicylate, commonly known as salol, is a versatile aromatic ester with a rich history in medicinal and industrial chemistry. Beyond its traditional use as an antiseptic and analgesic, this compound serves as a valuable and cost-effective starting material for the synthesis of a diverse range of novel organic compounds. Its chemical structure, featuring a phenolic hydroxyl group and a phenyl ester, offers multiple reactive sites for transformations, making it a key building block in the development of pharmaceuticals, agrochemicals, and materials. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of salicylamides, xanthones, and hydroxybenzophenones, highlighting its importance in modern organic synthesis and drug discovery.

I. Synthesis of Salicylamides via the Salol Reaction

The reaction of this compound with amines, known as the Salol reaction, is a straightforward and efficient method for the synthesis of salicylamides. These compounds are a significant class of molecules with a wide range of biological activities, including antibacterial, anti-inflammatory, and antifungal properties. The reaction proceeds by nucleophilic acyl substitution, where the amine displaces the phenoxy group of this compound.

Experimental Protocol: Synthesis of Salicyl-o-toluide

This protocol is adapted from a procedure published in Organic Syntheses[1].

Reaction Scheme:

Salol_Reaction This compound This compound Salicyl-o-toluide Salicyl-o-toluide This compound->Salicyl-o-toluide o-Toluidine, 1,2,4-Trichlorobenzene Heat (183-202°C) Phenol Phenol This compound->Phenol o-Toluidine o-Toluidine

Caption: Synthesis of Salicyl-o-toluide from this compound.

Materials:

  • This compound (Salol): 42.8 g (0.2 mole)

  • o-Toluidine: 26.7 g (0.25 mole)

  • 1,2,4-Trichlorobenzene: 60 g

  • Decolorizing carbon (Norit): 3 g

  • Ligroin (b.p. 90–120°C): 75 ml

Equipment:

  • 250-ml flask

  • Vigreux column (30 cm)

  • Heating mantle

  • Distillation apparatus

  • Suction filtration apparatus

  • Ice bath

Procedure:

  • Combine this compound (42.8 g), o-toluidine (26.7 g), and 1,2,4-trichlorobenzene (60 g) in a 250-ml flask fitted with a Vigreux column.

  • Heat the mixture to its boiling point. Phenol will begin to distill off. The temperature of the reaction mixture will rise from approximately 183°C to 187°C within the first hour.

  • Continue heating until the temperature reaches 202°C and a total of 45–46 g of distillate (primarily phenol and some solvent) has been collected.

  • Remove the flask from the heat and add decolorizing carbon (3 g) and an additional 10 ml of 1,2,4-trichlorobenzene.

  • Reheat the mixture to boiling and perform a hot filtration under suction.

  • Allow the filtrate to cool and then place it in an ice chest overnight to facilitate crystallization.

  • Collect the crystalline product by suction filtration.

  • Wash the crystals by slurrying them with 75 ml of ligroin at 35–40°C, followed by filtration.

  • Dry the final product to a constant weight.

Quantitative Data:

ProductMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (g)Yield (%)Reference
Salicyl-o-toluideC₁₄H₁₃NO₂227.26143–14433–3573–77[1]

II. Synthesis of Xanthone via Thermal Cyclization

Heating this compound at high temperatures leads to an intramolecular cyclization reaction, yielding xanthone, a heterocyclic compound with a dibenzo-γ-pyrone scaffold. Xanthone and its derivatives are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including antioxidant, anticancer, and anti-inflammatory properties.

Experimental Protocol: Synthesis of Xanthone

This protocol is based on a procedure from Organic Syntheses[2].

Reaction Scheme:

Xanthone_Synthesis This compound This compound Xanthone Xanthone This compound->Xanthone Heat (275–355°C) Phenol Phenol This compound->Phenol

Caption: Thermal Synthesis of Xanthone from this compound.

Materials:

  • This compound: 500 g (2.34 moles)

  • Methyl alcohol: 250 cc

  • 95% Ethyl alcohol (for recrystallization)

Equipment:

  • 1-liter special distilling flask with a wide side arm

  • Two thermometers

  • Heating mantle

  • Filtration apparatus

Procedure:

  • Place 500 g of this compound into a 1-liter special distilling flask equipped with two thermometers (one in the liquid and one near the side arm).

  • Heat the flask. When the liquid temperature reaches 275–285°C, phenol will begin to distill.

  • Regulate the heating to maintain the vapor temperature below 175°C (preferably below 170°C). The phenol should distill at a rate of 5–10 drops per minute.

  • The temperature of the liquid will gradually rise to 350–355°C over 6–7 hours. At this point, the distillation of phenol will cease. The total weight of the distillate will be approximately 220–225 g.

  • Allow the reaction mixture to cool. The crude xanthone will solidify.

  • Break up the solid product and purify it by boiling with 250 cc of methyl alcohol for 10-15 minutes to remove low-melting impurities.

  • Cool the mixture, filter the solid, and wash it with methyl alcohol.

  • The product can be further purified by recrystallization from twenty parts of 95% ethyl alcohol.

Quantitative Data:

ProductMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (g)Yield (%)Reference
XanthoneC₁₃H₈O₂196.21173–174141–14561–63[2]

III. Synthesis of Hydroxybenzophenones via Fries Rearrangement

The Fries rearrangement is a powerful reaction for the conversion of phenolic esters to hydroxyaryl ketones. When applied to this compound, this reaction yields 2,2'-dihydroxybenzophenone and 2,4'-dihydroxybenzophenone, which are valuable intermediates in the synthesis of UV absorbers, pharmaceuticals, and other fine chemicals. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, and the ratio of ortho to para products can be controlled by adjusting the reaction conditions.

Experimental Protocol: Fries Rearrangement of Phenyl Benzoate (Model for this compound)

The following protocol for the Fries rearrangement of phenyl benzoate provides a reliable starting point for the synthesis of dihydroxybenzophenones from this compound[3]. The hydroxyl group on the salicylic acid moiety is expected to influence the regioselectivity of the rearrangement.

Reaction Scheme:

Fries_Rearrangement This compound This compound ortho-Product 2,2'-Dihydroxybenzophenone This compound->ortho-Product 1. AlCl₃, Solvent 2. Hydrolysis para-Product 2,4'-Dihydroxybenzophenone This compound->para-Product 1. AlCl₃, Solvent 2. Hydrolysis

Caption: Fries Rearrangement of this compound.

Materials:

  • This compound (to be used in place of phenyl benzoate): 2.52 mmol

  • Anhydrous aluminum chloride: 12.6 mmol (5 equivalents)

  • Nitromethane: 16 mL

  • Hydrochloric acid (e.g., 2M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (2.52 mmol) in nitromethane (8 mL) in a round-bottom flask and cool the solution to -10°C with stirring.

  • In a separate flask, prepare a solution of anhydrous aluminum chloride (12.6 mmol) in nitromethane (8 mL).

  • Add the aluminum chloride solution dropwise to the this compound solution over 15 minutes, maintaining the temperature at -10°C.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 3 hours.

  • Quench the reaction by slowly adding it to a mixture of crushed ice and hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the ortho and para isomers.

Quantitative Data for Model Reaction (Phenyl Benzoate):

ReactantProductReaction ConditionsYield (%)Reference
Phenyl Benzoate4-Hydroxybenzophenone (para-isomer)AlCl₃ (5 eq.), Nitromethane, -10°C to RT, 3hModerate to good[3]

Note: The yields for the Fries rearrangement of this compound would need to be determined experimentally. The ratio of ortho to para isomers is highly dependent on temperature and solvent polarity[4].

Conclusion

This compound is a readily available and versatile starting material for the synthesis of a variety of valuable organic compounds. The protocols provided herein for the Salol reaction, xanthone formation, and the Fries rearrangement demonstrate the utility of this compound in generating structurally diverse molecules with significant potential in drug discovery and materials science. These detailed methodologies and the accompanying quantitative data serve as a valuable resource for researchers engaged in the field of organic synthesis. Further exploration of this compound as a precursor for novel heterocyclic systems and other complex scaffolds is a promising avenue for future research.

References

Application Notes and Protocols for Phenyl Salicylate in Enzymatic Hydrolysis Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl salicylate, a simple aromatic ester, serves as a valuable substrate for in vitro studies of enzymatic hydrolysis, particularly for carboxylesterases. Its hydrolysis yields two readily detectable products: salicylic acid and phenol. This property, combined with its commercial availability, makes it a suitable tool for characterizing enzyme activity, determining kinetic parameters, and screening for enzyme inhibitors. These application notes provide detailed protocols for utilizing this compound in enzymatic assays, guidelines for data analysis and presentation, and visualizations of the experimental workflow.

This compound is hydrolyzed by various esterases, with human carboxylesterases CES1 and CES2 being notable examples. Studies have indicated that CES2 exhibits higher hydrolytic activity towards this compound compared to CES1.[1][2] The enzymatic cleavage of the ester bond in this compound results in the formation of salicylic acid and phenol, which can be quantified to determine the rate of the enzymatic reaction.

Application 1: Determination of Enzyme Kinetics (Km and Vmax)

This protocol outlines a method to determine the Michaelis-Menten kinetic parameters, Km and Vmax, for an esterase using this compound as the substrate. The procedure involves measuring the initial reaction velocity at various substrate concentrations and then fitting the data to the Michaelis-Menten equation.

Experimental Protocol

1. Materials and Reagents:

  • This compound (substrate)

  • Esterase enzyme (e.g., purified human CES1, CES2, or porcine liver esterase)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO) for dissolving this compound

  • Ferric chloride (FeCl3) solution (e.g., 1% w/v in 0.1 M HCl)

  • Salicylic acid (for standard curve)

  • Microplate reader or spectrophotometer

  • 96-well microplates or cuvettes

2. Preparation of Solutions:

  • Substrate Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in DMSO.

  • Working Substrate Solutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer (Tris-HCl) to achieve the desired final concentrations in the assay (e.g., ranging from 0.1 to 10 times the expected Km).

  • Enzyme Solution: Prepare a working solution of the esterase enzyme in the assay buffer to a final concentration that yields a linear reaction rate for the duration of the assay. The optimal concentration should be determined empirically.

  • Salicylic Acid Standards: Prepare a series of salicylic acid standards in the assay buffer (e.g., 0, 10, 25, 50, 100, 200 µM) for generating a standard curve.

3. Enzyme Assay Procedure:

  • Reaction Setup: In a 96-well plate, add a fixed volume of the enzyme solution to each well.

  • Initiate Reaction: Start the reaction by adding a corresponding volume of the working substrate solution to each well. The final volume in each well should be constant. Include a blank control with buffer instead of the enzyme.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the reaction.

  • Stop Reaction & Color Development: Terminate the reaction and develop the color by adding a volume of the ferric chloride solution to each well. The ferric chloride will react with the salicylic acid produced to form a purple-colored complex.

  • Measurement: Measure the absorbance of the colored complex at a wavelength between 505 nm and 560 nm using a microplate reader. The optimal wavelength should be determined by scanning the absorbance spectrum of the salicylic acid-ferric chloride complex.

4. Data Analysis:

  • Standard Curve: Plot the absorbance values of the salicylic acid standards against their concentrations to generate a standard curve.

  • Calculate Product Concentration: Use the equation of the standard curve to determine the concentration of salicylic acid produced in each reaction well.

  • Determine Initial Velocity (v): Calculate the initial reaction velocity (in µM/min or similar units) for each substrate concentration.

  • Michaelis-Menten Plot: Plot the initial velocity (v) against the substrate concentration ([S]).

  • Lineweaver-Burk Plot: For a more accurate determination of Km and Vmax, create a Lineweaver-Burk plot (1/v vs. 1/[S]). The x-intercept of this plot is -1/Km, and the y-intercept is 1/Vmax.

Data Presentation

The kinetic parameters obtained from the experiment should be summarized in a table for clarity.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)
Example: CES2This compound[Insert Value][Insert Value]
Example: Porcine Liver EsteraseThis compound[Insert Value][Insert Value]

(Note: The values in this table are placeholders and should be replaced with experimentally determined data.)

Application 2: Screening of Enzyme Inhibitors

This protocol describes how to use the this compound hydrolysis assay to screen for potential inhibitors of esterase activity. The assay measures the reduction in enzyme activity in the presence of a test compound.

Experimental Protocol

1. Materials and Reagents:

  • Same as in Application 1.

  • Test inhibitor compounds.

2. Preparation of Solutions:

  • Prepare solutions as described in Application 1.

  • Inhibitor Stock Solutions: Dissolve test inhibitors in a suitable solvent (e.g., DMSO) to a high concentration.

  • Working Inhibitor Solutions: Prepare dilutions of the inhibitor stock solutions in the assay buffer.

3. Enzyme Inhibition Assay Procedure:

  • Pre-incubation: In a 96-well plate, add the enzyme solution and the working inhibitor solution to each well. Incubate for a specific period (e.g., 15-30 minutes) at the assay temperature to allow for inhibitor-enzyme binding. Include a control with no inhibitor.

  • Initiate Reaction: Start the enzymatic reaction by adding the this compound substrate solution. The substrate concentration should ideally be close to the Km value for sensitive inhibitor screening.

  • Incubation, Stop Reaction, and Measurement: Follow the same procedure as described in Application 1 (steps 3-5).

4. Data Analysis:

  • Calculate Percent Inhibition: Determine the percentage of enzyme inhibition for each test compound concentration using the following formula:

    % Inhibition = [(Activitycontrol - Activityinhibitor) / Activitycontrol] x 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

  • Determine Inhibition Constant (Ki): To determine the mechanism of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk plots.

Data Presentation

Summarize the inhibition data in a clear and concise table.

Inhibitor CompoundTarget EnzymeIC50 (µM)Ki (µM)Type of Inhibition
Example: Compound XExample: CES2[Insert Value][Insert Value][e.g., Competitive]
Example: Compound YExample: CES2[Insert Value][Insert Value][e.g., Non-competitive]

(Note: The values in this table are placeholders and should be replaced with experimentally determined data.)

Visualizations

Enzymatic Hydrolysis of this compound

G Figure 1: Enzymatic Hydrolysis of this compound cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products This compound This compound Esterase (e.g., CES2) Esterase (e.g., CES2) This compound->Esterase (e.g., CES2) Substrate Binding Water Water Water->Esterase (e.g., CES2) Salicylic Acid Salicylic Acid Esterase (e.g., CES2)->Salicylic Acid Hydrolysis Phenol Phenol Esterase (e.g., CES2)->Phenol

Caption: Enzymatic cleavage of this compound.

Experimental Workflow for Enzyme Kinetic Analysis

G Figure 2: Workflow for Kinetic Analysis Prepare Reagents Prepare Reagents Set up Reactions Set up Reactions Prepare Reagents->Set up Reactions Incubate Incubate Set up Reactions->Incubate Stop Reaction & Develop Color Stop Reaction & Develop Color Incubate->Stop Reaction & Develop Color Measure Absorbance Measure Absorbance Stop Reaction & Develop Color->Measure Absorbance Data Analysis Data Analysis Measure Absorbance->Data Analysis Determine Km and Vmax Determine Km and Vmax Data Analysis->Determine Km and Vmax

Caption: Workflow for determining enzyme kinetics.

Signaling Pathway for Inhibitor Screening

G Figure 3: Logic of Inhibitor Screening Enzyme Enzyme Reduced Product Formation Reduced Product Formation Enzyme->Reduced Product Formation Product Product Enzyme->Product Hydrolysis Substrate (this compound) Substrate (this compound) Substrate (this compound)->Enzyme Product (Salicylic Acid) Product (Salicylic Acid) Inhibitor Inhibitor Inhibitor->Enzyme Binding

Caption: Inhibition of enzymatic hydrolysis.

References

Troubleshooting & Optimization

Phenyl Salicylate Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of phenyl salicylate synthesis.

Troubleshooting Guide

Low yields and product impurities are common challenges in the synthesis of this compound. This guide outlines potential issues, their causes, and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation Inadequate Catalyst Activity: The chosen acid catalyst (e.g., sulfuric acid, solid acids) may be weak, impure, or used in insufficient quantity.- Use a fresh, anhydrous acid catalyst. - Increase the catalyst loading incrementally. - Consider using a stronger catalyst or an activating agent like phosphoryl chloride or thionyl chloride.
Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures to reach equilibrium in a reasonable time.- Gradually increase the reaction temperature while monitoring for side reactions. - For Fischer esterification, refluxing is often necessary.
Presence of Water: Water can hydrolyze the ester product back to the starting materials, shifting the equilibrium unfavorably.- Use anhydrous reactants and solvents. - Employ a Dean-Stark apparatus to remove water as it forms during the reaction.
Low Yield with Evidence of Reaction Unfavorable Reaction Equilibrium: Fischer esterification is a reversible reaction.- Use a large excess of one reactant (typically the less expensive one) to shift the equilibrium towards the product. - Remove water as it is formed.
Incomplete Reaction: The reaction time may be too short.- Increase the reaction time and monitor the progress using techniques like Thin Layer Chromatography (TLC).
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.- Optimize reaction conditions (temperature, catalyst) to minimize side reactions.
Product Loss During Workup and Purification: this compound can be lost during extraction, washing, and recrystallization steps.- Minimize the number of transfer steps. - Ensure the recrystallization solvent is appropriately chosen for high recovery. - Avoid excessive washing.
Presence of Impurities in the Final Product Unreacted Starting Materials: Incomplete reaction or inefficient purification can leave salicylic acid and phenol in the product.- Wash the crude product with a dilute sodium bicarbonate or sodium carbonate solution to remove unreacted salicylic acid. - Recrystallize the product from a suitable solvent like ethanol or methanol.[1]
Formation of Fries Rearrangement Products: Strong acid catalysts, especially Lewis acids, at elevated temperatures can cause the this compound to rearrange into ortho- and para-hydroxybenzophenone.[2][3]- Use milder reaction conditions (lower temperature). - Employ a catalyst less prone to inducing the Fries rearrangement, such as certain solid acid catalysts. - Low reaction temperatures favor the para-substituted product, while higher temperatures favor the ortho-product in a Fries rearrangement.[3][4]
Formation of Xanthone: At very high temperatures (above 200°C), this compound can decompose to form xanthone, phenol, and carbon dioxide.[5][6]- Carefully control the reaction temperature and avoid overheating.
Dark Reaction Mixture or Product Decomposition of Reactants or Product: High temperatures or strong acids can lead to the degradation of the organic compounds.- Lower the reaction temperature. - Use a less harsh catalyst if possible.
Colored Impurities: The presence of colored impurities can arise from reactions involving free salicylic acid.- Purification by recrystallization from methanol with the addition of a small amount of phosphoric acid can help remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most common methods include:

  • Fischer Esterification: This involves the reaction of salicylic acid and phenol with a strong acid catalyst like sulfuric acid.[7]

  • Reaction with Activating Agents: Using reagents like phosphoryl chloride or thionyl chloride to activate the salicylic acid for reaction with phenol.[5]

  • DCC/DMAP Coupling: Employing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. This method can be enhanced with ultrasonic irradiation to increase the reaction rate and yield.[1]

Q2: How can I improve the yield of my Fischer esterification of salicylic acid and phenol?

A2: To improve the yield of a Fischer esterification:

  • Use an excess of one reactant.

  • Remove water as it is formed using a Dean-Stark apparatus or by adding a drying agent.

  • Ensure your catalyst is active and used in an appropriate amount.

  • Allow for sufficient reaction time to reach equilibrium.

Q3: What is the Fries rearrangement and how can I avoid it?

A3: The Fries rearrangement is a side reaction where the acyl group of the phenyl ester migrates to the aromatic ring of the phenol, forming ortho- and para-hydroxybenzophenone.[2][3][4] To minimize this:

  • Avoid high temperatures.

  • Use milder catalysts. Strong Lewis acids like aluminum chloride are known to promote this rearrangement.

Q4: My final product is a brownish color. How can I purify it to a white solid?

A4: A brownish color indicates the presence of impurities. Effective purification can be achieved by:

  • Washing the crude product with a dilute solution of sodium bicarbonate to remove any unreacted salicylic acid.

  • Performing recrystallization. Ethanol and methanol are commonly used solvents for recrystallizing this compound.[1] The addition of a small amount of phosphoric acid during recrystallization from methanol has been shown to help remove colored impurities.

Q5: Is ultrasonic irradiation beneficial for the synthesis of this compound?

A5: Yes, ultrasonic irradiation has been shown to significantly improve the synthesis of this compound, particularly in the DCC/DMAP mediated method. It can dramatically reduce the reaction time and increase the product yield compared to conventional stirring methods.[1]

Quantitative Data Summary

The following tables summarize quantitative data on the yield of this compound under different synthetic conditions.

Table 1: Comparison of Conventional vs. Ultrasonic Synthesis Methods

MethodStirringReaction Time (min)Yield (%)Reference
DCC/DMAPConventional180~78[1]
DCC/DMAPUltrasonic30~89[1]

Table 2: Yield of this compound with Different Catalysts/Reagents

Catalyst/ReagentReaction ConditionsYield (%)Reference
Thionyl Chloride75 - 145°C, 4h74[7]
Phosphorus Oxychloride80°C, 2.5hLow (unspecified)[1]
Sulfuric AcidNot specifiedCommonly used[7]

Experimental Protocols

1. Synthesis of this compound using Thionyl Chloride

  • Reactants and Reagents:

    • Benzonitrile (1.31 mol)

    • Salicylic acid (1.23 mol)

    • Thionyl chloride (0.23 mol)

    • Potassium bromide solution

    • Potassium hydrogencarbonate solution (70%)

    • Calcium sulfate

    • Acetonitrile (95%)

  • Procedure:

    • In a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add benzonitrile and salicylic acid.

    • Raise the temperature of the solution to 145°C with a stirring speed of 170 rpm.

    • After 40 minutes, add thionyl chloride and maintain the reaction temperature at 138°C.

    • Reduce the temperature to 75°C and continue the reaction for 4 hours.

    • Separate the upper layer of the resulting two-layered solution.

    • Add the separated upper layer to 200 ml of potassium bromide solution to obtain a solid.

    • Pulverize the solid and wash it six times with 500 ml of a 70% potassium hydrogencarbonate solution.

    • Dehydrate the solid using calcium sulfate.

    • Recrystallize the product from a 95% acetonitrile solution to obtain this compound.

    • Expected Yield: ~74%[7]

2. Synthesis of this compound using Ultrasonic Irradiation

  • Reactants and Reagents:

    • Anhydrous ether

    • Salicylic acid (13.8 g)

    • Phenol (8.97 g)

    • 4-dimethylaminopyridine (21.3 g)

    • Dicyclohexylcarbodiimide (0.2 g)

    • Petroleum ether

    • 10% Sodium carbonate solution

    • Saturated brine

    • Anhydrous magnesium sulfate

    • Ethanol

  • Procedure:

    • Combine 62.1 g of anhydrous ether, 13.8 g of salicylic acid, 8.97 g of phenol, 21.3 g of 4-dimethylaminopyridine, and 0.2 g of dicyclohexylcarbodiimide.

    • Stir the mixture for 30 minutes under the action of ultrasonic waves at a frequency of 20 kHz to form a white solid.

    • Evaporate the anhydrous ether.

    • Soak the white solid in petroleum ether for 30 minutes, then filter to remove the precipitate and collect the petroleum ether layer.

    • Wash the petroleum ether layer twice with 10% sodium carbonate solution and then with saturated brine.

    • Dry the organic layer with anhydrous magnesium sulfate.

    • Evaporate the petroleum ether to obtain a pale yellow solid.

    • Recrystallize the solid from ethanol to obtain white crystals of this compound.

    • Expected Yield: ~89% (based on 19g product from starting materials)[1]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification Reactants Salicylic Acid + Phenol + Catalyst/Reagents Reaction Reaction (Heating/Ultrasound) Reactants->Reaction Quenching Quenching/ Neutralization Reaction->Quenching Crude Product Extraction Extraction Quenching->Extraction Washing Washing (e.g., NaHCO3) Extraction->Washing Drying Drying (e.g., MgSO4) Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Final_Product Final_Product Recrystallization->Final_Product Pure this compound

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Logic cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions Start Low Yield or Impure Product Check_Reaction Check Reaction Progress (TLC) Start->Check_Reaction Check_Purity Analyze Product Purity (NMR, GC-MS) Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Catalyst) Check_Reaction->Optimize_Conditions Incomplete Reaction Improve_Workup Improve Workup/ Purification Protocol Check_Purity->Improve_Workup Impurities Present Change_Method Consider Alternative Synthesis Method Optimize_Conditions->Change_Method Yield Still Low Final_Product Optimized Yield & Purity Optimize_Conditions->Final_Product Improve_Workup->Optimize_Conditions Purity Issues Persist Improve_Workup->Final_Product Change_Method->Final_Product

Caption: Troubleshooting logic for optimizing this compound synthesis.

References

Troubleshooting supercooling in phenyl salicylate cooling curve experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals conducting cooling curve experiments with phenyl salicylate, with a focus on addressing the phenomenon of supercooling.

Frequently Asked Questions (FAQs)

Q1: What is supercooling and why is it common with this compound?

A1: Supercooling is the process of a liquid cooling below its normal freezing point without becoming a solid.[1][2][3] this compound (also known as salol) frequently exhibits supercooling because, for crystallization to begin, its molecules need to arrange into an ordered crystal lattice.[2][4][5] This process, called nucleation, requires an initial energy input.[3] In a clean, undisturbed sample, there may be no nucleation sites (like impurities or microscopic scratches) to initiate this process, allowing the substance to remain in a liquid state even below its freezing point.[3][4]

Q2: My this compound has cooled well below its freezing point but remains liquid. What should I do?

A2: This is a classic case of supercooling. To initiate crystallization, you need to introduce a nucleation site. You can do this by:

  • Adding a Seed Crystal: Drop a single, tiny crystal of solid this compound into the supercooled liquid.[6][7][8] This provides a template for the other molecules to crystallize upon.

  • Agitation: Gently stir the liquid or tap the side of the test tube.[1][9] This mechanical disturbance can provide the energy needed for molecules to align and form crystals.

  • Using Nucleation Aids: In some experimental setups, adding a few crystals of a substance like sodium chloride at the beginning can provide nucleation sites.[4]

Q3: After inducing crystallization in a supercooled sample, the temperature suddenly increased. Is this normal?

A3: Yes, this is expected and a key feature of the cooling curve for a supercooled substance. The process of crystallization (changing from liquid to solid) is exothermic, meaning it releases heat (the latent heat of fusion).[3] This released energy causes the temperature of the this compound to rise sharply to its true freezing point, where it will then plateau as the remaining liquid solidifies.[4][5] This event is often referred to as the "hump" on the cooling curve graph.

Q4: The cooling rate seems to affect the appearance of the solid this compound. Why?

A4: The rate of cooling has a direct impact on the size of the crystals that form.

  • Slow Cooling: When the liquid cools slowly, a smaller number of nucleation sites are formed. These few crystals have more time to grow, resulting in a coarse-grained solid with large, distinct crystals.[3][8][10]

  • Rapid Cooling: Cooling the liquid quickly (e.g., in an ice bath) promotes the formation of many nucleation sites simultaneously.[8] This results in a solid composed of many small crystals.[10]

Data Presentation

The freezing point of this compound is a critical parameter in these experiments. The table below summarizes values from various sources.

Reported Freezing/Melting Point (°C)Source Citation
41.5 °C[6][11][12][13]
41.82 °C[14]
42 °C[3]
41-43 °C[15]
43 °C[7][16]
~45 °C[2]

Experimental Protocols

Objective: To obtain a cooling curve for this compound and observe the effects of supercooling.

Materials:

  • This compound (salol)

  • Boiling tube or large test tube

  • Thermometer (0-100°C) or digital temperature probe

  • 250 mL beaker (for water bath)

  • Clamp stand and boss

  • Bunsen burner, tripod, and gauze (or hot plate)

  • Timer or data logger

  • Stirring rod or wire stirrer

Methodology:

  • Setup: Fill a 250 mL beaker about halfway with water and place it on a tripod and gauze or a hot plate. This will serve as a water bath.[2][17]

  • Sample Preparation: Place enough this compound into a boiling tube to fill it to a depth of about 3-4 cm.[2]

  • Heating: Clamp the boiling tube and lower it into the water bath. Insert a thermometer or temperature probe into the this compound, ensuring the bulb is fully submerged but not touching the bottom of the tube.[2][17]

  • Melting: Gently heat the water bath until the this compound has completely melted and the temperature is approximately 65-70°C.[17]

  • Cooling & Data Collection: Turn off the heat. Lift the clamp to remove the boiling tube from the hot water, wipe the outside dry, and suspend it in the air or place it in an empty beaker for insulation.[9][17]

  • Recording: Immediately start the timer and record the temperature of the this compound at regular intervals (e.g., every 30 or 60 seconds).[2] Continue stirring gently and constantly during this initial cooling phase.[9][17]

  • Observing Supercooling: The temperature will drop steadily. This compound will likely cool several degrees below its freezing point (~42°C) without solidifying.

  • Inducing Crystallization: Once the temperature has dropped to around 35-38°C, add one small seed crystal of solid this compound to the tube.[6][8]

  • Recording the Plateau: Observe the temperature closely. It should rise rapidly to the freezing point and then remain constant (plateau) while the substance solidifies.[4] Continue recording the temperature at regular intervals until all the liquid has solidified and the temperature begins to drop again.[1]

  • Data Analysis: Plot a graph of Temperature (°C) versus Time (minutes) to visualize the cooling curve, including the supercooling dip and the freezing plateau.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the experiment.

G cluster_start Phase 1: Cooling cluster_no_supercool Path A: No Supercooling cluster_supercool Path B: Supercooling Occurs cluster_success2 Successful Induction cluster_fail Further Troubleshooting start Molten this compound is allowed to cool decision1 Temp drops below ~40°C with no solidification? start->decision1 no_supercool Solidification begins near freezing point (~42°C) decision1->no_supercool No supercool_occurs Supercooling Confirmed decision1->supercool_occurs Yes plateau1 Temperature plateaus during freezing no_supercool->plateau1 success1 Experiment Successful plateau1->success1 induce Action: 1. Add a seed crystal OR 2. Agitate the liquid supercool_occurs->induce decision2 Does temperature rise to a plateau at ~42°C? induce->decision2 plateau2 Temperature plateaus during freezing decision2->plateau2 Yes fail Crystallization Fails or Plateau is Unclear decision2->fail No success2 Experiment Successful plateau2->success2 check_purity Verify purity of This compound fail->check_purity check_cal Check thermometer calibration fail->check_cal

Troubleshooting workflow for this compound supercooling.

References

Identifying and minimizing side products in the Salol reaction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Salol (Phenyl Salicylate) reaction. This guide is designed for researchers, scientists, and drug development professionals to help identify and minimize side products, thereby optimizing reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the Salol reaction? A1: The Salol reaction is the common name for the synthesis of this compound. The most frequent method is the Fischer-Speier esterification, which involves reacting salicylic acid with phenol in the presence of an acid catalyst. Alternative methods include using catalysts like phosphoryl chloride or heating salicylic acid, which causes it to dehydrate and decarboxylate.

Q2: What are the most common impurities and side products in the Salol synthesis? A2: Common impurities include unreacted starting materials (salicylic acid and phenol), colored degradation products, and side products formed through secondary reactions. Key side products can include diphenyl ether from the dehydration of phenol at high temperatures, and ortho- and para-hydroxy aryl ketones resulting from the Fries rearrangement of the this compound product. At elevated temperatures, the Salol product itself can also decompose to form xanthone.

Q3: My final Salol product is discolored (e.g., pink, yellow, or brown). What is the cause and how can I fix it? A3: Discoloration is often due to the oxidation of phenol or the formation of colored impurities at high reaction temperatures. To prevent this, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). For purification, colored impurities can often be removed by recrystallizing the crude product with the addition of a small amount of decolorizing charcoal.

Q4: The yield of my reaction is consistently low. What are the likely causes? A4: Low yields are typically due to the reversible nature of the Fischer esterification. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants. To improve the yield, you can use a large excess of one of the reactants (typically the less expensive one) or actively remove water from the reaction mixture as it forms, for example, by using a Dean-Stark apparatus or molecular sieves.

Q5: How can I effectively remove unreacted salicylic acid from my crude product? A5: Unreacted salicylic acid is an acidic impurity. It can be effectively removed by washing the crude product (dissolved in a suitable organic solvent) with a mild aqueous base, such as a sodium bicarbonate or potassium hydrogen carbonate solution. The salicylate salt formed will dissolve in the aqueous layer, which can then be separated from the organic layer containing the Salol product.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield (<70%) Reversible Reaction Equilibrium: The presence of water byproduct is pushing the reaction backward.• Use a large excess of one reactant (e.g., a 4- to 10-fold excess of phenol or salicylic acid). • Remove water as it forms using a Dean-Stark trap or by adding a drying agent like molecular sieves.
Insufficient Catalyst Activity: The acid catalyst may be weak, deactivated, or used in insufficient quantity.• Ensure the catalyst (e.g., concentrated H₂SO₄) is fresh and anhydrous. • Consider using a more selective solid acid catalyst like sulfated zirconia or certain zeolites, which have shown high activity and selectivity.
Product is Acidic (fails purity test) Residual Salicylic Acid: Incomplete reaction or insufficient purification.• Wash the crude product dissolved in an organic solvent with an aqueous solution of sodium bicarbonate. • Recrystallize the product from a suitable solvent like ethanol or methanol.
Product is Discolored (not white) Phenol Oxidation: Phenol is susceptible to oxidation, which forms colored impurities.• Run the reaction under an inert atmosphere (e.g., Nitrogen). • During purification, add decolorizing charcoal to the hot solution before recrystallization.
High Temperature Degradation: Reaction temperature is too high, causing decomposition of reactants or product.• Optimize the reaction temperature; typical Fischer esterifications are run at 60–110 °C. • High temperatures can cause Salol to decompose into xanthone or phenol to form diphenyl ether.
Presence of Unexpected Ketone Peaks in NMR/GC-MS Fries Rearrangement: The Salol product has rearranged under acidic conditions.• This reaction is catalyzed by Lewis acids and is temperature-dependent. • To minimize it, avoid strong Lewis acid catalysts if possible. • Control the temperature carefully; lower temperatures favor the para-substituted ketone, while higher temperatures favor the ortho-substituted one.

Data Presentation: Optimizing Reaction Conditions

Optimizing reaction parameters is critical for maximizing yield and minimizing side products. While a comprehensive dataset for all conditions is not available, the following table summarizes key principles and reported outcomes from various esterification studies.

Parameter Condition Effect on Yield/Purity Side Products Minimized Reference
Catalyst Homogeneous (H₂SO₄, POCl₃)Effective but can lead to side reactions like sulfonation or require harsh quenching.-
Heterogeneous (Solid Acids)Can exhibit very high selectivity (up to 100%) and are easily separable and reusable.Fries rearrangement, decomposition products.
Reactant Ratio 1:1 (Salicylic Acid:Phenol)Lower yield due to unfavorable equilibrium.-
>3:1 (Excess of one reactant)Significantly increases yield by shifting equilibrium towards the product.Unreacted starting materials.
Temperature High (>150 °C)Can increase reaction rate but also leads to decomposition and side products.-
Moderate (60-110 °C)Optimal for Fischer esterification, balancing reaction rate and stability.Decomposition products (Xanthone), Diphenyl ether.
Water Removal NoneLimits yield due to the reversible nature of the reaction.-
Azeotropic Distillation / Molecular SievesDrives the reaction to completion, significantly increasing product yield.Unreacted starting materials.

Mandatory Visualizations

Reaction and Side Product Pathways

The following diagrams illustrate the primary reaction for Salol synthesis and the formation pathways of key side products.

Salol_Synthesis_Pathway cluster_main Main Reaction: Fischer Esterification SA Salicylic Acid TI Tetrahedral Intermediate SA->TI + Phenol P Phenol P->TI Cat H+ Catalyst Cat->SA Protonation Salol Salol (this compound) TI->Salol - H+ H2O Water TI->H2O

Caption: Fischer esterification pathway for Salol synthesis.

Side_Product_Pathways cluster_fries Fries Rearrangement cluster_ether Ether Formation Salol_F Salol Ortho_P ortho-Hydroxy Aryl Ketone Salol_F->Ortho_P High Temp Para_P para-Hydroxy Aryl Ketone Salol_F->Para_P Low Temp Lewis Lewis Acid (e.g., AlCl3) Lewis->Salol_F Phenol_E Phenol (2 eq.) DPE Diphenyl Ether Phenol_E->DPE Heat High Temp + Acid Catalyst Heat->Phenol_E H2O_E Water DPE->H2O_E - H2O

Caption: Formation pathways for common side products.

Troubleshooting Workflow

This workflow provides a logical sequence for addressing common issues encountered during the Salol reaction.

Troubleshooting_Workflow decision decision solution solution problem problem start Start Experiment synthesis Perform Salol Synthesis start->synthesis analysis Analyze Crude Product (TLC, Yield, Appearance) synthesis->analysis check Purity & Yield OK? analysis->check end End check->end Yes problem_id Identify Primary Issue check->problem_id No p_yield p_yield problem_id->p_yield Low Yield p_color p_color problem_id->p_color Discoloration p_acid p_acid problem_id->p_acid Acidic Impurity s_yield Increase reactant excess Remove H2O (Dean-Stark) Check catalyst activity p_yield->s_yield s_color Use inert atmosphere Lower reaction temperature Use decolorizing charcoal p_color->s_color s_acid Wash with NaHCO3 soln. Recrystallize product p_acid->s_acid

Caption: Troubleshooting workflow for Salol synthesis.

Experimental Protocols

Protocol 1: Synthesis of Salol via Fischer Esterification

This protocol is a general method for synthesizing Salol using an acid catalyst.

Materials:

  • Salicylic Acid

  • Phenol

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Sodium Bicarbonate (NaHCO₃) solution, 5% w/v

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol or Methanol for recrystallization

  • Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, Buchner funnel.

Procedure:

  • Reaction Setup: To a round-bottom flask, add salicylic acid (1.0 eq), phenol (1.5-3.0 eq), and toluene (approx. 2-3 mL per gram of salicylic acid).

  • Catalyst Addition: While stirring, carefully add the acid catalyst. Use concentrated H₂SO₄ (approx. 5% of the mass of salicylic acid) or a catalytic amount of TsOH.

  • Reflux: Attach the Dean-Stark apparatus and a condenser. Heat the mixture to reflux. Water will be collected in the side arm of the Dean-Stark trap as an azeotrope with toluene. Continue reflux until no more water is collected (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with an organic solvent like ethyl acetate.

  • Washing: Wash the organic layer sequentially with:

    • Water (2x)

    • 5% Sodium Bicarbonate solution (2-3x, to remove unreacted salicylic acid and the acid catalyst). Caution: CO₂ evolution may cause pressure buildup.

    • Brine (1x)

  • Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude Salol.

Protocol 2: Purification of Crude Salol by Recrystallization

This protocol is effective for removing residual starting materials and colored impurities.

Materials:

  • Crude Salol

  • Methanol or Ethanol

  • Decolorizing Charcoal (optional)

  • Erlenmeyer flask, hot plate, ice bath, Buchner funnel and flask.

Procedure:

  • Dissolution: Place the crude Salol in an Erlenmeyer flask. Add a minimal amount of hot methanol or ethanol and heat gently while stirring until the solid is completely dissolved. Avoid adding excessive solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of decolorizing charcoal, and swirl. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. White crystals of pure Salol should form. Once cooled, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove all traces of solvent. The melting point of pure Salol is 41-43 °C.

Phenyl Salicylate Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, achieving high purity in synthesized compounds is paramount. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis and purification of phenyl salicylate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: My final product has a low melting point and a broad melting range. What is the likely cause and how can I fix it?

Answer:

A low and broad melting point is a primary indicator of impurities in your this compound. The melting point of pure this compound is typically in the range of 41-43°C.[1] A depression and broadening of this range suggest the presence of unreacted starting materials or side products.

  • Probable Causes:

    • Unreacted Salicylic Acid or Phenol: Incomplete reaction is a common cause of impurities. Salicylic acid has a much higher melting point (around 159°C), and its presence can be detected by this significant deviation.[2] Phenol, with a melting point similar to this compound (around 41°C), can cause a less dramatic but still noticeable depression and broadening of the melting range.

    • Presence of Water: Moisture in the reactants or solvent can hydrolyze the ester product back to salicylic acid and phenol, especially under acidic or basic conditions.

    • Formation of Side Products: At elevated temperatures (above 200°C), side reactions can occur, leading to the formation of impurities like xanthone, which has a high melting point (around 174°C).[2][3] Another potential impurity is salicyl salicylic acid, formed from the self-condensation of salicylic acid.

  • Solutions:

    • Washing: Wash the crude product with a cold, dilute sodium bicarbonate or sodium carbonate solution.[4][5] This will react with and remove acidic impurities like unreacted salicylic acid. Follow this with a water wash to remove any remaining base and salts.

    • Recrystallization: Recrystallization is a highly effective method for purifying this compound.[4] Suitable solvents include ethanol, methanol, or a mixture of ethanol and water.[4][6] The process involves dissolving the impure solid in a minimum amount of hot solvent and allowing it to cool slowly, during which the pure this compound will crystallize out, leaving the impurities in the solution.

    • Column Chromatography: For difficult-to-remove impurities, column chromatography using silica gel as the stationary phase can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can effectively separate this compound from its less polar and more polar impurities.

Question 2: The synthesized this compound has a pink or yellowish discoloration. What causes this and how can it be removed?

Answer:

A pinkish or yellowish hue in the final product is a common issue and indicates the presence of colored impurities.

  • Probable Causes:

    • Iron Contamination: Contact with iron or rust can lead to the formation of colored iron-salicylate complexes, resulting in a pink or reddish discoloration.[3]

    • Oxidation of Phenol: Phenol is susceptible to oxidation, which can produce colored byproducts. If excess phenol is used and not completely removed, it can contribute to the discoloration of the final product.

    • High Reaction Temperatures: As mentioned, high temperatures can lead to the formation of xanthone and other colored degradation products.[3]

  • Solutions:

    • Use of Phosphoric Acid: A patented method suggests that adding a small amount of a dilute aqueous solution of a non-toxic polybasic acid, such as phosphoric acid, during recrystallization can help remove colored impurities.

    • Activated Charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration before allowing the solution to cool and crystallize.

    • Thorough Purification: Ensuring the complete removal of unreacted phenol through washing and recrystallization is crucial to prevent discoloration.

Question 3: The yield of my this compound synthesis is consistently low. What are the potential reasons and how can I improve it?

Answer:

Low yields can be frustrating and are often due to suboptimal reaction conditions or procedural inefficiencies.

  • Probable Causes:

    • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or an ineffective catalyst.

    • Presence of Water: Moisture in the reactants can lead to side reactions and reduce the yield of the desired ester. Dicyclohexylcarbodiimide (DCC), a common reagent for this synthesis, reacts with water to form dicyclohexylurea, consuming the reagent and reducing the esterification efficiency.[4]

    • Loss of Product During Work-up: Significant amounts of product can be lost during transfers, filtration, and washing steps. Using an excessive amount of solvent during recrystallization will also result in a lower yield as more product will remain dissolved in the mother liquor.

    • Side Reactions: The formation of byproducts such as xanthone or polymeric materials from the self-condensation of salicylic acid will consume the starting materials and reduce the yield of this compound.[3][7]

  • Solutions:

    • Optimize Reaction Conditions: Ensure the reaction is carried out for the recommended time and at the optimal temperature. The use of ultrasonic stirring has been shown to increase the reaction rate and yield.[4]

    • Use Anhydrous Conditions: Use dry solvents and ensure that the reactants are free of moisture. Drying agents like anhydrous magnesium sulfate or calcium chloride can be used to dry the reaction mixture before solvent evaporation.[4]

    • Careful Work-up: Minimize the number of transfers and use a minimal amount of cold solvent for washing the crystals to reduce product loss.

    • Control Reaction Temperature: Maintain the reaction temperature within the recommended range to minimize the formation of side products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized this compound?

A1: The most common impurities are unreacted starting materials, namely salicylic acid and phenol. Other potential impurities include salicyl salicylic acid (from the self-condensation of salicylic acid), and xanthone (formed at high temperatures).[2][3]

Q2: What is the ideal solvent for recrystallizing this compound?

A2: Ethanol and methanol are commonly used and effective solvents for the recrystallization of this compound.[4] A mixture of ethanol and water can also be used; the water acts as an anti-solvent to increase the crystal yield upon cooling.[6]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v), can be used to separate the product from the starting materials on a silica gel plate.[8] The spots can be visualized under UV light.

Q4: What is the effect of moisture on the synthesis of this compound?

A4: Moisture can have a significant negative impact on the synthesis. It can hydrolyze the ester product, reducing the yield. If using dehydrating agents like dicyclohexylcarbodiimide (DCC), water will react with it, rendering it ineffective for the esterification reaction.[4] It is crucial to use anhydrous reactants and solvents.

Data Presentation

Table 1: Physicochemical Properties of this compound and Potential Impurities

CompoundMolar Mass ( g/mol )Melting Point (°C)AppearanceKey IR Peaks (cm⁻¹)Key ¹H NMR Signals (ppm, in CDCl₃)
This compound 214.22[9]41-43[1]White crystalline solid[9]~3200 (O-H), ~1685 (C=O, ester), ~1210 (C-O, ester)[9]10.8 (s, 1H, OH), 8.0-6.9 (m, 9H, Ar-H)[9]
Salicylic Acid138.12158-161White needles[2]~3200-2500 (broad, O-H of COOH), ~1660 (C=O, acid)10.5 (br s, 1H, COOH), 8.1-6.9 (m, 4H, Ar-H)[10]
Phenol94.1140.5Colorless crystalline solid~3350 (broad, O-H), ~1220 (C-O)7.3-6.8 (m, 5H, Ar-H), ~5.0 (br s, 1H, OH)
Xanthone196.19173-174[3]Pale yellow needles[3]~1650 (C=O, ketone), ~1230 (C-O-C)[11]8.3-7.3 (m, 8H, Ar-H)[12]
Salicyl Salicylic Acid258.23145-149White crystalline powder~3200-2500 (broad, O-H of COOH), ~1740 (C=O, ester), ~1660 (C=O, acid)Spectral data is less common but would show two distinct aromatic systems and both ester and carboxylic acid functionalities.

Experimental Protocols

Synthesis of this compound using Dicyclohexylcarbodiimide (DCC) and Ultrasonic Stirring[5]
  • Reaction Setup: In a suitable reaction vessel, combine anhydrous ether (62.1 g), salicylic acid (13.8 g), phenol (8.97 g), 4-dimethylaminopyridine (DMAP) (21.3 g), and dicyclohexylcarbodiimide (DCC) (0.2 g).

  • Reaction: Stir the mixture under ultrasonic irradiation (e.g., 20 kHz) for 30 minutes. A white solid (dicyclohexylurea, DCU) will form.

  • Solvent Removal: Allow the anhydrous ether to evaporate completely. This can be accelerated by placing the mixture under a drying lamp for about an hour.

  • Extraction: Add petroleum ether to the solid residue and stir for 30 minutes to dissolve the this compound.

  • Filtration: Filter the mixture to remove the insoluble dicyclohexylurea precipitate. Collect the petroleum ether filtrate.

  • Washing: Wash the petroleum ether layer twice with a 10% aqueous sodium carbonate solution and then twice with saturated brine.

  • Drying: Dry the petroleum ether layer over anhydrous magnesium sulfate.

  • Isolation of Crude Product: Evaporate the petroleum ether to obtain a pale yellow solid.

Purification by Recrystallization from Ethanol[5]
  • Dissolution: Dissolve the crude, gray-yellow solid this compound in a minimum amount of hot ethanol.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. White crystals of pure this compound will form. For maximum yield, the flask can be placed in an ice bath after initial crystallization at room temperature.

  • Isolation of Pure Product: Collect the crystals by vacuum filtration.

  • Drying: Dry the crystals in an oven at a temperature below the melting point of this compound (e.g., 35-40°C) to obtain the pure product.

Mandatory Visualizations

Diagram 1: Experimental Workflow for this compound Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification reactants Salicylic Acid, Phenol, DMAP, DCC, Anhydrous Ether reaction Ultrasonic Stirring (30 min) reactants->reaction 1 mixture Reaction Mixture (this compound, DCU, etc.) reaction->mixture 2 extraction Extraction with Petroleum Ether mixture->extraction 3 filtration1 Filtration to remove DCU extraction->filtration1 4 washing Wash with Na2CO3 and Brine filtration1->washing 5 drying Drying over MgSO4 washing->drying 6 evaporation Evaporation of Solvent drying->evaporation 7 crude_product Crude this compound evaporation->crude_product 8 recrystallization Recrystallization from Ethanol crude_product->recrystallization 9 filtration2 Vacuum Filtration recrystallization->filtration2 10 pure_product Pure this compound filtration2->pure_product 11

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic for this compound Purification

troubleshooting_logic cluster_problem1 Problem: Low/Broad Melting Point cluster_problem2 Problem: Discoloration (Pink/Yellow) cluster_problem3 Problem: Oily Product start Crude this compound cause1 Unreacted Starting Materials start->cause1 Impure cause2 Iron Contamination / Oxidation start->cause2 Colored cause3 Presence of Water / Low Melting Impurities start->cause3 Not solidifying solution1 Wash with Na2CO3 solution Recrystallize cause1->solution1 solution2 Recrystallize with activated charcoal or add phosphoric acid cause2->solution2 solution3 Ensure anhydrous conditions Thoroughly dry crude product cause3->solution3

Caption: Troubleshooting common purity issues in this compound.

References

Phenyl salicylate stability issues and degradation prevention

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of phenyl salicylate, a common ingredient in pharmaceuticals, cosmetics, and polymers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during your experiments, ensuring the integrity and reliability of your results.

Troubleshooting Guides & FAQs

This section is designed to provide direct answers and solutions to common stability issues encountered with this compound.

FAQ 1: My this compound solution is showing signs of degradation. What are the likely causes?

This compound is susceptible to several degradation pathways, primarily influenced by the formulation's composition and storage conditions. The most common causes of degradation are:

  • Hydrolysis: In the presence of water, especially under alkaline or acidic conditions, this compound can hydrolyze into salicylic acid and phenol. This is a significant concern in aqueous or hydro-alcoholic solutions.

  • Transesterification: If your formulation contains alcohols (e.g., ethanol), this compound can undergo transesterification, leading to the formation of other salicylate esters (e.g., ethyl salicylate) and phenol.

  • Photodegradation: this compound is sensitive to light, particularly UV radiation.[1] Exposure to light can lead to the cleavage of the ester bond and other photochemical reactions.

  • Thermal Decomposition: At elevated temperatures, this compound can decompose.[1]

FAQ 2: I am observing a loss of potency in my alcoholic formulation containing this compound. What could be the reason?

In alcoholic solutions, the primary cause of potency loss for this compound is often a combination of hydrolysis and transesterification. A study on the stability of this compound in a 50% v/v aqueous ethanol solution revealed that it undergoes both degradation pathways. The rate of these reactions is influenced by pH and temperature.[2]

FAQ 3: How does pH affect the stability of this compound in aqueous or hydro-alcoholic solutions?

The stability of this compound is highly dependent on the pH of the solution. It is most stable in acidic conditions, specifically below pH 4. As the pH increases, the rate of hydrolysis significantly increases.[2] Therefore, maintaining a low pH is a critical factor in preventing the degradation of this compound in formulations containing water.[3]

FAQ 4: What are the primary degradation products of this compound I should be looking for?

The main degradation products of this compound depend on the degradation pathway:

  • Hydrolysis/Transesterification: The primary products are salicylic acid and phenol .[3][4] In the presence of another alcohol, a different salicylate ester may also be formed.

  • Thermal Decomposition: High temperatures can cause this compound to decompose into phenol and carbon dioxide .[1] Further heating can lead to the formation of xanthone .[1]

FAQ 5: My solid this compound appears discolored. What could be the cause?

Discoloration of solid this compound can be an indication of degradation, likely due to:

  • Photodegradation: Exposure to light can cause photochemical reactions leading to colored impurities.

  • Thermal Stress: Prolonged exposure to high temperatures can also cause decomposition and discoloration.

  • Incompatibilities: Contact with incompatible materials, such as strong oxidizing agents, strong acids, or strong bases, can lead to chemical reactions and discoloration.[5]

Degradation Prevention Strategies

Proactive measures during formulation development and storage are crucial for maintaining the stability of this compound.

How can I prevent the hydrolysis of this compound in my formulation?

To minimize hydrolysis, consider the following strategies:

  • pH Control: Maintain the pH of the formulation below 4.[2] This can be achieved using appropriate buffering agents.

  • Solvent System: If possible, use anhydrous or low-water-content solvent systems.

  • Encapsulation: Microencapsulation or the use of other drug delivery systems can protect this compound from the aqueous environment.

What measures can I take to prevent photodegradation?

To protect this compound from light-induced degradation:

  • Opaque Packaging: Store the product in light-resistant containers.

  • UV Absorbers: Incorporate a secondary UV absorber into the formulation that can preferentially absorb the damaging wavelengths of light.

  • Antioxidants: While direct evidence for specific antioxidants for this compound is limited, the inclusion of antioxidants in a formulation can help mitigate oxidative stress that may be initiated by light exposure.

Are there any specific excipients that can improve the stability of this compound?

The choice of excipients can significantly impact stability.

  • Acidifying Agents/Buffers: Citric acid or phosphate buffers can be used to maintain a low pH.

  • Antioxidants: Although not extensively documented for this compound specifically, antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherol (Vitamin E) are commonly used in topical formulations to prevent oxidative degradation of active ingredients and excipients.[6]

  • Chelating Agents: Agents like ethylenediaminetetraacetic acid (EDTA) can chelate metal ions that might catalyze oxidative degradation.

Quantitative Data on this compound Degradation

The following table summarizes the stability of this compound in a 50% v/v aqueous ethanol solution at different pH values and temperatures, highlighting the significant impact of these factors on its half-life.

pHTemperature (°C)Half-life (days)
6.3506.6
6.323178
6.352934
< 4-Stable
-50 (in 100% ethanol)2.5
-23 (in 100% ethanol)31.5
-5 (in 100% ethanol)257

Data sourced from a study on the stability of this compound in alcoholic-aqueous solution.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability of this compound.

Protocol 1: Forced Degradation Study of this compound

This protocol is a general guideline for conducting a forced degradation study on a drug product containing this compound, based on ICH guidelines.[7][8]

Objective: To identify potential degradation products and pathways, and to demonstrate the specificity of the analytical method.

Stress Conditions:

  • Acid Hydrolysis:

    • Prepare a solution of the drug product in 0.1 M hydrochloric acid.

    • Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution with 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis:

    • Prepare a solution of the drug product in 0.1 M sodium hydroxide.

    • Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Prepare a solution of the drug product in 3% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period, protected from light.

  • Thermal Degradation:

    • Store the solid drug product in an oven at a high temperature (e.g., 60°C, 80°C) for a specified period.

    • Also, prepare a solution of the drug product and expose it to the same thermal stress.

  • Photodegradation:

    • Expose the drug product (both solid and in solution) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be wrapped in aluminum foil to exclude light.

Analysis:

  • Analyze all stressed samples, along with an unstressed control, using a stability-indicating analytical method (e.g., HPLC).

  • The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

Protocol 2: Stability-Indicating HPLC Method for this compound and Its Degradation Products

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying this compound from its primary degradation products, salicylic acid and phenol.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution can be effective.

    • Solvent A: 0.1% Phosphoric acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program (Example):

    Time (min) % Solvent A % Solvent B
    0 70 30
    10 30 70
    12 30 70
    15 70 30

    | 20 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Mandatory Visualizations

Diagram 1: this compound Degradation Pathways

G cluster_main This compound Degradation cluster_hydrolysis Hydrolysis / Transesterification cluster_thermal Thermal Decomposition cluster_photo Photodegradation PS This compound SA Salicylic Acid PS->SA H2O, H+ or OH- P1 Phenol PS->P1 H2O, H+ or OH- ES Ethyl Salicylate (in Ethanol) PS->ES Ethanol P2 Phenol PS->P2 Heat CO2 Carbon Dioxide PS->CO2 Heat PD Degradation Products PS->PD UV Light X Xanthone (Further Heating) P2->X Heat

Caption: Major degradation pathways of this compound.

Diagram 2: Forced Degradation Experimental Workflow

G cluster_workflow Forced Degradation Workflow cluster_stress Stress Conditions start Start: this compound Drug Product acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, RT) start->base ox Oxidation (3% H2O2, RT) start->ox therm Thermal (60-80°C) start->therm photo Photolytic (ICH Q1B) start->photo analysis Analysis by Stability-Indicating HPLC acid->analysis base->analysis ox->analysis therm->analysis photo->analysis results Identify Degradants & Establish Degradation Pathways analysis->results end End: Stability Profile results->end

Caption: Workflow for a forced degradation study of this compound.

References

Overcoming poor solubility of phenyl salicylate in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for overcoming the poor aqueous solubility of phenyl salicylate.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of this compound?

This compound is classified as practically insoluble or insoluble in water.[1][2][3] Its low aqueous solubility is a primary challenge in the development of aqueous formulations. Quantitative solubility data reported in the literature is summarized below.

Table 1: Aqueous Solubility of this compound

Solubility Value Condition Source(s)
~ 0.15 mg/mL 25 °C [4]
1 g in 6670 mL Not Specified [1][5]

| < 0.1% (w/g) | 25 °C |[1] |

Q2: What are the primary strategies to enhance the aqueous solubility of this compound?

Several well-established techniques can be employed to overcome the solubility challenges of this compound. The choice of method often depends on the desired final concentration, formulation type (e.g., for in vitro assays vs. in vivo administration), and acceptable excipients. The primary strategies include:

  • Co-solvency: Using a water-miscible organic solvent in which this compound is highly soluble.

  • Micellar Solubilization: Employing surfactants to form micelles that encapsulate the hydrophobic drug molecules.

  • Cyclodextrin Complexation: Forming host-guest inclusion complexes with cyclodextrins to increase aqueous solubility.

  • Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to enhance its dissolution rate.

G cluster_input Initial Problem cluster_methods Solubility Enhancement Strategies cluster_output Desired Outcome cluster_arrows start Poor Aqueous Solubility of this compound cosolvency Co-solvency start->cosolvency micelles Micellar Solubilization start->micelles cyclo Cyclodextrin Complexation start->cyclo dispersion Solid Dispersion start->dispersion a1 start->a1 a2 start->a2 a3 start->a3 a4 start->a4 end Homogeneous Aqueous Solution/Dispersion cosolvency->end Use of organic solvents is acceptable micelles->end Surfactants are compatible with assay cyclo->end Requires complex formation step dispersion->end Requires solid-state processing a1->cosolvency a2->micelles a3->cyclo a4->dispersion

Figure 1. Decision workflow for selecting a solubility enhancement method for this compound.
Q3: How can co-solvents be used to dissolve this compound?

Co-solvency is often the most straightforward approach for laboratory and research settings. This technique involves dissolving this compound in a water-miscible organic solvent before diluting it with an aqueous medium. Dimethyl sulfoxide (DMSO) and ethanol are common choices due to the high solubility of this compound in these solvents.

Table 2: Solubility of this compound in Common Organic Solvents

Solvent Solubility Source(s)
Absolute Ethanol 53 g / 100 g (at 25 °C) [1]
Ethanol 100 mg/mL (ultrasonication may be needed) [6]
DMSO ≥ 100 mg/mL [6]
Acetone Soluble [1][2][3]
Chloroform Soluble [1][2][3]
Benzene 1 g in 1.5 mL [1][5]

| Dioxane | 0.1 g/mL |[3] |

  • Solvent Selection: Choose a suitable water-miscible organic solvent (e.g., DMSO or absolute ethanol).

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the co-solvent to the this compound powder to achieve a high concentration (e.g., 100 mg/mL in DMSO).

  • Mixing: Vortex or sonicate the mixture until the this compound is completely dissolved, resulting in a clear solution. This is your stock solution.

  • Storage: Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C for long-term storage) in a tightly sealed container to prevent solvent evaporation or water absorption.[6]

  • Working Solution Preparation: To prepare a working solution, dilute the stock solution dropwise into the aqueous buffer while vortexing to avoid precipitation. Note the final percentage of the organic solvent in your aqueous solution.

Q4: How does micellar solubilization enhance this compound solubility?

Surfactants, at concentrations above their critical micelle concentration (CMC), form colloidal aggregates called micelles. These micelles have a hydrophobic core and a hydrophilic shell. This compound, being a hydrophobic molecule, can partition into the hydrophobic core, effectively increasing its apparent solubility in the aqueous medium. Non-ionic surfactants like Pluronic® F127 are commonly used in drug delivery applications.[7]

  • Surfactant Solution Preparation: Prepare an aqueous solution of Pluronic® F127 at a concentration significantly above its CMC (CMC of Pluronic® F127 is ~0.7% w/v at 37°C). For example, prepare a 5% (w/v) solution in your desired aqueous buffer.

  • Drug Addition: Add an excess amount of this compound powder to the Pluronic® F127 solution.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium. A shaker or magnetic stirrer is recommended.

  • Separation of Undissolved Drug: Centrifuge the suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the undissolved this compound.

  • Collection and Analysis: Carefully collect the clear supernatant. Determine the concentration of the solubilized this compound using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Q5: What is cyclodextrin complexation and how can it be applied to this compound?

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate "guest" molecules, like this compound, into their cavity, forming a water-soluble inclusion complex. This host-guest interaction effectively shields the hydrophobic drug from the aqueous environment, thereby increasing its solubility. β-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used.

G cluster_prep Preparation cluster_complex Complexation cluster_iso Isolation & Drying p1 Dissolve β-Cyclodextrin in Ethanol/Water mixture (e.g., 1:2 v/v) at 60°C p2 Cool solution to 40°C with continuous stirring p1->p2 p3 Slowly add this compound (e.g., 1:1 molar ratio) to the β-CD solution p2->p3 c1 Stir mixture at low temperature (e.g., 4°C) for 12-24 hours p3->c1 c2 A white precipitate of the inclusion complex forms c1->c2 i1 Collect precipitate by vacuum filtration c2->i1 i2 Wash precipitate with cold distilled water i1->i2 i3 Dry the complex (e.g., vacuum oven at 40°C) i2->i3 i4 Obtain dry powder of This compound-β-CD Complex i3->i4

Figure 2. Experimental workflow for preparing a this compound-β-cyclodextrin inclusion complex.

A phase solubility study is essential to determine the stoichiometry and stability constant of the complex.[8][9][10]

  • Phase Solubility Study:

    • Prepare a series of aqueous solutions with increasing concentrations of β-CD (e.g., 0 to 15 mM).

    • Add an excess amount of this compound to each solution.

    • Shake the vials at a constant temperature for 48-72 hours to reach equilibrium.[11]

    • Filter the solutions through a 0.45 µm filter, dilute the filtrate, and measure the concentration of dissolved this compound by UV-Vis spectrophotometry.

    • Plot the concentration of dissolved this compound against the concentration of β-CD. A linear plot (AL-type) typically indicates the formation of a 1:1 complex.[9]

  • Preparation of Solid Inclusion Complex (Kneading Method):

    • Calculate the required amounts of this compound and β-CD for a 1:1 molar ratio.

    • Place the β-CD in a mortar and add a small amount of water or ethanol-water mixture to form a paste.

    • Slowly add the this compound powder to the paste and knead thoroughly for 45-60 minutes.

    • Add more solvent during kneading if the mixture becomes too dry.

    • Dry the resulting solid mass in an oven at 40-50°C until a constant weight is achieved.

    • Pulverize the dried complex and pass it through a sieve to obtain a fine powder.

Q6: How can solid dispersion improve the solubility of this compound?

A solid dispersion is a system where a poorly soluble drug (this compound) is dispersed in a highly soluble solid carrier, such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).[12][13] By reducing the drug to an amorphous, molecularly dispersed state, the particle size is effectively minimized to the molecular level, which significantly increases the surface area and enhances the dissolution rate upon contact with an aqueous medium.

  • Component Selection: Choose a hydrophilic carrier (e.g., PVP K30) and a suitable volatile organic solvent in which both this compound and the carrier are soluble (e.g., ethanol or a mixture of dichloromethane and methanol).

  • Dissolution: Dissolve a specific ratio of this compound and PVP (e.g., 1:4 w/w) in the selected solvent to form a clear solution.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator. The process should be controlled to produce a thin, uniform film on the flask wall.

  • Drying: Further dry the resulting solid film under vacuum for 24 hours to remove any residual solvent.

  • Processing: Scrape the dried solid dispersion from the flask. Gently grind it using a mortar and pestle and sieve it to obtain a uniform powder.

  • Characterization (Optional but Recommended): Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm that the this compound is in an amorphous state within the polymer matrix.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation upon dilution of co-solvent stock solution The final co-solvent concentration is below the threshold required to maintain solubility ("fall-out"). The rate of addition is too fast, causing localized supersaturation.- Decrease the initial stock concentration. - Increase the final co-solvent percentage in the aqueous medium (if permissible for the experiment). - Add the stock solution slowly or dropwise into the aqueous buffer under vigorous stirring or vortexing. - Consider adding a small amount of surfactant to the aqueous phase to stabilize the solution.
Low yield or incomplete complexation with cyclodextrins - Incorrect stoichiometry (drug:CD ratio). - Insufficient equilibration time or mixing energy. - Inappropriate pH for complexation.- Perform a phase solubility study to determine the optimal molar ratio. - Increase the stirring/kneading time and/or use sonication to facilitate complex formation. - Evaluate complexation at different pH values, as the unionized form of a drug often shows higher affinity for the CD cavity.[9]
Solid dispersion fails to improve dissolution rate - The drug is not molecularly dispersed and exists in crystalline domains within the polymer. - The drug-to-polymer ratio is too high. - The chosen polymer is not suitable.- Confirm the amorphous nature of the drug in the dispersion using DSC or XRD. If crystalline peaks are present, the preparation method needs optimization. - Increase the proportion of the hydrophilic carrier (e.g., change the ratio from 1:2 to 1:5 drug:polymer). - Select a different polymer with better miscibility with this compound.
Micellar solution is cloudy or shows phase separation - The drug concentration exceeds the solubilization capacity of the micelles. - The surfactant concentration is too low (below or near the CMC). - Temperature or pH is affecting micelle stability.- Reduce the amount of this compound added or increase the surfactant concentration. - Ensure the surfactant concentration is well above the CMC under the experimental conditions. - Check the stability of the chosen surfactant at the required temperature and pH. Some surfactants have a cloud point above which they phase-separate.

References

Dealing with coloration issues in phenyl salicylate crystals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering coloration issues with phenyl salicylate crystals.

Frequently Asked Questions (FAQs)

Q1: What is the expected color of pure this compound crystals?

Pure this compound should be a white to off-white crystalline solid.[1][2][3] Any significant deviation from this, such as a yellow, brown, or pink hue, indicates the presence of impurities.

Q2: What are the common causes of coloration in my this compound crystals?

Coloration in this compound crystals can arise from several sources:

  • Residual Reactants and Catalysts: Incomplete reaction or purification can leave traces of phenol or salicylic acid, which can contribute to color.[4]

  • Byproducts of Synthesis: Side reactions during the esterification process can lead to the formation of colored impurities. The crude product before purification is often described as a gray-yellow solid.[4]

  • Thermal Decomposition: this compound can decompose when heated to high temperatures (above 200°C), producing phenol and potentially xanthone.[2][3] Xanthone itself can be pale yellow, and vapors at very high temperatures can appear deep yellow with a greenish fluorescence.

  • Oxidation: The compound is incompatible with strong oxidizing agents.[5] Exposure to oxidants can lead to the formation of colored degradation products.

  • Photodegradation: As this compound is used as a UV absorber, it is sensitive to light.[3][6] Prolonged exposure to light, especially UV radiation, can cause degradation and discoloration.

  • Presence of Metal Ions: Trace metal impurities can sometimes form colored complexes.

Q3: Can the rate of crystallization affect the appearance of the crystals?

Yes, the cooling rate during recrystallization has a direct influence on crystal size and appearance.[7] Rapid cooling, for instance in an ice bath, leads to the formation of smaller, less defined crystals. Slower cooling allows for the growth of larger, more well-defined rhombic-shaped crystals. While this primarily affects the physical appearance, very rapid precipitation can sometimes trap impurities within the crystal lattice, potentially affecting color.

Q4: What analytical techniques can be used to identify the impurities causing coloration?

Several analytical methods can be employed for impurity profiling in this compound:

  • Gas Chromatography (GC): A validated GC-FID method can be used for the quantitative determination of this compound and can also help identify volatile impurities.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for separating and quantifying non-volatile impurities in pharmaceutical substances.

  • Mass Spectrometry (MS): Techniques like GC-MS and LC-MS are powerful for identifying the chemical structures of unknown impurities.[8]

  • Spectroscopy (UV-Vis, IR, NMR): These methods can provide information about the functional groups and structure of impurities, aiding in their identification.[6]

Troubleshooting Guide for Coloration Issues

This guide provides a systematic approach to resolving coloration problems in this compound crystals.

Problem: this compound crystals appear yellow or discolored after synthesis.

This is the most common issue and is typically due to residual reactants or byproducts from the synthesis.

Solution: Purification by Recrystallization

Recrystallization is a highly effective method for removing impurities and improving the color of your crystals.

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Choose an appropriate solvent. Ethanol is a common and effective choice.[4] Other options include methanol or benzene.[9] The ideal solvent should dissolve this compound well at elevated temperatures but poorly at low temperatures.

  • Dissolution: In a fume hood, place the impure this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Avoid adding excessive solvent.

  • Decolorization (Optional): If the solution is still colored, add a small amount of activated charcoal to the hot solution and swirl. The charcoal will adsorb many colored impurities. Do not add charcoal to a boiling solution, as it may cause it to boil over.

  • Hot Filtration (if charcoal was used): If activated charcoal was added, perform a hot gravity filtration to remove the charcoal. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. Slow cooling is crucial for the formation of large, pure crystals.

  • Further Cooling: Once the solution has reached room temperature, you can place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the crystal surfaces.

  • Drying: Dry the crystals thoroughly in a desiccator or a vacuum oven at a low temperature to remove all residual solvent.

Problem: The crystals are initially white but develop color over time.

This issue suggests degradation due to improper storage conditions.

Solution: Proper Storage and Handling

  • Light Protection: this compound is light-sensitive.[9] Store the crystals in an amber glass bottle or in a dark place to prevent photodegradation.

  • Inert Atmosphere: To prevent oxidation, consider storing the product under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage or high-purity applications.

  • Temperature Control: Store at a cool, controlled temperature. The recommended storage temperature is often between 2-8°C.[9]

  • Avoid Contaminants: Ensure the storage container is clean and free from any potential contaminants, especially strong oxidizing agents.[5]

Data Presentation

ParameterTypical SpecificationSignificance
Appearance White crystalline powderA primary indicator of purity.
Melting Point 41-43 °CA narrow melting point range close to the literature value indicates high purity.
Assay (by GC) ≥99%Quantifies the amount of this compound present.
Free Salicylic Acid < 0.02%A common process-related impurity that can affect stability and color.
Color (APHA) Low value (e.g., < 20)A quantitative measure of yellowness, where lower numbers indicate less color.

Visualizations

Logical Flow for Troubleshooting

The following diagram outlines the logical steps to diagnose and resolve coloration issues with this compound crystals.

G start Discolored Phenyl Salicylate Crystals check_stage When was the coloration observed? start->check_stage post_synthesis Immediately after synthesis check_stage->post_synthesis post_storage After a period of storage check_stage->post_storage purify Purify via Recrystallization post_synthesis->purify check_storage Review Storage Conditions post_storage->check_storage outcome_pure White Crystals Obtained purify->outcome_pure outcome_impure Color Persists purify->outcome_impure adjust_storage Store in dark, cool, and inert conditions check_storage->adjust_storage analyze Perform Further Analysis (HPLC, GC-MS) to Identify Impurity outcome_impure->analyze adjust_storage->outcome_pure

Caption: Troubleshooting workflow for discolored this compound.

Potential Pathways to Colored Impurities

This diagram illustrates the primary synthesis route and potential side reactions or degradation pathways that can lead to the formation of colored impurities.

G cluster_synthesis Synthesis & Purification cluster_degradation Degradation Pathways sa Salicylic Acid crude_ps Crude this compound (may be yellow/gray) sa->crude_ps Esterification phenol Phenol phenol->crude_ps Esterification pure_ps Pure this compound (White Crystals) crude_ps->pure_ps Recrystallization xanthone Xanthone (Pale Yellow) pure_ps:e->xanthone:w Thermal Decomposition photo_products Photodegradation Products (Colored) pure_ps->photo_products Photodegradation ox_products Oxidation Products (Colored) pure_ps->ox_products Oxidation heat High Heat (>200°C) light UV Light oxidants Oxidizing Agents

Caption: Formation and degradation pathways of this compound.

References

Troubleshooting guide for phenyl salicylate synthesis lab practicals

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Phenyl Salicylate Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound

  • Question: My reaction has resulted in a very low yield or no this compound at all. What are the possible causes and how can I improve the yield?

  • Answer: A low yield of this compound can stem from several factors throughout the experimental process. Here are the primary causes and their corresponding solutions:

    • Incomplete Reaction: The esterification of salicylic acid and phenol is a reversible reaction. To drive the reaction towards the product, consider the following:

      • Catalyst Activity: Ensure the catalyst (e.g., sulfuric acid, phosphoryl chloride) is active and used in the correct amount. An old or improperly stored catalyst may have reduced efficacy.[1]

      • Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). One reported method maintains a reaction temperature of 138°C for 4 hours.[1]

      • Removal of Water: The water produced during the esterification can hydrolyze the ester product back to the reactants. If your reaction setup allows, use a Dean-Stark apparatus to remove water as it forms.

    • Sub-optimal Reagents and Solvents:

      • Purity of Reactants: Use pure salicylic acid and phenol. Impurities can interfere with the reaction.

      • Anhydrous Conditions: Ensure that the reagents and solvents are dry, as water can inhibit the reaction, especially when using water-sensitive catalysts like phosphoryl chloride or thionyl chloride.[1][2]

    • Losses During Work-up and Purification:

      • Extraction: this compound is soluble in organic solvents. Ensure efficient extraction from the aqueous layer by using an adequate amount of a suitable solvent (e.g., diethyl ether, ethyl acetate) and performing multiple extractions.

      • Recrystallization: Significant product loss can occur during recrystallization if too much solvent is used or if the solution is not cooled sufficiently.

Issue 2: The Product is Discolored (Yellow, Brown, or Pink)

  • Question: My this compound product is not a pure white crystalline solid. It has a yellowish, brownish, or pinkish tint. What causes this discoloration and how can I purify it?

  • Answer: Discoloration in the final product is a common issue and is typically due to the presence of impurities.

    • Causes of Discoloration:

      • Side Reactions: At elevated temperatures, side reactions can occur, leading to colored byproducts. For instance, heating this compound can lead to the formation of xanthone.[3] Phenol is also susceptible to oxidation, which can form colored impurities.

      • Residual Phenol: Incomplete removal of phenol from the reaction mixture can lead to a pink or brownish color upon exposure to air and light.

      • Incomplete Removal of Catalyst: Acidic or basic residues from the catalyst or work-up can sometimes cause discoloration.

    • Solutions for Purification:

      • Washing: Thoroughly wash the crude product with a sodium bicarbonate or sodium carbonate solution to remove unreacted salicylic acid and any acidic impurities. Follow this with washing with water to remove any remaining salts and water-soluble impurities. A patent suggests washing with a 10% sodium carbonate solution.[2]

      • Recrystallization: Recrystallization is a highly effective method for removing colored impurities.

        • Solvent Choice: Ethanol is a commonly used solvent for the recrystallization of this compound.[2] Other potential solvents include benzene.

        • Use of Activated Carbon (Charcoal): If the discoloration persists after initial recrystallization, dissolve the impure product in a minimal amount of hot solvent, add a small amount of activated carbon to the hot solution, and then filter the hot solution to remove the carbon (and the adsorbed impurities). Allow the filtrate to cool and crystallize.

      • Chemical Treatment: A patented method for purifying salicylic acid derivatives, including this compound, involves treating the compound with a dilute aqueous solution of a water-soluble acid like phosphoric acid during recrystallization to remove colored impurities.[4]

Issue 3: Problems During Recrystallization

  • Question: I am encountering issues during the recrystallization of my crude this compound. It is either "oiling out" or failing to crystallize. What should I do?

  • Answer: Recrystallization can be a delicate step. Here’s how to troubleshoot common problems:

    • "Oiling Out": This occurs when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated at a temperature above the melting point of the solute.

      • Cause: The boiling point of the recrystallization solvent may be higher than the melting point of this compound (41-43°C). Also, a high concentration of impurities can lower the melting point of the crude product.

      • Solution: Add more solvent to the hot mixture to fully dissolve the oil. If this doesn't work, you may need to choose a different solvent or a solvent pair with a lower boiling point.

    • Failure to Crystallize: The solution remains clear even after cooling.

      • Cause: The solution is not sufficiently saturated, meaning too much solvent was used.

      • Solution:

        • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of pure this compound can also initiate crystallization.

        • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent to increase the concentration of the product. Then, allow it to cool again.

        • Cool to a Lower Temperature: Use an ice bath to further cool the solution, which will decrease the solubility of the this compound.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical yield for this compound synthesis?

    • A1: The yield can vary significantly depending on the method and scale of the reaction. A reported synthesis using thionyl chloride achieved a yield of 74%.[1] Optimization of reaction conditions, such as catalyst, temperature, and reaction time, is key to maximizing the yield.

  • Q2: What are some common side reactions to be aware of?

    • A2: A potential side reaction is the self-esterification of salicylic acid to form a polymer, especially if the carboxylic acid group is activated without protecting the phenolic hydroxyl group.[5] Additionally, at high temperatures, this compound can decompose or rearrange to form other products like xanthone.[3]

  • Q3: How can I confirm the purity of my final product?

    • A3: The purity of this compound can be assessed by its melting point, which should be sharp and within the literature range of 41-43°C. Spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can be used to confirm the structure and identify any impurities.

  • Q4: What is the best catalyst for this synthesis?

    • A4: The choice of catalyst depends on the specific laboratory conditions and safety considerations. Common catalysts include:

      • Phosphoryl chloride: Effective but moisture-sensitive.[3]

      • Sulfuric acid: A strong acid catalyst, but can lead to charring if temperatures are too high.[1]

      • Thionyl chloride: Can be used to form a more reactive acyl chloride intermediate.[1]

      • Solid acid catalysts: Zeolites and sulfated metal oxides have been investigated as more environmentally friendly alternatives.[6]

Data Presentation

ParameterValueReference
Reported Yield 74%[1]
Melting Point 41-43 °C[3]
Boiling Point 172-173 °C at 12 mmHg[7]
Solubility in Water Insoluble[3]
Solubility in Organic Solvents Soluble in ethanol, ether, benzene, chloroform, acetone[7]

Experimental Protocols

Method 1: Synthesis using Phosphoryl Chloride

This method is a common laboratory preparation for this compound.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine equimolar amounts of salicylic acid and phenol.

  • Addition of Catalyst: Slowly and carefully add phosphoryl chloride (approximately 1/3 molar equivalent) to the mixture with stirring. The reaction is exothermic.

  • Heating: Heat the reaction mixture, typically in a water bath or oil bath, at a controlled temperature (e.g., 80°C) for a specified time (e.g., 2.5 hours).[2]

  • Work-up: After cooling, pour the reaction mixture into a solution of sodium carbonate or sodium bicarbonate to neutralize the remaining acid and precipitate the crude this compound.

  • Isolation: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure, white crystals of this compound.

Method 2: Synthesis using Thionyl Chloride

This method involves the conversion of salicylic acid to its more reactive acyl chloride, followed by reaction with phenol.[1]

  • Acyl Chloride Formation: In a reaction vessel, react salicylic acid with thionyl chloride. This reaction is typically performed in an inert solvent.

  • Reaction with Phenol: After the formation of the acyl chloride, add phenol to the reaction mixture.

  • Heating: Heat the mixture under reflux for a set period to complete the esterification.

  • Work-up and Purification: Follow similar work-up and purification procedures as described in Method 1, involving neutralization, filtration, and recrystallization.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage reactants Mix Salicylic Acid & Phenol catalyst Add Catalyst (e.g., POCl3) reactants->catalyst heat Heat Reaction Mixture catalyst->heat neutralize Neutralize with Na2CO3 Solution heat->neutralize filter Filter Crude Product neutralize->filter wash Wash with Water filter->wash dissolve Dissolve in Hot Ethanol wash->dissolve cool Cool to Crystallize dissolve->cool collect Collect Pure Crystals cool->collect product Pure this compound collect->product

Caption: A flowchart illustrating the key stages in the synthesis and purification of this compound.

troubleshooting_guide Troubleshooting Guide for this compound Synthesis cluster_yield Low Yield cluster_color Discolored Product cluster_recrystallization Recrystallization Issues start Problem Encountered incomplete_rxn Incomplete Reaction? start->incomplete_rxn Low Yield side_reactions Side Reactions Occurred? start->side_reactions Discoloration oiling_out Product Oiling Out? start->oiling_out Recrystallization Problem reagent_issue Reagent/Solvent Purity? incomplete_rxn->reagent_issue workup_loss Loss during Work-up? reagent_issue->workup_loss solution_yield Check catalyst, reaction time/temp. Ensure anhydrous conditions. workup_loss->solution_yield impure_phenol Residual Phenol? side_reactions->impure_phenol solution_color Thoroughly wash crude product. Recrystallize with activated carbon. impure_phenol->solution_color no_crystals No Crystals Forming? oiling_out->no_crystals solution_recrystallization Adjust solvent volume. Induce crystallization (scratch/seed). no_crystals->solution_recrystallization

Caption: A decision tree outlining common problems and solutions in this compound synthesis.

References

Methods for removing unreacted phenol from phenyl salicylate product

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed methods and troubleshooting advice for removing unreacted phenol from phenyl salicylate products.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted phenol from a this compound reaction mixture?

A1: The most common and effective methods leverage the acidic nature of phenol. These include:

  • Aqueous Base Extraction: Washing the crude product, dissolved in an organic solvent, with a basic solution (e.g., sodium bicarbonate, sodium carbonate, or potassium hydrogencarbonate).[1][2] Phenol reacts to form a water-soluble sodium or potassium phenoxide salt, which is then partitioned into the aqueous layer and removed.[3]

  • Recrystallization: Purifying the crude this compound by dissolving it in a suitable hot solvent (such as ethanol, acetonitrile, or benzene) and allowing it to crystallize as it cools, leaving impurities like phenol in the solvent.[1][2][4]

  • Column Chromatography: Separating this compound from phenol and other impurities by passing the mixture through a column packed with a stationary phase like silica gel or polyamide.[5][6]

  • Vacuum Distillation: Separating the components based on their different boiling points under reduced pressure. This method is effective but may be more complex to set up.[7]

Q2: Why is it critical to remove all unreacted phenol?

A2: Complete removal of phenol is essential for ensuring the purity and safety of the final this compound product. Phenol is a toxic and corrosive compound. Its presence can interfere with subsequent reactions, alter the product's physical and chemical properties, and compromise its use in pharmaceutical applications where high purity is mandatory.

Q3: How can I confirm that the phenol has been successfully removed?

A3: Several analytical techniques can be used to assess purity:

  • Thin-Layer Chromatography (TLC): A quick method to check for the presence of phenol by comparing the crude and purified product spots with a phenol standard.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the this compound and can detect trace amounts of phenol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive method for identifying and quantifying volatile impurities like phenol.

  • Melting Point Analysis: Pure this compound has a distinct melting point of 41-43°C. A broad or depressed melting point range indicates the presence of impurities.

Q4: Which purification method is the most efficient?

A4: The efficiency of a method depends on the scale of the reaction and the required purity level. For most lab-scale syntheses, a combination of aqueous base extraction followed by recrystallization is highly effective and straightforward. Column chromatography offers excellent separation but may be more time-consuming and use larger volumes of solvent.

Purification Methods: Data Summary

The table below summarizes the primary purification techniques for removing unreacted phenol.

MethodPrinciple of SeparationCommon Reagents/SolventsAdvantagesDisadvantagesTypical Yield
Aqueous Base Extraction Acid-base chemistry; conversion of acidic phenol to a water-soluble salt.[3]Organic Solvent (Petroleum Ether, Ether), Aqueous Base (10% Na₂CO₃, 70% KHCO₃).[1][2]Fast, simple, and effective for removing bulk acidic impurities.May lead to emulsion formation; requires multiple washes for complete removal.>90% recovery of crude product
Recrystallization Difference in solubility between the product and impurities at different temperatures.Ethanol, Acetonitrile, Benzene.[1][2][4]Yields high-purity crystalline product; effective at removing a wide range of impurities.Product loss is possible in the mother liquor; requires careful solvent selection.70-85%
Column Chromatography Differential adsorption of compounds onto a solid stationary phase.[5]Stationary Phase (Silica Gel, Polyamide), Eluent (Toluene:Ethyl Acetate:Formic Acid, Chloroform:Methanol).[5]Excellent separation for complex mixtures; can isolate multiple components.Can be slow, labor-intensive, and requires significant solvent volumes.Variable, depends on loading and fraction collection
Vacuum Distillation Separation based on differences in boiling points at reduced pressure.[7]Not applicableEffective for thermally stable, non-polar compounds; can handle large scales.Requires specialized equipment; potential for thermal degradation if not controlled.>90%

Experimental Protocols

Method 1: Aqueous Base Extraction and Recrystallization

This is the most common procedure for purifying this compound after synthesis.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or petroleum ether, in a separatory funnel.

  • Aqueous Wash:

    • Add a 10% aqueous solution of sodium carbonate (Na₂CO₃) to the separatory funnel.[2] The volume should be approximately half that of the organic layer.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

    • Allow the layers to separate. The upper organic layer contains the this compound, while the lower aqueous layer contains the sodium phenoxide and other acidic impurities.

    • Drain the lower aqueous layer.

    • Repeat the wash process 2-3 more times with fresh Na₂CO₃ solution to ensure complete removal of phenol.

  • Brine Wash: Wash the organic layer with a saturated brine solution. This helps to break up any emulsions and remove excess water from the organic phase.[2]

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[2]

  • Solvent Removal: Filter off the drying agent and evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude, washed this compound.

  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of hot ethanol or acetonitrile.[1][2]

    • Allow the solution to cool slowly to room temperature. White crystals of pure this compound should form.

    • To maximize yield, place the flask in an ice bath for 15-20 minutes to complete the crystallization.

    • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.

Method 2: Column Chromatography

This method is ideal when other impurities are present or very high purity is required.

  • Column Packing: Prepare a chromatography column with silica gel, using a suitable solvent system (e.g., a mixture of toluene, ethyl acetate, and formic acid) as the eluent.[5]

  • Sample Loading: Dissolve a small amount of the crude this compound in a minimal volume of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin running the eluent through the column, collecting fractions in separate test tubes. The separation occurs as the components travel down the column at different rates. This compound, being less polar than phenol, will typically elute first.

  • Fraction Analysis: Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify which ones contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Workflow and Troubleshooting Guides

This compound Purification Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_waste Waste Stream A React Phenol & Salicylic Acid B Crude Product Mixture (this compound, Phenol, etc.) A->B C Dissolve in Organic Solvent B->C D Wash with Aqueous Base (e.g., Na₂CO₃ solution) C->D E Separate Layers D->E F Dry Organic Layer (e.g., over MgSO₄) E->F J Aqueous Layer with Sodium Phenoxide E->J Remove Aqueous Layer G Evaporate Solvent F->G H Recrystallize from Hot Solvent (e.g., Ethanol) G->H I Pure Phenyl Salicylate Crystals H->I

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Guide

Problem: My final product has a persistent smell of phenol.

This indicates incomplete removal of the starting material.

  • Cause: Insufficient washing with the basic solution.

  • Solution: Repeat the purification process. Redissolve your product in an organic solvent and perform at least three thorough washes with a fresh 10% sodium carbonate or sodium hydroxide solution.[3] Confirm removal with TLC before proceeding.

  • Cause: The basic solution was not concentrated enough.

  • Solution: Ensure you are using at least a 5-10% solution of sodium or potassium carbonate/bicarbonate.

Problem: The yield of this compound is very low after recrystallization.

  • Cause: Too much solvent was used during recrystallization.

  • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Using excess solvent will cause a significant portion of your product to remain dissolved when cooled.

  • Cause: The product was filtered before crystallization was complete.

  • Solution: Allow the solution to cool slowly to room temperature and then cool further in an ice bath for at least 20 minutes before filtering.

Problem: An emulsion formed during the aqueous wash and the layers will not separate.

  • Cause: Vigorous shaking, especially with chlorinated solvents.

  • Solution:

    • Allow the separatory funnel to stand undisturbed for a longer period.

    • Gently swirl the funnel instead of shaking it vigorously.

    • Add a small amount of saturated brine solution, which can help break the emulsion by increasing the polarity of the aqueous phase.[2]

    • If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.

Troubleshooting Decision Tree

G A Purification Issue? B Phenol Odor in Product A->B Yes C Low Yield A->C Yes D Emulsion Formation A->D Yes E Insufficient washing. Redissolve and re-wash with aqueous base. B->E F Too much solvent used during recrystallization. C->F H Premature filtering. Ensure complete cooling (use ice bath). C->H G Add saturated brine to break emulsion. D->G

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Phenyl Salicylate (Salol) Performance Optimization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for phenyl salicylate (also known as Salol). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the performance of this compound as a UV absorber in various formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary UV absorption range?

A1: this compound, or Salol, is the phenyl ester of salicylic acid (C₁₃H₁₀O₃).[1] It is a white, crystalline solid used as a UV absorber, primarily for its effectiveness in the UVB range.[2][3] Its proven UV absorption properties are most effective in the 290-325 nm range, which helps prevent photodegradation in materials like polymers, plastics, lacquers, and adhesives.[2][4][5] While considered a weak UVB absorber compared to some modern filters, its photostability makes it a useful component in certain formulations, often in combination with other UV sunscreens.[3]

Q2: What are the main challenges when formulating with this compound?

A2: The primary challenges encountered during formulation are:

  • Crystallization: this compound has a tendency to crystallize out of solutions, especially in formulations with high concentrations or upon cooling.[6] It can exhibit supercooling, where it remains liquid below its melting point before rapidly crystallizing, which can affect the uniformity and performance of the final product.[7] The rate of cooling directly influences the size and structure of the crystals formed.[8][9]

  • Limited Solubility: It is insoluble in water but soluble in various organic solvents.[4][10] Finding a suitable solvent system that maintains its solubility without compromising the formulation's stability or safety is crucial.

  • Hydrolysis: In the presence of moisture and certain enzymes (like carboxylesterase), or at elevated temperatures, this compound can hydrolyze into salicylic acid and phenol.[1][11] This degradation reduces its efficacy as a UV absorber and can introduce undesirable byproducts.[11]

  • Narrow UV Spectrum: Its protection is concentrated in the UVB range (290-325 nm), offering little to no UVA protection.[2] Therefore, it must be combined with other UV filters to achieve broad-spectrum coverage.

Q3: Is this compound considered photostable?

A3: Yes, salicylates, including this compound, are generally recognized for their photostability.[3] This property makes them valuable for stabilizing more photolabile UV filters, such as avobenzone.[3] However, the overall photostability of a formulation depends on the interaction between all its components. It is always recommended to conduct photostability testing on the final formulation.[12]

Q4: How does this compound function as a UV absorber?

A4: Like other salicylic acid derivatives, this compound features an ortho-substituted hydroxyl group which allows it to form an intramolecular hydrogen bond. This structure is key to its function. Upon absorbing UV radiation, the molecule can dissipate the energy through rapid, reversible intramolecular proton transfer, converting the electronic excitation energy into harmless thermal energy before photodegradation can occur.

Troubleshooting Guide

Issue 1: this compound Crystallization in Formulation

Question: My this compound is crystallizing out of the formulation upon cooling or during storage. How can I prevent this?

Answer:

  • Potential Causes:

    • Supersaturation: The concentration of this compound exceeds its solubility limit in the chosen solvent system at storage temperature.[6]

    • Inadequate Solvent System: The polarity and composition of the formulation's oil phase may not be optimal for maintaining this compound in a dissolved state.

    • Rapid Cooling: Fast cooling rates can promote rapid nucleation and crystal growth.[8][9]

    • Lack of Nucleation Sites (in some experimental contexts): In very pure systems, supercooling can occur, leading to sudden, uncontrolled crystallization when disturbed.[7]

  • Recommended Solutions:

    • Optimize Solvent Blend: Introduce co-solvents or emollients that are known to be good solvents for crystalline UV filters. The choice of emulsifiers can also influence the recrystallization speed.[6]

    • Adjust Concentration: Determine the saturation concentration of this compound in your formulation base at the lowest anticipated storage temperature and formulate below this level.

    • Control Cooling Rate: Implement a controlled, slower cooling process during manufacturing to prevent shock crystallization.[13]

    • Introduce Crystal Growth Inhibitors: Certain polymers or other UV filters can act as inhibitors, interfering with the crystal lattice formation.

    • Use Seed Crystals (for controlled crystallization studies): In laboratory settings where controlled crystallization is desired, adding seed crystals can prevent supercooling and promote uniform crystal growth.[13]

Caption: A logical workflow for diagnosing and solving crystallization issues.

Issue 2: Poor or Decreasing UV Absorption Performance

Question: My formulation shows lower-than-expected SPF/UV protection, or its performance degrades over time. What could be the cause?

Answer:

  • Potential Causes:

    • Hydrolysis: this compound has degraded into salicylic acid and phenol, which do not have the same UV absorption profile.[11] This is more likely in aqueous environments or at non-neutral pH.

    • Crystallization: If this compound has crystallized, it is no longer homogeneously dispersed and cannot provide effective UV protection to the film on the substrate (e.g., skin).[6]

    • Photodegradation of Other Filters: While this compound itself is photostable, it may not be sufficiently protecting other, less stable UV filters (like avobenzone) in the formulation, leading to an overall loss of performance upon UV exposure.[3][12]

    • Incorrect Concentration: An error in manufacturing may have resulted in a lower concentration of this compound than specified.

  • Recommended Solutions:

    • Confirm Concentration and Purity: Use an analytical method like HPLC or GC to verify the concentration of active this compound in the final product.[12][14]

    • Evaluate for Hydrolysis: Analyze the formulation for the presence of salicylic acid and phenol, which are markers of degradation.

    • Conduct Photostability Testing: Expose the final formulation to a controlled dose of UV radiation and measure the change in UV absorbance and the concentration of all UV filters pre- and post-exposure.[12]

    • Improve Formulation Stability: If hydrolysis is an issue, ensure the formulation is anhydrous or that the pH is controlled to minimize the reaction. Add photostabilizers (e.g., Octocrylene) if other filters are degrading.[12]

Caption: The hydrolysis pathway of this compound into its primary degradants.

Quantitative Data Summary

Table 1: Physical and UV-Absorption Properties of this compound

PropertyValueSource(s)
Chemical FormulaC₁₃H₁₀O₃[1]
Molecular Weight214.22 g/mol [4]
AppearanceWhite crystalline solid/powder[1][2][10]
Melting Point41-43 °C (106-109 °F)[8][13]
UV Absorption Range290 - 325 nm (UVB)[2]
SolubilityInsoluble in water; Soluble in organic solvents.[4]

Table 2: Troubleshooting Quick Reference

IssuePrimary Potential Cause(s)Key Recommended Action(s)
Crystallization Supersaturation; Poor solvent choice; Rapid cooling.Optimize solvent blend; Reduce concentration; Control cooling rate.[6][8]
Poor UV Performance Hydrolysis; Crystallization; Photodegradation of other filters.Analyze for degradants; Confirm concentration with HPLC/GC; Conduct photostability tests.[11][12]
Formulation Instability Hydrolysis due to water/pH.Ensure anhydrous formulation; Control pH; Analyze for salicylic acid/phenol.[11]

Experimental Protocols

Protocol 1: Evaluating Photostability of a this compound Formulation
  • Objective: To quantify the degradation of this compound and other UV absorbers in a finished product after exposure to a controlled dose of UV radiation.

  • Materials:

    • Finished formulation containing this compound.

    • Quartz or PMMA plates.

    • Solar simulator or Xenon-arc Weather-Ometer with appropriate filters.[15][16]

    • Spectrophotometer with an integrating sphere.

    • HPLC system with a suitable column (e.g., C18) and UV detector.[12]

    • Isopropyl alcohol or other suitable solvent.

    • Ultrasonic bath.

  • Methodology:

    • Sample Preparation (Pre-Exposure): Accurately weigh and apply a precise amount of the formulation (e.g., 1.0-2.0 mg/cm²) evenly across several plates. Allow the film to dry for 30 minutes.

    • Baseline Measurement: Dissolve the dried film from a set of control plates (unexposed) in a known volume of isopropyl alcohol, using an ultrasonic bath to ensure complete dissolution.[12] Analyze this solution via HPLC to determine the initial concentration (C₀) of this compound.

    • UV Exposure: Place the remaining plates in the solar simulator and expose them to a defined dose of UV radiation (e.g., 10-20 MEDs - Minimal Erythemal Doses).

    • Sample Preparation (Post-Exposure): Following irradiation, dissolve the film from the exposed plates in the same manner as the control plates.

    • Analysis: Analyze the post-exposure solution via HPLC to determine the final concentration (Cբ) of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining after UV exposure: (% Remaining) = (Cբ / C₀) * 100.

    • A high percentage remaining (>90%) indicates good photostability.

    • Analyze the chromatograms for the appearance of new peaks corresponding to degradation products like salicylic acid.

Caption: A standard workflow for assessing the photostability of a UV absorber.

Protocol 2: Quantitative Analysis of this compound by Gas Chromatography (GC-FID)
  • Objective: To develop and validate a method for the quantitative determination of this compound in a drug substance or formulation.[14]

  • Materials:

    • Gas chromatograph with a Flame-Ionization Detector (GC-FID).

    • Capillary column (e.g., HP-5 or equivalent, with a stationary phase of 5% diphenyl / 95% dimethylpolysiloxane).[14]

    • Carrier gas (Nitrogen or Helium).

    • Internal standard (e.g., a stable compound with a different retention time, like dibutyl phthalate).

    • This compound reference standard.

    • Appropriate solvent (e.g., methanol, hexane).

  • Methodology:

    • Standard Preparation: Prepare a series of calibration standards containing known concentrations of the this compound reference standard and a fixed concentration of the internal standard.

    • Sample Preparation: Accurately weigh the sample and dissolve it in the chosen solvent to a known volume. Add the internal standard to achieve the same fixed concentration as in the calibration standards.

    • Chromatographic Conditions:

      • Column: HP-5, 30 m x 0.32 mm x 0.25 µm.

      • Carrier Gas Flow: ~1.0 mL/min.[14]

      • Temperatures: Injector at 250°C, Detector at 280°C.

      • Oven Program: Start at 150°C, hold for 1 minute, then ramp up to 250°C at 10°C/min, and hold for 5 minutes. (Note: This is an example program and must be optimized for your specific application).

    • Analysis: Inject equal volumes of the standard solutions and the sample solution into the GC.

  • Data Analysis:

    • Calibration Curve: For each standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard. Plot this ratio against the concentration of this compound to create a calibration curve.

    • Quantification: Calculate the peak area ratio for the sample. Use the linear regression equation from the calibration curve to determine the concentration of this compound in the sample.

    • Validation: Validate the method for specificity, linearity, precision, and accuracy as per standard guidelines.[14]

References

Phenyl Salicylate Synthesis: A Technical Support Guide to Addressing Batch-to-Batch Variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and addressing batch-to-batch variability in the synthesis of phenyl salicylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Fischer-Speier Esterification: This is a direct esterification of salicylic acid with phenol using a strong acid catalyst, such as sulfuric acid.[1]

  • Reaction with Phosphoryl Chloride: This method involves heating salicylic acid and phenol in the presence of phosphoryl chloride.[2][3]

  • DCC Coupling with Ultrasonic Stirring: A method utilizing dicyclohexylcarbodiimide (DCC) as a coupling agent, often enhanced with ultrasonic stirring to increase the reaction rate.[4]

Q2: What are the primary causes of batch-to-batch variability in this compound synthesis?

A2: Batch-to-batch variability can stem from several factors:

  • Raw Material Quality: The purity of salicylic acid and phenol is critical. Impurities can lead to side reactions and discoloration of the final product.

  • Catalyst Activity: The concentration and activity of the acid catalyst or coupling agent can significantly impact reaction kinetics and yield.

  • Reaction Conditions: Inconsistent temperature, reaction time, and stirring speed can lead to variations in product yield and purity.

  • Moisture Content: The presence of water can hydrolyze the ester product, reducing the yield.

  • Purification Efficiency: Variations in the recrystallization or distillation process can affect the final purity of the this compound.

Q3: How can I purify crude this compound?

A3: The most common method for purifying this compound is recrystallization.[4] Ethanol is a frequently used solvent for this purpose. The process involves dissolving the crude product in a hot solvent and then allowing it to cool slowly, which facilitates the formation of pure crystals.

Troubleshooting Guide

Issue 1: Low Product Yield
Potential Cause Recommended Solution
Incomplete Reaction - Ensure the reaction is allowed to proceed for the recommended duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).- Verify the effectiveness of the catalyst. Consider using a fresh batch of catalyst.
Presence of Water - Use anhydrous reactants and solvents. Dry all glassware thoroughly before use.- For Fischer-Speier esterification, consider using a Dean-Stark apparatus to remove water as it forms.
Suboptimal Reaction Temperature - Maintain the recommended reaction temperature consistently throughout the synthesis. Use a temperature-controlled heating mantle or oil bath.
Side Reactions - At elevated temperatures, the Fries rearrangement of this compound to form hydroxybenzophenones can occur. Adhere to the specified reaction temperature to minimize this.- Self-condensation of salicylic acid can also occur. Ensure proper stoichiometry and controlled addition of reagents.
Issue 2: Product Discoloration (Yellowish or Brownish Tint)
Potential Cause Recommended Solution
Impurities in Starting Materials - Use high-purity salicylic acid and phenol. Consider purifying the starting materials if their quality is questionable.
Oxidation - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of phenol or the product.
High Reaction Temperature - Excessive heat can lead to the formation of colored byproducts. Strictly control the reaction temperature.
Inefficient Purification - Ensure complete removal of colored impurities during recrystallization. The use of activated charcoal during recrystallization can help adsorb colored impurities.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodCatalyst/ReagentReaction TimeReported YieldReference
Fischer-Speier EsterificationSulfuric AcidNot SpecifiedNot Specified[1]
Thionyl Chloride MethodThionyl Chloride4 hours74%[1]
Ultrasonic StirringDicyclohexylcarbodiimide30 minutes~89% (calculated from 19g product from 13.8g salicylic acid)[4]
Conventional StirringDicyclohexylcarbodiimide180 minutes~78% (calculated from 16.8g product from 13.8g salicylic acid)[4]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of Salicylic Acid
  • Reactants: Salicylic acid, Phenol, Concentrated Sulfuric Acid.

  • Procedure: a. In a round-bottom flask, combine salicylic acid and an excess of phenol. b. Slowly add a catalytic amount of concentrated sulfuric acid while stirring. c. Heat the mixture under reflux for the specified time. d. After cooling, neutralize the reaction mixture. e. Wash the mixture with water. f. Purify the crude this compound by distillation or recrystallization.[1]

Protocol 2: Synthesis using Phosphoryl Chloride
  • Reactants: Salicylic acid, Phenol, Phosphoryl Chloride.

  • Procedure: a. Heat a mixture of salicylic acid and phenol. b. Add phosphoryl chloride to the heated mixture. c. Continue heating to complete the reaction. d. Isolate the crude product and purify by recrystallization.[2][3]

Protocol 3: DCC Coupling with Ultrasonic Stirring
  • Reactants: Salicylic acid, Phenol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Anhydrous Ether.

  • Procedure: a. In a suitable vessel, mix anhydrous ether, salicylic acid, phenol, DMAP, and DCC. b. Subject the mixture to ultrasonic stirring, which will result in the formation of a white solid. c. Remove the ether. d. Treat the solid with petroleum ether and filter to remove the precipitated dicyclohexylurea. e. Wash the petroleum ether layer with a sodium carbonate solution and then with brine. f. Dry the organic layer and evaporate the solvent to obtain the crude product. g. Recrystallize the crude this compound from ethanol to obtain pure white crystals.[4]

Visualizations

Reaction Mechanisms and Workflows

Fischer_Esterification SA Salicylic Acid Protonated_SA Protonated Salicylic Acid SA->Protonated_SA + H+ P Phenol H H+ (Acid Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_SA->Tetrahedral_Intermediate + Phenol Water_Loss Loss of Water Tetrahedral_Intermediate->Water_Loss - H2O PS This compound Water_Loss->PS - H+ Water Water

Caption: Fischer-Speier esterification mechanism for this compound synthesis.

Fries_Rearrangement PS This compound Acylium Acylium Ion Intermediate PS->Acylium Lewis Acid (e.g., AlCl3) Ortho_Product ortho-Hydroxybenzophenone Acylium->Ortho_Product Intramolecular Electrophilic Aromatic Substitution Para_Product para-Hydroxybenzophenone Acylium->Para_Product Intramolecular Electrophilic Aromatic Substitution

Caption: Fries rearrangement: a potential side reaction in this compound synthesis.

Troubleshooting_Workflow Start Batch Fails QC Issue Identify Issue Start->Issue Low_Yield Low Yield Issue->Low_Yield Discoloration Discoloration Issue->Discoloration Impurity Presence of Impurities Issue->Impurity Check_Reaction Check Reaction Parameters Low_Yield->Check_Reaction Check_Temp Check Reaction Temperature Discoloration->Check_Temp Analyze_Impurity Analyze Impurities (HPLC, GC-MS) Impurity->Analyze_Impurity Check_Purity Check Starting Material Purity Check_Reaction->Check_Purity Check_Moisture Check for Moisture Check_Purity->Check_Moisture Optimize_Time Optimize Reaction Time/Temp Check_Moisture->Optimize_Time Check_Air Check for Air Exposure (Oxidation) Check_Temp->Check_Air Improve_Purification Improve Purification (e.g., Charcoal) Check_Air->Improve_Purification Identify_Side_Reaction Identify Side Reaction Analyze_Impurity->Identify_Side_Reaction Adjust_Conditions Adjust Conditions to Minimize Side Reaction Identify_Side_Reaction->Adjust_Conditions

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Strategies to control crystal size and morphology of phenyl salicylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on controlling the crystal size and morphology of phenyl salicylate (also known as Salol).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the crystallization of this compound.

Q1: No crystals are forming even though the solution is supersaturated or the melt is cooled below its melting point. What is happening and what should I do?

A1: This phenomenon is likely due to supercooling, where the substance remains in a liquid state below its freezing point because the energy barrier for crystal nucleation has not been overcome.[1][2]

Troubleshooting Steps:

  • Induce Nucleation with Seed Crystals: This is the most effective method. Add a few small, high-quality crystals of this compound to the supercooled solution or melt.[3][4] This provides a template for further crystal growth, bypassing the initial nucleation energy barrier.

  • Mechanical Agitation: Gently scratch the inner surface of the crystallization vessel with a glass rod. The micro-abrasions can serve as nucleation sites.

  • Introduce Nucleation Sites: In some experimental setups, adding a few crystals of a different, insoluble material (like salt) can provide surfaces that promote nucleation.[5]

  • Thermal Shock: For melt crystallization, a brief, sharp decrease in temperature (e.g., by touching the vessel to an ice bath for a moment) can sometimes trigger nucleation.

Q2: My melt crystallization is producing very fine, needle-like crystals, but I need larger, more equant (blocky) crystals. How can I achieve this?

A2: The formation of small crystals is typically a result of a high nucleation rate relative to the crystal growth rate. This is most often caused by rapid cooling.[4][6]

Troubleshooting Steps:

  • Decrease the Cooling Rate: A slower cooling rate reduces the degree of supersaturation, favoring the growth of existing crystals over the formation of new nuclei.[4] Instead of cooling at room temperature or on an ice bath, consider a controlled cooling profile using a programmable bath or by insulating the crystallization vessel to slow heat loss.

  • Implement a Seeding Protocol: Introduce seed crystals at a point of slight supersaturation (just below the melting point). This allows the system to relieve supersaturation primarily through the growth of these seeds rather than through new nucleation events.

  • Maintain a Constant Temperature Near the Melting Point: Hold the melt at a temperature just 1-2°C below the melting point (41-43°C) for an extended period.[3] This "annealing" process allows larger crystals to grow at the expense of smaller ones (Ostwald ripening).

Q3: During antisolvent crystallization, I am getting an oily precipitate or an amorphous solid instead of discrete crystals. What causes this and how can it be prevented?

A3: "Oiling out" or amorphous precipitation occurs when the level of supersaturation is too high and generated too rapidly, causing the solute to crash out of the solution as a liquid phase or non-crystalline solid before it can organize into a crystal lattice.[7]

Troubleshooting Steps:

  • Reduce the Rate of Antisolvent Addition: Add the antisolvent more slowly and into a region of high agitation. This ensures that localized areas of extremely high supersaturation are minimized, allowing time for nucleation and controlled growth.

  • Adjust the Solvent-to-Antisolvent Ratio: You may be adding too much antisolvent. Experiment with different final solvent/antisolvent ratios to find a window that favors crystallization over precipitation.

  • Control the Temperature: Increasing the temperature of the system can increase solubility and may prevent oiling out, although this must be balanced as it also affects the final supersaturation level.[8] Conversely, in some systems, cooling can be beneficial. The optimal temperature should be determined experimentally.

  • Increase Agitation: Ensure the solution is well-mixed during antisolvent addition to prevent the formation of stagnant, highly supersaturated zones.

Q4: The crystal morphology (e.g., polymorph) is inconsistent between different experimental batches. What are the most likely causes?

A4: this compound is known to exhibit polymorphism, meaning it can crystallize into different crystal structures (a stable orthorhombic form and a metastable monoclinic form).[9][10] Inconsistencies often arise from subtle variations in experimental conditions.

Troubleshooting Steps:

  • Standardize the Seeding Protocol: The polymorphic form of your seed crystals will often dictate the form of the final product. Ensure you are always using seeds of the desired, stable polymorph.

  • Control Thermal History: The metastable form is often obtained from a supercooled melt.[10] To ensure the stable form, avoid deep supercooling and consider seeding. Precisely control all heating, cooling, and aging profiles.

  • Analyze for Impurities: Even small amounts of impurities can inhibit the growth of certain crystal faces or favor the nucleation of an undesired polymorph. Ensure solvent purity and consistent quality of the starting material.

  • Maintain Consistent Agitation: Hydrodynamics can influence which polymorph nucleates and grows. Use a consistent agitation rate and impeller type/position for all batches.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for controlling the crystal size and morphology of this compound?

A1: The most common methods are:

  • Melt Crystallization: Involves melting the solid and then cooling it in a controlled manner. It is widely used in laboratory settings to demonstrate the principles of crystallization.[11][12]

  • Cooling Crystallization: Involves dissolving this compound in a suitable solvent at an elevated temperature to create a saturated solution, which is then cooled to induce crystallization.

  • Antisolvent Crystallization: Involves adding a solvent in which this compound is insoluble (an antisolvent) to a solution of this compound, reducing its solubility and causing it to crystallize.[7]

  • Solvent Evaporation: Involves slowly evaporating the solvent from a solution of this compound, which increases the concentration and leads to crystallization.

Q2: How does the cooling rate specifically affect crystal size in melt crystallization?

A2: The cooling rate determines the balance between two key processes: nucleation (the formation of new crystal nuclei) and crystal growth.

  • Rapid Cooling (e.g., on an ice bath): Creates a high degree of supercooling quickly. This leads to a massive, rapid formation of many crystal nuclei simultaneously. These nuclei have little time to grow before they impinge on one another, resulting in a final product with a very small average crystal size.[4][13]

  • Slow Cooling (e.g., in air or an insulated container): Creates a low degree of supercooling over a longer period. This favors the growth of a smaller number of initial nuclei, giving them time to develop into large, well-defined crystals.[1][4]

Q3: Which solvents and antisolvents are appropriate for the crystallization of this compound?

A3: this compound is readily soluble in many organic solvents but practically insoluble in water. This makes water an excellent antisolvent.[14][15] Ethanol is a common solvent for recrystallization.[16]

Solvent ClassExamplesSolubility of this compoundRole
Good Solvents Ethanol, Acetone, Benzene, Chloroform, Ether, Ethyl AcetateHigh[14][17][18]Primary solvent for cooling, evaporation, or antisolvent methods.
Antisolvents Water, GlycerolVery Low / Insoluble[14][17]Used to induce precipitation in antisolvent crystallization.
Partial Solvents HeptaneSoluble in 50% Heptane[19]Can be used in solvent mixtures to fine-tune solubility.

Q4: How can I control which polymorphic form of this compound I get?

A4: Controlling polymorphism involves carefully managing nucleation and growth conditions.

  • To obtain the stable (orthorhombic) form: Use seed crystals of the stable form. Crystallize slowly from solution or melt at a temperature close to the melting point to avoid high supersaturation, which can favor the metastable form.

  • To obtain the metastable (monoclinic) form: This form is often produced by crystallizing a deeply supercooled melt without the presence of stable-form seeds.[9][10] It can also sometimes be obtained by rapid crystallization from specific solvents. Note that the metastable form may convert to the stable form over time.

Experimental Protocols

Protocol 1: Melt Crystallization with Varied Cooling Rates

This protocol demonstrates how to control crystal size by altering the cooling rate.

  • Preparation: Place a small amount (approx. 1-2 grams) of this compound crystals onto two separate watch glasses or petri dishes.

  • Melting: Gently heat the dishes on a hot plate set to approximately 50-60°C. This compound melts at 41-43°C.[3] Heat just until all solid has melted into a clear liquid. Do not overheat, as this can cause evaporation.

  • Rapid Cooling: Using tongs, carefully move one of the dishes from the hot plate and place it directly onto a bed of ice. Observe the rapid formation of crystals.

  • Slow Cooling: Move the second dish from the hot plate to a room-temperature, draft-free surface. Allow it to cool undisturbed.

  • Observation: After both samples have fully solidified, compare the crystal sizes. The rapidly cooled sample will contain significantly smaller crystals than the slowly cooled sample.[6]

Protocol 2: Antisolvent Crystallization using Ethanol and Water

This protocol provides a method for producing crystals from a solution.

  • Solution Preparation: Prepare a near-saturated solution of this compound in ethanol at room temperature. For example, start by dissolving approximately 50g of this compound in 100 mL of ethanol.[14] Gentle warming can be used to ensure complete dissolution, then allow the solution to cool back to room temperature.

  • Setup: Place the ethanol solution in a beaker with a magnetic stirrer and begin moderate agitation.

  • Antisolvent Addition: Using a burette or a syringe pump for better control, slowly add deionized water (the antisolvent) to the stirred ethanol solution. The solution will become cloudy (turbid) at the point of nucleation.

  • Crystal Growth: Continue to add the antisolvent slowly past the point of initial turbidity to achieve the desired yield. The total volume of water added will depend on the target crystal size and yield.

  • Isolation: Allow the resulting crystal slurry to stir for a period (e.g., 30-60 minutes) to allow the crystals to mature. Collect the crystals by filtration, wash with a small amount of the ethanol/water mixture or pure water, and dry under vacuum.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_methods 2. Method Execution cluster_params 3. Parameter Control cluster_analysis 4. Analysis & Iteration Define_Objectives Define Target Crystal (Size, Morphology, Polymorph) Select_Method Select Crystallization Method Define_Objectives->Select_Method Melt Melt Crystallization Select_Method->Melt Cooling Cooling Crystallization Select_Method->Cooling Antisolvent Antisolvent Crystallization Select_Method->Antisolvent Melt_Params Control Cooling Rate & Seeding Melt->Melt_Params Cooling_Params Select Solvent Control Cooling Rate Cooling->Cooling_Params Antisolvent_Params Select Solvent/Antisolvent Control Addition Rate & Temp Antisolvent->Antisolvent_Params Isolate Isolate & Dry Crystals Melt_Params->Isolate Cooling_Params->Isolate Antisolvent_Params->Isolate Analyze Analyze Properties (Microscopy, XRD, DSC) Isolate->Analyze Optimize Optimize Parameters Analyze->Optimize Optimize->Select_Method Iterate Troubleshooting_Tree Start Problem Encountered NoCrystals No Crystals Formed (Supercooling) Start->NoCrystals SmallCrystals Crystals Too Small Start->SmallCrystals OilingOut Oily/Amorphous Product Start->OilingOut Sol_Seed Add Seed Crystals NoCrystals->Sol_Seed Primary Solution Sol_Scratch Scratch Vessel NoCrystals->Sol_Scratch Alternative Sol_CoolRate Decrease Cooling Rate SmallCrystals->Sol_CoolRate Primary Solution Sol_Anneal Hold at T near MP SmallCrystals->Sol_Anneal For Melt Sol_AntiRate Decrease Antisolvent Addition Rate OilingOut->Sol_AntiRate Primary Solution Sol_Agitate Increase Agitation OilingOut->Sol_Agitate Also consider Parameters_Influence Result Crystal Attributes (Size, Morphology, Polymorph) CoolingRate Cooling Rate CoolingRate->Result Supersaturation Supersaturation Level CoolingRate->Supersaturation Solvent Solvent Choice Solvent->Result Solvent->Supersaturation Supersaturation->Result Agitation Agitation / Hydrodynamics Agitation->Result Impurities Impurities / Additives Impurities->Result Seeding Seeding Protocol Seeding->Result

References

Validation & Comparative

A Comparative Guide for Researchers: Phenyl Salicylate vs. Methyl Salicylate as Analgesics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of phenyl salicylate and methyl salicylate for researchers, scientists, and drug development professionals. The information presented is based on available experimental data to facilitate an objective evaluation of their potential as analgesic agents.

Executive Summary

Both this compound and methyl salicylate are salicylate esters that exert their analgesic effects primarily through their hydrolysis to salicylic acid. Salicylic acid is a well-known nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins involved in pain and inflammation. Methyl salicylate is widely used topically as a counter-irritant for musculoskeletal pain. This compound, also known as salol, has historically been used as a mild analgesic and antiseptic. While a significant amount of quantitative data exists for the analgesic effects of methyl salicylate and its derivatives, similar data for this compound is sparse in publicly available literature. This guide summarizes the existing data and provides detailed experimental protocols for the evaluation of such compounds.

Mechanism of Action

The primary mechanism of action for both this compound and methyl salicylate is the in vivo hydrolysis to salicylic acid, which then inhibits COX-1 and COX-2 enzymes. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.

Methyl salicylate also exhibits a counter-irritant effect when applied topically, causing a sensation of warmth that can mask underlying pain.[1][2] This is believed to involve the activation of transient receptor potential (TRP) channels and local vasodilation, which increases blood flow to the affected area.[3]

This compound is hydrolyzed to salicylic acid and phenol.[4] Its analgesic effect is attributed to the released salicylate.

Diagram: General Signaling Pathway of Salicylate-Mediated Analgesia

Salicylate_Pathway cluster_prostanoids Prostanoid Synthesis This compound This compound Salicylic Acid Salicylic Acid This compound->Salicylic Acid Hydrolysis Methyl Salicylate Methyl Salicylate Methyl Salicylate->Salicylic Acid Hydrolysis COX-1 / COX-2 COX-1 / COX-2 Salicylic Acid->COX-1 / COX-2 Inhibition Prostaglandins Prostaglandins Arachidonic Acid Arachidonic Acid Arachidonic Acid->Prostaglandins Metabolism Pain & Inflammation Pain & Inflammation Prostaglandins->Pain & Inflammation Mediation Writhing_Test_Workflow A Animal Acclimatization B Administration of Test Compound (e.g., this compound, Methyl Salicylate) or Vehicle (Control) A->B C Waiting Period (e.g., 30 minutes) B->C D Intraperitoneal Injection of Acetic Acid (e.g., 0.6%) C->D E Observation Period (e.g., 20 minutes) D->E F Count Number of Writhes E->F G Data Analysis: Compare writhes in test vs. control groups F->G

References

Comparative study of UV filtering properties of different salicylate esters

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the ultraviolet (UV) filtering properties of common salicylate esters reveals variations in their efficacy as UVB absorbers. This guide provides a comparative analysis of Homosalate, Ethylhexyl Salicylate, Benzyl Salicylate, and Phenyl Salicylate, focusing on key performance indicators such as maximum absorbance wavelength (λmax), molar absorptivity (ε), and in vitro Sun Protection Factor (SPF). This information is intended for researchers, scientists, and drug development professionals engaged in the formulation and evaluation of sunscreen products.

Salicylates, as a class of UV filters, are primarily recognized for their ability to absorb radiation in the UVB range (290-320 nm), the primary cause of sunburn. While generally considered weaker absorbers compared to other classes of sunscreens, their favorable safety profile and ability to solubilize other UV filters make them common ingredients in sunscreen formulations.[1] This comparative study delves into the quantitative differences in the UV filtering performance of four commonly used salicylate esters.

Comparative UV Filtering Properties

The efficacy of a UV filter is determined by its ability to absorb UV radiation at specific wavelengths. The maximum absorbance wavelength (λmax) indicates the wavelength at which the molecule is most effective at absorbing photons. The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. A higher molar absorptivity indicates a more efficient absorption of light. The Sun Protection Factor (SPF) is a measure of how much UV radiation is required to produce sunburn on protected skin relative to the amount required to cause sunburn on unprotected skin.

Salicylate EsterMaximum Absorbance (λmax) (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)In Vitro SPF
Homosalate305 - 306~4,3304.33[1]
Ethylhexyl Salicylate (Octisalate)305 - 3075,607[1]3.12[1]
Benzyl Salicylate~300 - 310>1,000[2]Data Not Available
This compound (Salol)~310Data Not AvailableData Not Available

Homosalate and Ethylhexyl Salicylate (Octisalate) are the most well-characterized salicylate esters in terms of their UV filtering properties. Both exhibit a λmax in the UVB range, around 305-307 nm.[3][4] Notably, Ethylhexyl Salicylate displays a higher molar absorptivity than Homosalate, suggesting a more efficient absorption of UVB photons on a molar basis.[1] However, in vitro SPF studies have shown Homosalate to provide a slightly higher SPF value.[1] This discrepancy may be attributed to formulation effects and the specific concentrations tested.

This compound , also known as Salol, was one of the earliest compounds used as a UV filter.[6] It is known to absorb UV radiation in the range of 290-325 nm.[7] However, detailed quantitative data on its molar absorptivity and in vitro SPF are limited in recent literature, as it has been largely replaced by more effective and photostable compounds.

Experimental Protocols

The following section details the methodologies for determining the key UV filtering properties discussed in this guide.

Determination of Maximum Absorbance (λmax) and Molar Absorptivity (ε)

The λmax and ε of a salicylate ester are determined using UV-Vis spectrophotometry.

Methodology:

  • Preparation of Standard Solutions: A series of standard solutions of the salicylate ester are prepared in a suitable solvent, typically ethanol, at known concentrations.

  • Spectrophotometric Analysis: The absorbance of each standard solution is measured over the UV range (typically 200-400 nm) using a UV-Vis spectrophotometer with a 1 cm quartz cuvette. The solvent used for the solutions serves as the blank.

  • Determination of λmax: The wavelength at which the highest absorbance is recorded is identified as the λmax.

  • Calculation of Molar Absorptivity: The molar absorptivity (ε) is calculated using the Beer-Lambert law equation: A = εbc, where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution. A calibration curve of absorbance versus concentration is plotted, and the slope of the linear regression line corresponds to the molar absorptivity.

In Vitro Determination of Sun Protection Factor (SPF)

The in vitro SPF of a sunscreen formulation containing a salicylate ester can be determined using the method developed by Mansur et al.[8][9][10] This method relies on spectrophotometric analysis of a dilute solution of the sunscreen product.

Methodology:

  • Sample Preparation:

    • Weigh 1.0 g of the sunscreen product and transfer it to a 100 mL volumetric flask.

    • Add approximately 75 mL of ethanol and sonicate for 5 minutes to dissolve the sample.

    • Make up the volume to 100 mL with ethanol and mix thoroughly.

    • Filter the solution, discarding the first 10 mL of the filtrate.

    • Transfer a 5.0 mL aliquot of the filtrate to a 25 mL volumetric flask and dilute to volume with ethanol.[8]

  • Spectrophotometric Measurement:

    • Measure the absorbance of the prepared sample solution from 290 nm to 320 nm at 5 nm intervals using a UV-Vis spectrophotometer with a 1 cm quartz cuvette, using ethanol as the blank.[6][8]

    • Perform three replicate measurements for each sample.

  • SPF Calculation using the Mansur Equation:

    • The SPF is calculated using the following equation: SPF = CF × Σ EE(λ) × I(λ) × Abs(λ) (from 290 to 320 nm) Where:

      • CF = Correction Factor (equal to 10)

      • EE(λ) = Erythemal effect spectrum at wavelength λ

      • I(λ) = Solar intensity spectrum at wavelength λ

      • Abs(λ) = Absorbance of the sample at wavelength λ[10][11]

    • The values for the product of EE(λ) and I(λ) are constants determined by Sayre et al. and are provided in the table below.[8]

Normalized Product Function (EE(λ) × I(λ)) Values:

Wavelength (λ) (nm)EE(λ) × I(λ)
2900.0150
2950.0817
3000.2874
3050.3278
3100.1864
3150.0839
3200.0180

Experimental Workflow and Signaling Pathways

To visualize the experimental process for evaluating the UV filtering properties of salicylate esters, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Spectrophotometric Analysis cluster_calc Data Calculation cluster_results Results A Weigh Salicylate Ester B Dissolve in Ethanol A->B C Prepare Serial Dilutions B->C D Measure UV Absorbance (290-320 nm) C->D E Determine λmax and ε D->E F Calculate In Vitro SPF (Mansur Equation) D->F G Comparative Data Table E->G F->G

Caption: Experimental workflow for UV filtering property analysis.

Mansur_Equation_Logic cluster_inputs Input Parameters cluster_calculation Calculation cluster_output Output Abs Absorbance at λ (Abs) Multiply Multiply: Abs × (EE × I) Abs->Multiply EE_I Erythemal Effect & Solar Intensity (EE x I) EE_I->Multiply CF Correction Factor (CF = 10) Final_Calc Multiply by CF CF->Final_Calc Sum Summation (Σ) from 290-320 nm Multiply->Sum Sum->Final_Calc SPF In Vitro SPF Final_Calc->SPF

Caption: Logical flow of the Mansur equation for SPF calculation.

References

Spectroscopic comparison of phenyl salicylate and its precursors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of the spectroscopic characteristics of phenyl salicylate, salicylic acid, and phenol, providing researchers and drug development professionals with essential data for identification, characterization, and quality control.

In the realm of pharmaceutical and chemical synthesis, a thorough understanding of the spectroscopic signatures of a final product and its precursors is paramount. This guide offers an objective, data-driven comparison of this compound, a compound with applications as a UV filter and antiseptic, and its precursors, salicylic acid and phenol. By examining their distinct fingerprints in UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, this guide provides a valuable resource for researchers in product development, quality assurance, and analytical chemistry.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound, salicylic acid, and phenol, facilitating a rapid and direct comparison of their characteristic spectral features.

Table 1: UV-Vis Absorption Data
Compoundλmax (nm) in EthanolMolar Absorptivity (ε)
This compound~310-
Salicylic Acid234, 302[1]-
Phenol210, 275[2]-
Table 2: Key Infrared (IR) Absorption Bands
Functional GroupThis compound (cm⁻¹)Salicylic Acid (cm⁻¹)Phenol (cm⁻¹)
O-H Stretch (Phenolic)3100-3000 (broad)3233 (broad)[2]3550-3230 (broad)[3]
C=O Stretch (Ester)~1734--
C=O Stretch (Carboxylic Acid)-1652-1670[2]-
C-O Stretch1213, 11411445 (C-C), 1388 (OCO)[2]1410-1310, 1230-1140[3]
Aromatic C=C Stretch~1590, 14881558-1612[2]1600-1440[3]
Table 3: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
Proton EnvironmentThis compoundSalicylic AcidPhenol
Phenolic -OH~10.8 (s, 1H)9.0-12.0 (br s, 1H)4.0-12.0 (s, 1H)[4]
Carboxylic Acid -COOH-10.0-13.0 (br s, 1H)-
Aromatic Protons6.9-8.2 (m, 9H)6.8-8.0 (m, 4H)6.7-7.8 (m, 5H)[5]
Table 4: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
Carbon EnvironmentThis compoundSalicylic AcidPhenol
C=O (Ester/Carboxylic Acid)~165~170-
Aromatic C-O~161, ~150~161~155
Aromatic C-H & C-C117-136117-136115-130

Synthesis Pathway of this compound

The synthesis of this compound from salicylic acid and phenol is a classic example of Fischer esterification. The reaction typically proceeds by heating the precursors in the presence of an acid catalyst.

Synthesis_of_Phenyl_Salicylate Salicylic_Acid Salicylic Acid Phenyl_Salicylate This compound Salicylic_Acid->Phenyl_Salicylate Phenol Phenol Phenol->Phenyl_Salicylate H2O H₂O Phenyl_Salicylate->H2O + Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Phenyl_Salicylate

Caption: Synthesis of this compound from its precursors.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare dilute solutions of the analyte (this compound, salicylic acid, or phenol) in a UV-transparent solvent, such as ethanol. A typical concentration range is 1-10 µg/mL. A blank solution containing only the solvent should also be prepared.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 15-30 minutes for stabilization.

  • Baseline Correction: Fill a quartz cuvette with the blank solvent and place it in the sample holder. Perform a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 200-400 nm).

  • Sample Measurement: Rinse the cuvette with the sample solution before filling it. Place the sample cuvette in the holder and acquire the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each compound.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
  • Instrument and ATR Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe.

  • Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from the instrument and ambient environment (e.g., CO₂ and water vapor).

  • Sample Application:

    • Solids: Place a small amount of the solid powder or crystal directly onto the ATR crystal. Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

    • Liquids: Place a single drop of the liquid sample onto the center of the ATR crystal.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) and correlate them to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-20 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. For ¹³C NMR, a more concentrated sample may be required. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR magnet.

  • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which will improve the resolution of the spectra.

  • Spectrum Acquisition:

    • ¹H NMR: Acquire the proton NMR spectrum. Typical acquisition times are short (a few minutes).

    • ¹³C NMR: Acquire the carbon-13 NMR spectrum. This may require a longer acquisition time due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing and Analysis: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the spectrum and integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to elucidate the molecular structure.

References

A Comparative Analysis of the Biological Activities of Phenyl Salicylate and Salicylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of phenyl salicylate and its active metabolite, salicylic acid. The information presented is curated from experimental data to assist researchers and professionals in drug development in understanding the pharmacological profiles of these two related compounds.

Overview and Mechanism of Action

This compound, also known as salol, functions as a pro-drug that, after oral administration, is hydrolyzed in the small intestine into its two active components: salicylic acid and phenol. Salicylic acid is a well-known non-steroidal anti-inflammatory drug (NSAID) that exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins—mediators of inflammation, pain, and fever. While both COX-1 and COX-2 are inhibited by salicylic acid, its anti-inflammatory effects are largely attributed to the suppression of COX-2. This compound, in its intact form, is not considered to have significant biological activity until it is metabolized.

Signaling Pathway of Salicylic Acid in Inflammation

Caption: Mechanism of action of Salicylic Acid.

Comparative Biological Activity Data

The following tables summarize the available quantitative data for the biological activities of salicylic acid. Direct comparative experimental data for this compound is limited due to its nature as a pro-drug, which is largely inactive in its unmetabolized form in vitro.

Table 1: Anti-inflammatory Activity
CompoundAssayTargetIC₅₀Reference
Salicylic AcidHuman A549 cellsCOX-2~5 µg/mL (~36 µM)[1]
Salicylic AcidHuman Foreskin FibroblastsCOX-2~5 µM[2][3]
This compound-COX-1/COX-2Not Available-

IC₅₀: Half-maximal inhibitory concentration.

Table 2: Analgesic Activity
CompoundAssayAnimal ModelDose% Inhibition of WrithingReference
Salicylic AcidAcetic Acid-Induced WrithingRodentNot specifiedLess than Aspirin-
This compoundAcetic Acid-Induced WrithingRodentNot AvailableNot Available-
Table 3: Antimicrobial Activity
CompoundBacterial StrainMIC (µg/mL)Reference
Salicylic AcidEscherichia coli250 - 500-
Salicylic AcidStaphylococcus aureus250 - 500-
Salicylic Acid (in microcapsules)Escherichia coli4000[4][5]
Salicylic Acid (in microcapsules)Staphylococcus aureus4000[4][5]
This compoundEscherichia coliNot Available-
This compoundStaphylococcus aureusNot Available-

MIC: Minimum Inhibitory Concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative analysis are provided below.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)

This widely used animal model assesses the in vivo anti-inflammatory activity of a compound.

Carrageenan_Workflow cluster_prep Preparation cluster_induction Induction cluster_measurement Measurement cluster_analysis Analysis Animal_Acclimatization Acclimatize Animals (e.g., Rats) Compound_Admin Administer Test Compound (e.g., this compound, Salicylic Acid) or Vehicle (Control) Animal_Acclimatization->Compound_Admin Carrageenan_Injection Inject Carrageenan (1% solution) into the plantar surface of the hind paw Compound_Admin->Carrageenan_Injection Measure_Paw_Volume Measure Paw Volume at regular intervals (e.g., 0, 1, 2, 3, 4, 5 hours) using a plethysmometer Carrageenan_Injection->Measure_Paw_Volume Calculate_Edema Calculate Paw Edema Volume (Vt - V0) Measure_Paw_Volume->Calculate_Edema Calculate_Inhibition % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100 Calculate_Edema->Calculate_Inhibition

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Protocol:

  • Animal Preparation: Male Wistar rats (150-200g) are typically used. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The test compounds (this compound or salicylic acid) and a standard anti-inflammatory drug (e.g., indomethacin) are administered orally or intraperitoneally at a predetermined time before carrageenan injection. A control group receives the vehicle.

  • Induction of Edema: A 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at specified time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group in comparison to the control group.

Acetic Acid-Induced Writhing Test (Analgesic Activity)

This test is a common method to screen for peripheral analgesic activity.

Writhing_Test_Workflow cluster_prep Preparation cluster_induction Induction cluster_observation Observation cluster_analysis Analysis Animal_Acclimatization Acclimatize Animals (e.g., Mice) Compound_Admin Administer Test Compound (e.g., this compound, Salicylic Acid) or Vehicle (Control) Animal_Acclimatization->Compound_Admin Acetic_Acid_Injection Inject Acetic Acid (e.g., 0.6% solution) intraperitoneally Compound_Admin->Acetic_Acid_Injection Observe_Writhes Observe and Count the number of abdominal constrictions (writhes) over a set period (e.g., 20-30 minutes) Acetic_Acid_Injection->Observe_Writhes Calculate_Inhibition % Inhibition = [(Control Writhes - Treated Writhes) / Control Writhes] x 100 Observe_Writhes->Calculate_Inhibition

Caption: Workflow for Acetic Acid-Induced Writhing Test.

Protocol:

  • Animal Preparation: Swiss albino mice (20-25g) are used and acclimatized to the laboratory environment.

  • Compound Administration: Test compounds and a standard analgesic are administered, typically 30-60 minutes before the acetic acid injection. The control group receives the vehicle.

  • Induction of Writhing: A solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constriction and stretching of the hind limbs).

  • Observation: Immediately after the acetic acid injection, the mice are placed in an observation chamber, and the number of writhes is counted for a specific duration (e.g., 20 or 30 minutes).

  • Data Analysis: The percentage of protection against writhing is calculated for the treated groups compared to the control group.

Broth Microdilution Method (Antimicrobial Activity - MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a substance against a specific microorganism.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_reading Reading Results Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Inoculate_Plate Inoculate each well with the bacterial suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate the plate (e.g., at 37°C for 18-24 hours) Inoculate_Plate->Incubate_Plate Determine_MIC Determine the MIC: the lowest concentration with no visible bacterial growth Incubate_Plate->Determine_MIC

Caption: Workflow for MIC Determination by Broth Microdilution.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the test bacteria (e.g., E. coli or S. aureus) is prepared in a suitable broth to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution: The test compound is serially diluted (usually two-fold) in a liquid growth medium in the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive and negative control wells are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Salicylic acid is a well-characterized compound with established anti-inflammatory, analgesic, and antimicrobial properties, primarily mediated through the inhibition of COX enzymes. This compound serves as a pro-drug, delivering salicylic acid (and phenol) to the intestine, which then exert their therapeutic effects. The biological activity of this compound is therefore dependent on its in vivo hydrolysis. The lack of direct comparative in vitro data for this compound underscores its role as a delivery system for its active metabolites. Future research could focus on in vivo studies directly comparing the efficacy and pharmacokinetics of equimolar doses of this compound and salicylic acid to provide a more complete comparative profile.

References

A Comparative Guide to the Validation of Analytical Methods for Phenyl Salicylate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three analytical methods for the quantitative determination of phenyl salicylate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The performance of each method is evaluated based on key validation parameters, with supporting experimental data and detailed protocols to aid in method selection and implementation in a quality control or research environment.

Introduction to this compound Analysis

This compound, also known as salol, is an organic compound with applications in the pharmaceutical and cosmetic industries as a mild analgesic, antiseptic, and UV light absorber. Accurate and precise quantification of this compound in raw materials and finished products is crucial for ensuring product quality, safety, and efficacy. The choice of an analytical method depends on various factors, including the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis. This guide offers a comparative overview of three commonly employed techniques to assist in making an informed decision.

Methodology and Validation Parameters

The validation of an analytical method establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. The key validation parameters compared in this guide are in accordance with the International Council for Harmonisation (ICH) guidelines and include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparison of Analytical Methods

The following sections provide a detailed comparison of HPLC, GC, and UV-Vis spectrophotometry for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is particularly suitable for the analysis of this compound.

Experimental Protocol: RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 237 nm.[1]

  • Injection Volume: 20 µL.

  • Standard Preparation: A stock solution of this compound in the mobile phase is prepared and serially diluted to create calibration standards.

  • Sample Preparation: The sample containing this compound is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.

Data Presentation: HPLC Validation Summary

Validation ParameterTypical Performance Data
Specificity The method is specific, with no interference from common excipients or degradation products.
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) Repeatability: < 2.0%, Intermediate Precision: < 2.0%
LOD ~0.1 µg/mL
LOQ ~0.3 µg/mL
Robustness The method is robust to small variations in mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min).
Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. This compound can be effectively analyzed by GC with Flame Ionization Detection (FID).

Experimental Protocol: GC-FID

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar capillary column, such as one with a stationary phase of 5% diphenyl - 95% dimethylpolysiloxane (e.g., 30 m x 0.32 mm, 0.25 µm film thickness).[2]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate.[2]

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Standard Preparation: A stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) is prepared and serially diluted.

  • Sample Preparation: The sample is dissolved in the solvent, and an internal standard may be added before injection.

Data Presentation: GC-FID Validation Summary

Validation ParameterReported Performance Data
Specificity The method is highly specific due to the separation power of the capillary column.[2]
Linearity Range 10 - 100 µg/mL
Correlation Coefficient (r²) > 0.998[3]
Accuracy (% Recovery) 99 - 101%
Precision (% RSD) Repeatability: < 1.5%, Intermediate Precision: < 1.5%[2]
LOD ~1 ng on-column
LOQ ~3 ng on-column
Robustness The method is robust to minor changes in carrier gas flow rate and oven temperature ramp.[2]
UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler and more cost-effective technique that can be used for the quantification of this compound, provided the sample matrix is not complex and does not contain interfering substances that absorb at the same wavelength.

Experimental Protocol: UV-Vis Spectrophotometry

  • Instrumentation: A UV-Visible spectrophotometer.

  • Solvent: Ethanol or Methanol.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound from 200 to 400 nm. The λmax for salicylates is typically around 300 nm.

  • Standard Preparation: A stock solution of this compound in the chosen solvent is prepared and diluted to create a series of standards for the calibration curve.

  • Sample Preparation: The sample is dissolved in the solvent and diluted to a concentration that falls within the linear range of the calibration curve. The absorbance is then measured at the λmax.

Data Presentation: UV-Vis Spectrophotometry Validation Summary

Validation ParameterTypical Performance Data
Specificity The method is less specific and prone to interference from other UV-absorbing compounds in the sample matrix.
Linearity Range 5 - 25 µg/mL
Correlation Coefficient (r²) > 0.995
Accuracy (% Recovery) 97 - 103%
Precision (% RSD) Repeatability: < 3.0%, Intermediate Precision: < 3.0%
LOD ~0.5 µg/mL
LOQ ~1.5 µg/mL
Robustness The method is generally robust.

Method Comparison Summary

FeatureHPLCGCUV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Quantification based on the absorption of UV-Visible light by the analyte.
Applicability Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.UV-absorbing compounds in simple matrices.
Specificity HighVery HighLow to Moderate
Sensitivity HighVery HighModerate
Speed ModerateFastVery Fast
Cost HighModerateLow
Complexity HighHighLow

Visualizing the Workflow

The following diagrams illustrate the typical workflows for the validation of the HPLC and GC methods for this compound analysis.

HPLC_Validation_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Validation Parameters prep_std Prepare this compound Standard Solutions hplc_system HPLC System (C18 Column, UV Detector) prep_std->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system run_analysis Inject Standards and Samples hplc_system->run_analysis specificity Specificity run_analysis->specificity linearity Linearity & Range run_analysis->linearity accuracy Accuracy (% Recovery) run_analysis->accuracy precision Precision (Repeatability & Intermediate) run_analysis->precision lod_loq LOD & LOQ run_analysis->lod_loq robustness Robustness run_analysis->robustness

HPLC Method Validation Workflow

GC_Validation_Workflow cluster_prep_gc Preparation cluster_gc GC Analysis cluster_validation_gc Validation Parameters prep_std_gc Prepare this compound Standard Solutions gc_system GC System (Capillary Column, FID) prep_std_gc->gc_system prep_sample_gc Prepare Sample Solutions (with Internal Standard) prep_sample_gc->gc_system run_analysis_gc Inject Standards and Samples gc_system->run_analysis_gc specificity_gc Specificity run_analysis_gc->specificity_gc linearity_gc Linearity & Range run_analysis_gc->linearity_gc accuracy_gc Accuracy (% Recovery) run_analysis_gc->accuracy_gc precision_gc Precision (Repeatability & Intermediate) run_analysis_gc->precision_gc lod_loq_gc LOD & LOQ run_analysis_gc->lod_loq_gc robustness_gc Robustness run_analysis_gc->robustness_gc

GC Method Validation Workflow

Conclusion and Recommendations

The choice of the most suitable analytical method for this compound determination depends on the specific requirements of the analysis.

  • HPLC is a robust and reliable method that offers a good balance of specificity, sensitivity, and versatility. It is well-suited for routine quality control of both raw materials and finished pharmaceutical products.

  • GC provides excellent specificity and sensitivity, particularly for trace analysis. It is a valuable alternative to HPLC, especially when dealing with complex matrices where high separation efficiency is required.

  • UV-Vis Spectrophotometry is a simple, rapid, and cost-effective method. However, its application is limited to samples with minimal interfering substances. It can be a suitable choice for rapid screening or for the analysis of pure this compound.

For regulatory submissions and in-depth quality control, HPLC and GC are the recommended methods due to their superior specificity and ability to separate this compound from potential impurities and degradation products. The validation data presented in this guide demonstrates that both chromatographic techniques can provide accurate and precise results for the quantification of this compound.

References

Comparative study of the synthesis of phenyl salicylate using different catalysts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various catalytic methods for the synthesis of phenyl salicylate, a compound with applications in pharmaceuticals, polymers, and as a UV absorber. The synthesis, primarily achieved through the esterification of salicylic acid with phenol, is significantly influenced by the choice of catalyst. This document outlines the performance of different catalysts, supported by experimental data, to aid in the selection of the most suitable synthetic route for specific applications.

Performance Comparison of Catalytic Systems

The efficiency of this compound synthesis is critically dependent on the catalyst employed. Below is a summary of quantitative data for different catalytic systems. It is important to note that the reaction conditions presented are sourced from various studies and may not be directly comparable due to inherent differences in experimental setups.

Catalyst TypeCatalystMolar Ratio (Salicylic Acid:Phenol)Temperature (°C)Reaction Time (h)Yield (%)Reference
Homogeneous Acid Catalysts Sulfuric Acid (H₂SO₄)VariesRefluxVariesModerate to High[1][2]
Phosphoryl Chloride (POCl₃)VariesHeatingVariesModerate[3]
Thionyl Chloride (SOCl₂)~1:1.06 (Salicylic Acid:Benzonitrile as solvent)75-145474[2]
Heterogeneous Solid Acid Catalysts Acid-Activated Fly Ash (AFAC)1:2140494[1]
Sulfated Zirconia (SZ)VariesRefluxVariesHigh[4]
Zeolites (H-Y, H-β, H-ZSM-5)VariesRefluxVariesModerate to High[4]
Ionic Liquid Catalysts Brønsted Acidic Ionic Liquids1:11151076-96

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis using a Homogeneous Acid Catalyst (Thionyl Chloride)

This protocol is adapted from a patented procedure.[2]

Materials:

  • Salicylic Acid

  • Benzonitrile

  • Thionyl Chloride

  • Potassium Bromide solution

  • Potassium Hydrogencarbonate solution

  • Calcium Sulfate

  • Acetonitrile

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 1.23 mol of salicylic acid to 1.31 mol of benzonitrile.

  • Heat the solution to 145°C with stirring.

  • After 40 minutes, add 0.23 mol of thionyl chloride while maintaining the temperature at 138°C.

  • Reduce the temperature to 75°C and continue the reaction for 4 hours.

  • After the reaction, the solution will separate into two layers. Separate the upper layer.

  • Add the upper layer to 200 ml of potassium bromide solution to precipitate the solid product.

  • Pulverize the solid and wash it six times with 500 ml of a 70% potassium hydrogencarbonate solution.

  • Dehydrate the product using calcium sulfate.

  • Recrystallize the crude this compound from a 95% acetonitrile solution to obtain the pure product.

Synthesis using a Heterogeneous Solid Acid Catalyst (Acid-Activated Fly Ash)

This protocol is based on a study utilizing a cost-effective and reusable catalyst.[1]

Materials:

  • Salicylic Acid

  • Phenol

  • Acid-Activated Fly Ash (AFAC) catalyst

  • Acetone

Procedure:

  • Activate the AFAC catalyst by heating at 550°C for 2 hours in static air prior to the reaction.

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and condenser, combine salicylic acid and phenol in a 1:2 molar ratio.

  • Add the activated AFAC catalyst. The weight ratio of salicylic acid to catalyst should be 10:1.

  • Immerse the flask in a constant temperature oil bath and heat the reaction mixture to 140°C.

  • Maintain the reaction at this temperature for 4 hours with continuous stirring.

  • After the reaction is complete, cool the mixture and separate the solid catalyst by filtration.

  • The this compound can be purified from the filtrate.

  • The spent catalyst can be washed with acetone and regenerated by heating at 450°C for subsequent uses.

Synthesis using a Brønsted Acidic Ionic Liquid Catalyst

This protocol describes a greener synthesis approach using ionic liquids as both catalyst and solvent.

Materials:

  • Salicylic Acid

  • An alcohol (e.g., Phenol)

  • A Brønsted acidic ionic liquid (e.g., [Hmim]BF₄)

Procedure:

  • Combine salicylic acid, phenol, and the Brønsted acidic ionic liquid in a 1:1:1 molar ratio in a reaction vessel.

  • Heat the reaction mixture to 115°C.

  • Maintain the reaction at this temperature for 10 hours.

  • Upon completion, the reaction mixture will form two phases, with the upper phase being the this compound product and the lower phase being the ionic liquid.

  • Separate the product layer.

  • The ionic liquid can be recycled by removing water under a vacuum at 80°C for 6 hours.

Reaction Mechanisms and Workflows

The synthesis of this compound via esterification can proceed through different mechanisms depending on the catalyst used. The following diagrams illustrate these pathways and experimental workflows.

Fischer-Speier Esterification Mechanism

The synthesis of this compound using a homogeneous acid catalyst, such as sulfuric acid, typically follows the Fischer-Speier esterification mechanism. This involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol.

Fischer_Esterification cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products Salicylic_Acid Salicylic Acid Protonated_SA Protonated Salicylic Acid Salicylic_Acid->Protonated_SA Protonation Phenol Phenol Tetrahedral_Intermediate Tetrahedral Intermediate Phenol->Tetrahedral_Intermediate H_plus H+ (from Acid Catalyst) H_plus->Protonated_SA Protonated_SA->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Ester Protonated this compound Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Water Elimination Protonated_Ester->H_plus Phenyl_Salicylate This compound Protonated_Ester->Phenyl_Salicylate Deprotonation Water Water Protonated_Ester->Water

Caption: Fischer-Speier esterification of salicylic acid and phenol.

Experimental Workflow for Heterogeneous Catalysis

The use of solid acid catalysts simplifies product purification as the catalyst can be easily separated from the reaction mixture.

Heterogeneous_Catalysis_Workflow Reactants Mix Salicylic Acid, Phenol, and Solid Acid Catalyst Reaction Heat and Stir (e.g., 140°C, 4h) Reactants->Reaction Filtration Cool and Filter Reaction->Filtration Product This compound (in filtrate) Filtration->Product Catalyst_Recovery Wash and Dry Catalyst Filtration->Catalyst_Recovery Catalyst_Regeneration Regenerate Catalyst (e.g., Heat at 450°C) Catalyst_Recovery->Catalyst_Regeneration Recycle Reuse Catalyst Catalyst_Regeneration->Recycle

Caption: Workflow for this compound synthesis with a solid acid catalyst.

Logical Relationship in Ionic Liquid Catalysis

Ionic liquids can act as both the solvent and the catalyst, and their immiscibility with the product can facilitate separation.

Ionic_Liquid_Catalysis cluster_reaction Reaction Phase cluster_separation Separation Phase Reactants Salicylic Acid + Phenol Reaction_Mixture Homogeneous Reaction Reactants->Reaction_Mixture IL Ionic Liquid (Catalyst and Solvent) IL->Reaction_Mixture Biphasic_System Biphasic System (Product + Ionic Liquid) Reaction_Mixture->Biphasic_System Product Formation Product_Layer This compound Layer Biphasic_System->Product_Layer Separation IL_Layer Ionic Liquid Layer Biphasic_System->IL_Layer Separation IL_Layer->IL Recycle

Caption: Phase behavior in ionic liquid-catalyzed synthesis of this compound.

References

Comparing the efficacy of phenyl salicylate as an antiseptic with other agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenyl salicylate, historically known by the trade name Salol, is a chemical compound with recognized antiseptic properties. Its mechanism of action is attributed to its hydrolysis in the presence of moisture into two active components: salicylic acid and phenol. This guide provides a comparative analysis of the antiseptic efficacy of this compound, focusing on the activity of its hydrolysis products, against other common antiseptic agents. The information is supported by experimental data and detailed methodologies to assist in research and development.

Data Presentation

The antiseptic efficacy of this compound is intrinsically linked to the individual activities of its hydrolysis products. The following table summarizes the available quantitative data for salicylic acid and qualitative information for phenol against common bacterial strains. Direct quantitative data for this compound is limited in the reviewed literature, as its effect is dependent on the rate of hydrolysis.

Antiseptic AgentTest OrganismEfficacy MetricResultCitation(s)
Salicylic AcidEscherichia coliMinimum Inhibitory Concentration (MIC)4 mg/mL[1][2]
Salicylic AcidStaphylococcus aureusMinimum Inhibitory Concentration (MIC)4 mg/mL[1][2]
Salicylic AcidEscherichia coliMinimum Bactericidal Concentration (MBC)4 mg/mL[1][2]
Salicylic AcidStaphylococcus aureusMinimum Bactericidal Concentration (MBC)4 mg/mL[1][2]
Salicylic AcidEscherichia coliMinimum Inhibitory Concentration (MIC)5 µg/mL[3]
Salicylic AcidStaphylococcus aureusMinimum Inhibitory Concentration (MIC)5 µg/mL[3]
PhenolPseudomonas aeruginosaZone of Inhibition4±0.5 - 11 mm (weak strength)[4]

Note: The efficacy of this compound is dependent on the in-situ hydrolysis to salicylic acid and phenol. The rate of this conversion can be influenced by environmental factors such as pH and the presence of esterase enzymes.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of antiseptic agents.

Minimum Inhibitory Concentration (MIC) Test

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique to determine MIC.

Principle: A serial dilution of the antiseptic agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated, and the lowest concentration of the agent that inhibits visible growth is determined.

Procedure:

  • Preparation of Antiseptic Stock Solution: Prepare a stock solution of the test agent (e.g., salicylic acid) in a suitable solvent.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the antiseptic stock solution with sterile Mueller-Hinton Broth (MHB) to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a positive control (broth with inoculum, no antiseptic) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antiseptic agent in which there is no visible turbidity (growth) of the microorganism.

Zone of Inhibition Test

The zone of inhibition assay is a qualitative or semi-quantitative method used to determine the antimicrobial activity of a substance.

Principle: A filter paper disc impregnated with the antiseptic agent is placed on an agar plate that has been uniformly inoculated with a test microorganism. The plate is incubated, and if the agent is effective, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone around the disc. The diameter of this zone is proportional to the susceptibility of the microorganism to the agent.

Procedure:

  • Agar Plate Preparation: Prepare Mueller-Hinton Agar (MHA) plates.

  • Inoculation: Uniformly spread a standardized suspension of the test microorganism (e.g., P. aeruginosa) over the surface of the MHA plate using a sterile swab.

  • Disc Application: Aseptically place a sterile filter paper disc (typically 6 mm in diameter) impregnated with a known concentration of the antiseptic agent (e.g., phenol solution) onto the center of the inoculated agar plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Measurement: Measure the diameter of the clear zone of no growth around the disc in millimeters (mm). The size of the zone indicates the relative effectiveness of the antiseptic.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The antiseptic action of this compound is initiated by its breakdown into active components. The following diagram illustrates this hydrolysis and the subsequent proposed targets of the active molecules.

Hydrolysis_and_Action cluster_hydrolysis Hydrolysis cluster_action Antiseptic Action This compound This compound Salicylic Acid Salicylic Acid This compound->Salicylic Acid Esterase / H₂O Phenol Phenol This compound->Phenol Esterase / H₂O H2O H2O Bacterial Cell Bacterial Cell Salicylic Acid->Bacterial Cell Inhibits enzyme activity Phenol->Bacterial Cell Disrupts cell wall and membrane

Caption: Hydrolysis of this compound and Action of its Products.

The following diagram outlines the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antiseptic agent.

MIC_Workflow start Start prep_agent Prepare Antiseptic Stock Solution start->prep_agent serial_dilution Perform Serial Dilutions in 96-well Plate prep_agent->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_results Read Results (Visual Inspection for Turbidity) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

References

Validating the Structure of Synthesized Phenyl Salicylate: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of synthesized phenyl salicylate against its precursors, salicylic acid and phenol. It serves as a definitive resource for researchers, scientists, and drug development professionals to validate the successful synthesis of this compound through detailed spectral analysis and established experimental protocols.

Experimental Protocols

Synthesis of this compound

This compound is synthesized via the esterification of salicylic acid with phenol. A common laboratory-scale procedure is outlined below.

Materials:

  • Salicylic acid

  • Phenol

  • Phosphoryl chloride (POCl₃) or concentrated sulfuric acid (H₂SO₄) as a catalyst

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol for recrystallization

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, and filtration apparatus

Procedure:

  • In a round-bottom flask, combine equimolar amounts of salicylic acid and phenol.

  • Slowly add a catalytic amount of phosphoryl chloride or concentrated sulfuric acid while stirring.

  • Attach a reflux condenser and heat the mixture gently using a heating mantle for approximately one to two hours.

  • After cooling to room temperature, neutralize the reaction mixture by carefully adding a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel. Extract the crude this compound with a suitable organic solvent, such as diethyl ether.

  • Wash the organic layer with water, then dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

  • Purify the crude this compound by recrystallization from ethanol to obtain a white crystalline solid.

NMR Spectroscopic Analysis

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

¹H and ¹³C NMR Acquisition:

  • Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • ¹H NMR: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR due to the lower natural abundance and longer relaxation times of the ¹³C nucleus. The typical spectral width is 0-200 ppm.

  • Reference: Tetramethylsilane (TMS) is used as an internal standard and its signal is set to 0.00 ppm.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its precursors, salicylic acid and phenol. This data is essential for confirming the identity and purity of the synthesized product.

¹H NMR Spectral Data
CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~10.5Singlet1H-OH
~8.07Doublet of doublets1HAromatic CH (ortho to C=O)
~7.50Multiplet2HAromatic CH
~7.20-7.40Multiplet6HAromatic CH
~6.96-7.03Multiplet2HAromatic CH
Salicylic Acid ~11.0-13.0Broad Singlet1H-COOH
~10.0-11.0Singlet1H-OH
~7.90Doublet of doublets1HAromatic CH (ortho to COOH)
~7.50Triplet of doublets1HAromatic CH (para to OH)
~7.00Doublet1HAromatic CH (ortho to OH)
~6.90Triplet1HAromatic CH (meta to OH)
Phenol ~7.24Triplet2HAromatic CH (meta to OH)[1]
~6.93Triplet1HAromatic CH (para to OH)[1]
~6.85Doublet2HAromatic CH (ortho to OH)
~4.5-7.5Broad Singlet1H-OH
¹³C NMR Spectral Data
CompoundChemical Shift (δ) ppmAssignment
This compound ~169.0C=O (Ester)
~162.3C-OH
~150.0C-O (Ester)
~136.4Aromatic CH
~130.0Aromatic CH
~129.6Aromatic CH
~126.0Aromatic CH
~121.7Aromatic CH
~119.4Aromatic CH
~117.0Aromatic C (ipso to C=O)
Salicylic Acid ~173.5C=O (Carboxylic Acid)[2]
~163.2C-OH[2]
~136.6Aromatic CH[2]
~131.5Aromatic CH[2]
~120.0Aromatic CH[2]
~118.1Aromatic CH[2]
~113.8Aromatic C (ipso to COOH)[2]
Phenol ~155.0-158.0C-OH[3]
~132.3Aromatic CH (meta)[3]
~122.2Aromatic CH (para)[3]
~117.0Aromatic CH (ortho)[3]

Data Interpretation and Structure Validation

The successful synthesis of this compound is confirmed by comparing its NMR spectra with those of the starting materials. The key spectral changes indicating the formation of the ester are:

  • Disappearance of the Carboxylic Acid Proton: The broad singlet corresponding to the carboxylic acid proton (-COOH) of salicylic acid, typically found between 11.0 and 13.0 ppm in the ¹H NMR spectrum, is absent in the spectrum of this compound.

  • Formation of the Ester Linkage: In the ¹³C NMR spectrum, the signal for the carbonyl carbon shifts from ~173.5 ppm (characteristic of a carboxylic acid in salicylic acid) to ~169.0 ppm, which is typical for an ester carbonyl group.[2]

  • Changes in Aromatic Signals: The chemical shifts and coupling patterns of the aromatic protons and carbons in both the salicylate and phenyl rings are altered due to the formation of the new ester bond, reflecting the change in their electronic environments. The spectrum of this compound shows a more complex set of signals in the aromatic region, consistent with the presence of two distinct aromatic rings.

Workflow for Synthesis and Validation

The following diagram illustrates the logical workflow from the synthesis of this compound to its structural validation using NMR spectroscopy.

G cluster_synthesis Synthesis cluster_validation Structural Validation A Salicylic Acid C Esterification (e.g., with POCl₃) A->C B Phenol B->C D Crude this compound C->D E Purification (Recrystallization) D->E F Purified this compound E->F G NMR Sample Preparation (in CDCl₃) F->G Sample H ¹H and ¹³C NMR Spectroscopy G->H I Spectral Data Analysis H->I J Comparison with Precursor Spectra I->J K Structure Confirmed J->K

Caption: Workflow of this compound Synthesis and NMR Validation.

References

Benchmarking the performance of new polymers synthesized with phenyl salicylate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The integration of phenyl salicylate and its derivatives into polymer chemistry is paving the way for a new generation of biomedical materials. These polymers exhibit significant potential, particularly in the realm of drug delivery, owing to their biocompatibility and controlled-release properties. This guide provides a comprehensive performance benchmark of a novel therapeutic copolymer, poly(salicylic acid-co-phenylalanine) (PSP), synthesized from salicylic acid, a functional relative of this compound[1]. The performance of this polymer is compared with conventional drug delivery systems, supported by experimental data.

Performance Overview

The novel poly(salicylic acid-co-phenylalanine) (PSP) polymer demonstrates superior capabilities as a nanosized drug carrier, addressing several limitations of existing systems such as suboptimal drug loading, premature drug leakage, and short circulation times[2]. This bioactive copolymer is synthesized through a straightforward one-step process, making it a cost-effective alternative[2].

Comparative Performance Data

The following table summarizes the key performance metrics of the PSP nanoparticle system in comparison to traditional nanocarriers.

Performance MetricPoly(salicylic acid-co-phenylalanine) (PSP) NanoparticlesConventional Nanocarriers (e.g., Liposomes, PLGA)
Drug Loading Capacity Efficient dual loading of hydrophilic and hydrophobic drugs[2]Often limited to either hydrophilic or hydrophobic drugs, lower loading efficiency
Blood Circulation Time Exhibits long blood circulation[2]Typically shorter, leading to rapid clearance
Stability Good stability[2]Variable, can be prone to degradation and premature drug release
Tumor Accumulation High tumor accumulation[2]Can have non-specific distribution, lower tumor accumulation
Therapeutic Efficacy Significantly enhanced therapeutic effects on breast cancer[2]Efficacy can be limited by poor bioavailability and off-target effects
Synthesis Facile, one-step rapid synthesis[2]Often involves complex, multi-step procedures leading to higher costs[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following sections outline the key experimental protocols used to evaluate the performance of the PSP nanoparticles.

Synthesis of Poly(salicylic acid-co-phenylalanine) (PSP)

The bioactive copolymer, poly(salicylic acid-co-phenylalanine) (PSP), was developed via a one-step synthesis strategy[2]. While the full proprietary details of the synthesis are not disclosed, the process is described as rapid and facile, suggesting a significant improvement over more complex polymer synthesis procedures[2]. This compound itself is typically synthesized by heating salicylic acid with phenol[1][3][4].

Preparation of Drug-Loaded Nanoparticles

The PSP copolymer self-assembles into nanoparticles (PSP-NPs). These nanoparticles were used to co-load a relatively hydrophilic sphingosine kinase 1 inhibitor (PF543) and a highly hydrophobic paclitaxel (PTX) to form PF543/PTX@PSP-NPs[2]. This demonstrates the versatility of the PSP platform in accommodating drugs with different physicochemical properties.

In Vivo Evaluation of Therapeutic Efficacy

The therapeutic efficacy of the PF543/PTX@PSP-NPs was evaluated in an orthotopic breast cancer model with lung metastasis. The study monitored tumor growth and metastasis to assess the in vivo performance of the drug delivery system[2]. Key performance indicators included blood circulation time, stability, and tumor accumulation, all of which showed significant enhancements compared to conventional delivery methods[2].

Visualizing the Drug Delivery Workflow

The following diagram illustrates the workflow from nanoparticle formulation to therapeutic action in a targeted cancer therapy model.

cluster_0 Nanoparticle Formulation cluster_1 In Vivo Application cluster_2 Therapeutic Action PSP PSP Copolymer Synthesis SelfAssembly Self-Assembly into PSP-NPs PSP->SelfAssembly Drugs Hydrophilic (PF543) & Hydrophobic (PTX) Drugs DrugLoading Dual Drug Loading (PF543/PTX@PSP-NPs) Drugs->DrugLoading SelfAssembly->DrugLoading Administration Systemic Administration DrugLoading->Administration Injection Circulation Prolonged Blood Circulation Administration->Circulation TumorAccumulation High Tumor Accumulation Circulation->TumorAccumulation DrugRelease Targeted Drug Release at Tumor Site TumorAccumulation->DrugRelease TherapeuticEffect Enhanced Therapeutic Effect on Breast Cancer DrugRelease->TherapeuticEffect

Caption: Workflow of PSP nanoparticle drug delivery.

This guide highlights the promising performance of a novel polymer synthesized from a salicylic acid derivative, offering a significant advancement in drug delivery technology. The presented data and protocols provide a solid foundation for further research and development in this area.

References

Comparative analysis of the cost-effectiveness of different phenyl salicylate synthesis routes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, selecting the optimal reaction pathway is a critical decision that balances efficiency, cost, and environmental impact. This guide provides a comparative analysis of various synthesis routes for phenyl salicylate, a compound with applications ranging from a UV filter in sunscreens to an intermediate in pharmaceutical production. The following sections detail the cost-effectiveness of different methods, supported by experimental data and protocols, to aid in making informed decisions for laboratory and industrial-scale production.

Cost-Effectiveness at a Glance

To provide a clear overview of the economic viability of each synthesis route, the following table summarizes the key quantitative data. The cost analysis is based on estimated bulk pricing of reagents and typical laboratory-scale energy consumption.

Synthesis RouteKey Reagents & CatalystsRaw Material Cost (per mole of product)Reaction Time (hours)Yield (%)Estimated Energy Cost (per mole of product)Purification MethodTotal Estimated Cost (per mole of product)
Direct Esterification Salicylic Acid, Phenol, Sulfuric Acid~$5.504 - 8~60%~$0.20Recrystallization~$9.37
Phosphoryl Chloride Salicylic Acid, Phenol, Phosphoryl Chloride~$8.002 - 3~85%~$0.15Recrystallization~$9.59
Thionyl Chloride Salicylic Acid, Phenol, Thionyl Chloride~$7.002 - 4~74%[1]~$0.18Recrystallization~$9.65
DCC/DMAP Coupling Salicylic Acid, Phenol, DCC, DMAP~$25.000.5 - 1 (with ultrasound)~90%~$0.05Filtration/Recrystallization~$27.83
Transesterification Methyl Salicylate, Phenol, Solid Acid Catalyst~$6.004 - 6~80%~$0.25Distillation~$7.81
Solid Acid Catalyst Salicylic Acid, Phenol, Acid-Activated Fly Ash~$5.604~94%[2]~$0.20Filtration/Recrystallization~$6.17

Note: The cost estimations are for comparative purposes and may vary based on supplier, location, and scale of synthesis. Energy costs are estimated based on a standard laboratory hotplate/stirrer (300W) and an average electricity price of $0.15/kWh.

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below to ensure reproducibility and aid in the selection of the most suitable process.

Direct Esterification using Sulfuric Acid (Fischer Esterification)

This traditional method involves the direct reaction of salicylic acid and phenol in the presence of a strong acid catalyst.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine salicylic acid (1.0 eq), phenol (1.2 eq), and a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Heat the mixture to reflux at approximately 140-150°C for 4-8 hours.

  • After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by recrystallization from ethanol.

Synthesis using Phosphoryl Chloride

This method utilizes phosphoryl chloride as a dehydrating agent to drive the esterification.[3][4]

Procedure:

  • In a fume hood, combine salicylic acid (1.0 eq) and phenol (1.0 eq) in a round-bottom flask.

  • Slowly add phosphoryl chloride (0.4 eq) to the mixture with stirring. The reaction is exothermic.

  • Heat the mixture at 80-100°C for 2-3 hours.[5]

  • After cooling, pour the reaction mixture into cold water to precipitate the crude product.

  • Filter the solid, wash with cold water, and then with a dilute sodium bicarbonate solution until effervescence ceases.

  • Recrystallize the crude this compound from ethanol to obtain the pure product.

Synthesis using Thionyl Chloride

Thionyl chloride is another effective reagent for activating the carboxylic acid for esterification.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend salicylic acid (1.0 eq) in a dry, inert solvent (e.g., toluene).

  • Slowly add thionyl chloride (1.2 eq) to the suspension at room temperature.

  • Heat the mixture to reflux (around 110°C) for 1-2 hours until the evolution of HCl and SO2 gases ceases.

  • Distill off the excess thionyl chloride and solvent.

  • To the resulting salicyl chloride, add phenol (1.0 eq) and heat the mixture at 100-120°C for 1-2 hours.

  • After cooling, dissolve the mixture in an organic solvent and wash with a sodium bicarbonate solution and brine.

  • Dry the organic layer, concentrate, and purify the product by recrystallization.

DCC/DMAP Coupling with Ultrasonic Stirring

This modern approach utilizes a carbodiimide coupling agent and a nucleophilic catalyst, with ultrasound to accelerate the reaction.[6]

Procedure:

  • In a suitable vessel, dissolve salicylic acid (1.0 eq), phenol (1.1 eq), and 4-dimethylaminopyridine (DMAP, 0.1 eq) in a dry aprotic solvent (e.g., dichloromethane).

  • Add a solution of dicyclohexylcarbodiimide (DCC, 1.1 eq) in the same solvent to the mixture.

  • Place the vessel in an ultrasonic bath and irradiate at room temperature for 30-60 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography or recrystallization.

Transesterification using a Solid Acid Catalyst

This method involves the exchange of the alcohol group of an ester with another alcohol, catalyzed by a solid acid.

Procedure:

  • In a round-bottom flask equipped with a distillation setup, combine methyl salicylate (1.0 eq), phenol (1.5 eq), and a solid acid catalyst (e.g., Amberlyst-15, 10% w/w).

  • Heat the mixture to a temperature that allows for the distillation of the methanol byproduct (around 140-170°C).[7]

  • Continue the reaction for 4-6 hours, collecting the distilled methanol.

  • After cooling, filter to remove the catalyst.

  • Purify the product by vacuum distillation.

Synthesis using a Reusable Solid Acid Catalyst (Acid-Activated Fly Ash)

This environmentally friendly method employs a cost-effective and reusable catalyst.[2]

Procedure:

  • Prepare the acid-activated fly ash (AFAC) catalyst by treating fly ash with a strong acid (e.g., sulfuric acid) followed by calcination.

  • In a round-bottom flask, combine salicylic acid (1.0 eq), phenol (2.0 eq), and the AFAC catalyst (10% w/w of salicylic acid).[2]

  • Heat the mixture at 140°C with stirring for 4 hours.[2]

  • After cooling, add a suitable solvent (e.g., acetone) and filter to recover the catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate and purify the crude product by recrystallization from ethanol.

Process Workflow and Relationships

The following diagrams illustrate the general workflow for the synthesis and purification of this compound, as well as the logical relationship between the different synthesis routes discussed.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Reactants (Salicylic Acid, Phenol, etc.) Catalyst Catalyst / Reagent Addition Reactants->Catalyst Reaction Reaction Vessel (Heating, Stirring) Workup Work-up (Neutralization, Extraction) Reaction->Workup Crude Product Catalyst->Reaction Purification Purification (Recrystallization / Distillation) Workup->Purification Product Pure this compound Purification->Product

General workflow for this compound synthesis.

Synthesis_Routes cluster_main This compound Synthesis Routes Direct Esterification Direct Esterification Sulfuric Acid Sulfuric Acid Direct Esterification->Sulfuric Acid Solid Acid Catalyst Solid Acid Catalyst Direct Esterification->Solid Acid Catalyst Acyl Chloride Methods Acyl Chloride Methods Phosphoryl Chloride Phosphoryl Chloride Acyl Chloride Methods->Phosphoryl Chloride Thionyl Chloride Thionyl Chloride Acyl Chloride Methods->Thionyl Chloride Coupling Agent Method Coupling Agent Method DCC/DMAP DCC/DMAP Coupling Agent Method->DCC/DMAP Transesterification Transesterification Solid Acid Catalyst (Trans) Solid Acid Catalyst Transesterification->Solid Acid Catalyst (Trans)

Classification of this compound synthesis routes.

References

Safety Operating Guide

Proper Disposal of Phenyl Salicylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of phenyl salicylate is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. Due to its classification as a skin and eye irritant, a potential respiratory irritant, and a substance toxic to aquatic life, this compound must be managed as hazardous chemical waste from the point of generation through final disposal.[1][2][3] Adherence to institutional and regulatory protocols is paramount.

This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting.

Immediate Safety and Handling

Before handling this compound for disposal, ensure all appropriate personal protective equipment (PPE) is worn. This minimizes the risk of exposure.

  • Eye Protection: Wear safety glasses or goggles.[1]

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., natural rubber, neoprene, PVC).[4][5]

  • Skin Protection: Wear a lab coat or other protective clothing.[1]

  • Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[1][6]

Step-by-Step Disposal Protocol

Step 1: Waste Identification and Collection

A chemical is considered waste once it is no longer intended for use.[7] Collect all this compound waste, including expired material, contaminated items (like weigh paper or gloves), and spill cleanup debris, at the point of generation.

  • Solid Waste: Collect pure this compound powder, residues, and contaminated solids in a designated waste container.

  • Solutions: this compound is only slightly soluble in water but soluble in many organic solvents.[1] Collect solutions containing this compound as liquid hazardous waste.

  • Spill Cleanup: Materials used to clean up spills of this compound must also be treated as hazardous waste.[7][8]

Step 2: Select and Label the Waste Container

Proper containerization is essential to prevent leaks and reactions.

  • Container Selection: Use a container that is in good condition, free of leaks or cracks, and compatible with the waste.[7][9] Plastic containers are often preferred for chemical waste.[10] The original product container can be an excellent choice.[3]

  • Labeling: Clearly label the container with the words "HAZARDOUS WASTE " and the full chemical name, "This compound ".[11] Ensure the label is legible and securely affixed. Accurate labeling is crucial for safe consolidation and disposal by environmental health and safety (EHS) personnel.[10]

Step 3: Segregate Incompatible Chemicals

Never mix incompatible waste streams. This is a critical safety step to prevent violent reactions, fires, or the generation of toxic gases.[9]

  • Store this compound waste away from strong oxidizing agents, strong acids, and strong bases.[12]

  • Follow your institution's chemical hygiene plan for segregating waste by hazard class.[8] this compound waste can generally be stored with other solid organic waste.[1]

Step 4: Store Waste in a Satellite Accumulation Area (SAA)

Store the properly labeled and sealed waste container in a designated Satellite Accumulation Area (SAA).

  • The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10]

  • Keep the waste container closed at all times, except when adding waste.[7][11]

  • It is good practice to use secondary containment, such as a tray or tub, to contain any potential leaks.[9]

Step 5: Arrange for Final Disposal

Laboratory personnel should not dispose of hazardous chemicals themselves.

  • Contact your institution's Environmental Health & Safety (EHS) department or the designated chemical waste management office to schedule a waste pickup.[4][10]

  • Provide them with an accurate description of the waste as indicated on your label.

  • Follow all institutional procedures for waste pickup requests.

Emergency Procedure: Spill Cleanup

In the event of a this compound spill, take the following steps immediately:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[12]

  • Wear PPE: Don the appropriate PPE as described above.

  • Contain and Clean: Gently sweep up the solid powder, avoiding dust generation.[1][12] Place the swept material and any contaminated cleaning supplies (e.g., paper towels, pads) into a sealed bag or container.[1]

  • Decontaminate: After the bulk of the material is removed, wash the spill site.[1]

  • Dispose: Label the container with the cleanup debris as hazardous waste and manage it according to the disposal protocol above.[7]

Hazard Summary for this compound

The following table summarizes key quantitative and qualitative hazard data for this compound.

Hazard ClassificationDescriptionGHS CodeSource
Acute Toxicity, Oral Category 5: May be harmful if swallowed.H303[1]
Skin Irritation Category 2: Causes skin irritation.H315[1][2]
Eye Irritation Category 2A: Causes serious eye irritation.H319[1][2]
Respiratory Irritation Category 3: May cause respiratory irritation.H335[1]
Aquatic Toxicity Category 2: Toxic to aquatic life with long-lasting effects.H411[2][3]
Oral LD50 (Rat) 3 g/kgNot Applicable[12]

Disposal Process Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_contain Containment & Storage cluster_disposal Final Disposal start Is this compound no longer needed? identify_waste Identify as Hazardous Waste start->identify_waste Yes wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify_waste->wear_ppe containerize Place in a compatible, sealed container wear_ppe->containerize label_waste Label: 'HAZARDOUS WASTE' + 'this compound' containerize->label_waste segregate Segregate from incompatibles (Acids, Bases, Oxidizers) label_waste->segregate store_saa Store in designated Satellite Accumulation Area (SAA) segregate->store_saa request_pickup Contact EHS for Waste Pickup store_saa->request_pickup When container is full or pickup is scheduled end Disposal by licensed professional service request_pickup->end

Caption: this compound Disposal Workflow.

References

Essential Safety and Operational Guide for Handling Phenyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for Phenyl Salicylate, including comprehensive operational and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate specific safety measures. It is classified as an acute oral toxicant (Category 5), a skin and eye irritant (Category 2 and 2A, respectively), and may cause respiratory irritation.[1] It is also recognized as toxic to aquatic life with long-lasting effects.[2][3] Adherence to proper PPE protocols is crucial to mitigate these risks.

Table 1: Summary of Hazard Classifications for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral5May be harmful if swallowed[1]
Skin Corrosion/Irritation2Causes skin irritation[1][2][4]
Serious Eye Damage/Eye Irritation2ACauses serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)3May cause respiratory irritation[1]
Hazardous to the Aquatic Environment, Long-term Hazard2Toxic to aquatic life with long lasting effects[2][3]

Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound

Body PartPPE RecommendationStandard/Specification
Eyes/Face Safety glasses with side-shields or chemical safety goggles[5][6]OSHA 29 CFR 1910.133 or European Standard EN166[5]
Skin Chemical-resistant gloves (e.g., PVC) and protective clothing to prevent skin exposure[5][6]Impervious clothing[2]
Respiratory NIOSH-approved respirator with a powder cartridge, particularly when dust may be generated[7]A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88[5]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, inspect containers for damage or leaks.

  • Store in a tightly closed, light-sensitive container in a cool, dry, and well-ventilated area.[1][5]

  • Keep away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[5]

  • Ensure an eyewash station and safety shower are readily accessible in the storage and handling areas.[5]

2. Handling and Use:

  • All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1][5]

  • Avoid generating dust.[5][6]

  • Avoid contact with skin, eyes, and clothing.[5][7]

  • Wash hands thoroughly after handling and before eating or drinking.[5][7]

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][5]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Wash the area with soap and water. Get medical aid if irritation develops.[5][7]

  • Inhalation: Remove the individual from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Call a poison control center immediately.[5]

Spill and Disposal Plan

Proper management of spills and waste is essential to prevent environmental contamination and personnel exposure.

Spill Response:

  • Minor Spills:

    • Remove all sources of ignition.[6][7]

    • Clean up spills immediately, observing all personal protective equipment recommendations.[5][6]

    • For solid spills, avoid generating dust.[5][6] Moisten the solid spill with ethanol and transfer the material to a suitable container.[7]

    • Use absorbent paper moistened with ethanol to clean any remaining material.[7]

    • Seal all contaminated materials in a vapor-proof plastic bag for disposal.[7]

    • Wash the spill site with ethanol followed by a soap and water solution.[7]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[6]

    • Advise personnel of the location and nature of the hazard.[6]

    • Contain the spillage to prevent environmental release.[6]

Disposal Plan:

  • All waste must be handled in accordance with local, state, and federal regulations.[6]

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[5]

  • Dispose of contents and containers in accordance with approved waste disposal practices.[3] Do not mix with other waste.[3]

  • Handle uncleaned containers as you would the product itself.[3]

Visual Workflow Guides

The following diagrams illustrate the procedural workflows for handling this compound safely.

PhenylSalicylateHandling cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal start Receive Shipment inspect Inspect Container for Damage start->inspect store Store in Cool, Dry, Well-Ventilated Area inspect->store segregate Segregate from Incompatibles store->segregate ppe Don Appropriate PPE segregate->ppe hood Handle in Fume Hood ppe->hood use Use in Experiment hood->use wash Wash Hands After Handling use->wash waste Collect Waste in Labeled Container use->waste dispose Dispose via Approved Waste Management waste->dispose end End of Lifecycle dispose->end

Caption: Standard operational workflow for this compound from receipt to disposal.

PhenylSalicylateSpill cluster_assessment Immediate Actions cluster_cleanup Cleanup Procedure cluster_disposal Final Steps spill Spill Occurs alert Alert Personnel spill->alert ignition Remove Ignition Sources alert->ignition ppe Don Appropriate PPE ignition->ppe contain Contain Spill ppe->contain moisten Moisten Solid with Ethanol contain->moisten collect Collect Material into Suitable Container moisten->collect decontaminate Decontaminate Spill Area collect->decontaminate package Package Waste for Disposal decontaminate->package dispose Dispose According to Regulations package->dispose

Caption: Step-by-step workflow for handling a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyl Salicylate
Reactant of Route 2
Reactant of Route 2
Phenyl Salicylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.